molecular formula C7H9NO2 B074422 Ethyl 1-cyanocyclopropanecarboxylate CAS No. 1558-81-2

Ethyl 1-cyanocyclopropanecarboxylate

Cat. No.: B074422
CAS No.: 1558-81-2
M. Wt: 139.15 g/mol
InChI Key: FDZLCIITHLSEQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-cyanocyclopropanecarboxylate is a high-value, bifunctional synthetic building block prized for its unique structural features in organic and medicinal chemistry research. Its core structure incorporates a strained cyclopropane ring, which is strategically functionalized with both a nitrile (cyano) and an ester group. This combination allows researchers to exploit the ring strain for ring-opening reactions and the orthogonal reactivity of the two functional groups for diverse molecular diversification. The ester group can be readily hydrolyzed to the corresponding acid, reduced to an alcohol, or used in amide coupling reactions. The electron-withdrawing nitrile group adjacent to the ring enhances the reactivity of the cyclopropane, making it a suitable substrate for nucleophilic attack or a precursor for heterocycle synthesis, such as pyrazoles and triazoles.

Properties

IUPAC Name

ethyl 1-cyanocyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-2-10-6(9)7(5-8)3-4-7/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDZLCIITHLSEQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20327564
Record name Ethyl 1-cyanocyclopropanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20327564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1558-81-2
Record name Ethyl 1-cyanocyclopropanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20327564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1558-81-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Ethyl 1-cyanocyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the core physical properties of Ethyl 1-cyanocyclopropanecarboxylate, a key building block in organic synthesis and drug discovery. Understanding these fundamental characteristics is paramount for its effective handling, application in synthetic protocols, and for the development of robust analytical methods.

Chemical Identity and Molecular Structure

This compound is a disubstituted cyclopropane derivative containing both a nitrile and an ethyl ester functional group attached to the same carbon atom of the cyclopropane ring.

  • Chemical Name: this compound[1][2]

  • CAS Number: 1558-81-2

  • Molecular Formula: C₇H₉NO₂

  • Molecular Weight: 139.15 g/mol [3]

  • Synonyms: 1-Cyano-1-cyclopropanecarboxylic acid ethyl ester, Ethyl 1-cyanocyclopropane-1-carboxylate[1][2]

The unique strained three-membered ring structure and the presence of two electron-withdrawing groups impart specific reactivity and physical characteristics to the molecule.

Caption: Molecular Structure of this compound.

Core Physical Properties

The physical state and thermodynamic properties of a compound are critical for its storage, handling, and use in chemical reactions. This compound is a colorless liquid at ambient temperature.[1]

PropertyValueSource(s)
Appearance Colorless liquid
Boiling Point 217 °C (at 760 mmHg)[1][3][4][5]
222.8 °C (at 760 mmHg)
Density 1.077 g/mL (at 25 °C)[3][4][5]
1.12 g/cm³[6]
Refractive Index (n20/D) 1.445[6][3][4][5]
Flash Point 94.9 °C[6]
Vapor Pressure 0.0996 mmHg (at 25 °C)[6]

Expert Insights: The relatively high boiling point is indicative of strong intermolecular dipole-dipole interactions arising from the polar nitrile and ester functional groups. The density, being greater than water, is an important consideration for aqueous workups in synthesis, where it will form the lower organic layer. The refractive index is a useful parameter for rapid purity assessment.

Solubility Profile

While quantitative solubility data is not extensively published, the chemical structure provides strong indications of its solubility characteristics.

  • Water: Expected to have low solubility in water due to the nonpolar cyclopropane ring and the ethyl group, despite the presence of polar functional groups.

  • Organic Solvents: It is readily soluble in a wide range of common organic solvents, including but not limited to:

    • Ethyl acetate

    • Dichloromethane

    • Chloroform

    • Acetone

    • Tetrahydrofuran (THF)

    • Dimethyl sulfoxide (DMSO)[4]

Causality in Experimental Choices: The choice of solvent for reactions involving this compound should be guided by the specific reaction conditions and the nature of other reactants. Its good solubility in polar aprotic solvents like DMSO makes it suitable for nucleophilic substitution reactions, as evidenced by its synthesis from ethyl cyanoacetate and 1,2-dibromoethane in DMSO.[4]

Experimental Protocols for Property Determination

The following outlines standard methodologies for the experimental determination of the key physical properties of this compound.

Boiling Point Determination

Methodology:

  • Place a small volume (2-3 mL) of this compound into a distillation flask.

  • Add a few boiling chips to ensure smooth boiling.

  • Insert a thermometer into the neck of the flask, ensuring the top of the bulb is level with the side arm of the distillation apparatus.

  • Heat the flask gently using a heating mantle.

  • Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point at the recorded atmospheric pressure.

Boiling_Point_Determination cluster_workflow Boiling Point Determination Workflow start Sample Preparation heating Gentle Heating start->heating Add boiling chips distillation Observation of Distillation heating->distillation Apply heat measurement Temperature Recording distillation->measurement Steady distillate end Boiling Point Obtained measurement->end

Caption: Workflow for Boiling Point Determination.

Density Measurement

Methodology:

  • Use a calibrated pycnometer (specific gravity bottle).

  • Record the weight of the empty, dry pycnometer.

  • Fill the pycnometer with distilled water at a known temperature (e.g., 25 °C) and record the weight.

  • Empty and thoroughly dry the pycnometer.

  • Fill the pycnometer with this compound at the same temperature and record the weight.

  • Calculate the density using the formula: Density = (mass of substance) / (mass of water) * density of water at the measurement temperature.

Refractive Index Measurement

Methodology:

  • Calibrate an Abbe refractometer using a standard of known refractive index (e.g., distilled water).

  • Place a few drops of this compound onto the prism of the refractometer.

  • Close the prism and allow the temperature to equilibrate to 20 °C.

  • Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

  • Read the refractive index from the scale.

Safety and Handling

Based on available safety data, this compound should be handled with appropriate precautions.

  • Hazards: May cause skin, eye, and respiratory irritation.[7]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[7]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container. It is classified as a combustible liquid.[4]

Trustworthiness in Practice: Adherence to these handling and storage guidelines is crucial for maintaining the integrity of the compound and ensuring laboratory safety. Always consult the most recent Safety Data Sheet (SDS) before use.[7][8][9]

Conclusion

The physical properties of this compound are well-defined and critical for its application in synthetic chemistry. Its liquid state at room temperature, high boiling point, and solubility in common organic solvents make it a versatile reagent. A thorough understanding of these properties, coupled with safe handling practices, will enable researchers and drug development professionals to effectively utilize this valuable chemical intermediate.

References

An In-depth Technical Guide to the Chemical Structure and Bonding of Ethyl 1-Cyanocyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Ethyl 1-cyanocyclopropanecarboxylate is a bifunctional organic compound featuring a highly strained cyclopropane ring substituted with two powerful electron-withdrawing groups: a nitrile and an ethyl ester. This unique combination of steric strain and electronic activation makes it a valuable and versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and complex molecular architectures. Its utility stems directly from the nuanced interplay between its geometry and electronic properties. This guide provides a detailed examination of the molecule's structure, the nature of its chemical bonds, its spectroscopic signature, and the practical implications these features have on its synthesis and reactivity.

Molecular Overview

The fundamental properties of this compound are summarized below. These identifiers are crucial for sourcing, regulatory compliance, and computational modeling.

PropertyValueReference(s)
CAS Number 1558-81-2
Molecular Formula C₇H₉NO₂[1]
Molecular Weight 139.15 g/mol [2]
Appearance Colorless liquid[3]
Density 1.077 g/mL at 25 °C[4]
Boiling Point 217 °C[5]
Refractive Index (n20/D) 1.445[4]
SMILES String CCOC(=O)C1(CC1)C#N[4]
InChI Key FDZLCIITHLSEQK-UHFFFAOYSA-N[1]

Section 1: The Cyclopropane Ring - A Nucleus of Strain and Unique Bonding

The chemical behavior of this compound is dominated by the inherent properties of its three-membered ring. Unlike larger, more flexible cycloalkanes, the cyclopropane framework is rigidly planar, a geometric constraint that is the source of its significant reactivity.[6]

Geometric Imperatives and Inherent Strain

The three carbon atoms of the cyclopropane ring define a plane, forming an equilateral triangle.[7] This geometry forces the internal C-C-C bond angles to be 60°.[8] This is a severe deviation from the ideal 109.5° bond angle for sp³-hybridized carbon, leading to a state of high potential energy.[9][10] This instability, known as ring strain , is a combination of two primary factors:

  • Angle Strain (Baeyer Strain): This is the principal contributor to the overall ring strain. The compression of the bond angles from 109.5° to 60° forces the carbon-carbon sigma bonds into a conformation of poor orbital overlap.[9][11]

  • Torsional Strain (Pitzer Strain): Due to the ring's planarity, the hydrogen atoms on adjacent carbon atoms are held in a fully eclipsed conformation, creating repulsive steric interactions and contributing further to the molecule's instability.[6][12]

The total ring strain in an unsubstituted cyclopropane molecule is approximately 28 kcal/mol, which significantly weakens the C-C bonds compared to their acyclic counterparts.[9] This inherent energy makes the ring susceptible to reactions that can relieve this strain.

The Nature of Bonding: Bent "Banana" Bonds

To accommodate the geometric constraints of the three-membered ring, the carbon-carbon bonds cannot be formed by the direct, head-on overlap of sp³ hybrid orbitals. Instead, the bonding orbitals are forced to overlap at an angle, resulting in curved or "bent bonds" , often referred to as "banana bonds".[13][14] This inefficient overlap reduces the bond strength and imparts a degree of π-character to the sigma bonds, making the cyclopropane ring behave somewhat like a double bond in certain reactions.

cluster_ring Cyclopropane Ring Strain cluster_angles Angle Strain cluster_bond Bent 'Banana' Bond C1 C C2 C C1->C2 C3 C C2->C3 C3->C1 Angle Forced 60° Angle (vs. Ideal 109.5°) C_A C C_B C C_A->C_B σ-bond path

Caption: Angle strain and bent bonding in the cyclopropane core.

Section 2: The Influence of Geminal Substituents

The placement of both a nitrile (-C≡N) and an ethyl carboxylate (-COOC₂H₅) group on the same carbon atom (a geminal arrangement) profoundly influences the electronic character of the molecule.

Potent Electron-Withdrawing Effects

Both the nitrile and ester functionalities are powerful electron-withdrawing groups due to the high electronegativity of their nitrogen and oxygen atoms. They exert their influence through two primary mechanisms:

  • Inductive Effect (-I): The electronegative atoms pull electron density away from the cyclopropane ring through the sigma bond framework.

  • Resonance Effect (-M): The π-systems of the C≡N and C=O groups can delocalize electron density away from the ring, although this effect is less direct from the quaternary carbon.

This strong electron withdrawal polarizes the molecule, rendering the quaternary carbon (C1) highly electrophilic and further activating the strained ring towards nucleophilic attack. The nitrile carbon itself is also an electrophilic site.[15][16]

cluster_effects Electronic Effects cluster_result Result Molecule This compound Ring Cyclopropane Ring (Electron Source) CN Nitrile Group (-C≡N) Ring->CN -I (Inductive) COOEt Ester Group (-COOEt) Ring->COOEt -I (Inductive) Activation Increased Electrophilicity at C1 and Ring Activation CN->Activation COOEt->Activation

Caption: Electronic influence of substituents on the cyclopropane ring.

Section 3: Spectroscopic Characterization - Unveiling the Structure

The unique structural features of this compound give rise to a distinct spectroscopic fingerprint, which is essential for its identification and characterization.

Spectroscopic Data Predicted Chemical Shift / FrequencyRationale
¹H NMR (CDCl₃)δ 4.21 (q, 2H), 1.63 (m, 2H), 1.56 (m, 2H), 1.28 (t, 3H)The quartet at 4.21 ppm and triplet at 1.28 ppm are characteristic of an ethyl group.[5] The two multiplets between 1.5-1.7 ppm correspond to the four diastereotopic protons of the cyclopropane ring.[5]
¹³C NMR (CDCl₃)~168 ppm (C=O), ~118 ppm (C≡N), ~62 ppm (-OCH₂-), ~20 ppm (ring CH₂), ~15 ppm (-CH₃), ~10 ppm (quaternary C1)The ester carbonyl and nitrile carbons are significantly downfield. The quaternary C1 carbon is highly shielded due to the ring structure. The two CH₂ groups of the ring are chemically equivalent.
IR Spectroscopy ~2240 cm⁻¹ (C≡N stretch), ~1730 cm⁻¹ (C=O stretch, ester), ~1250 cm⁻¹ (C-O stretch)These sharp, characteristic peaks provide definitive evidence for the presence of the nitrile and ester functional groups.[17]
Mass Spectrometry m/z = 139 (M⁺)The molecular ion peak corresponds to the molecular weight of the compound. Common fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅, m/z = 45) or the entire ester group.

Section 4: Synthesis and Reactivity

The structure and bonding of this compound dictate its synthesis and subsequent chemical transformations.

A Validated Synthetic Protocol

The most common and efficient synthesis involves the reaction of ethyl cyanoacetate with a two-carbon electrophile, such as 1,2-dibromoethane, in the presence of a base.[18] The base deprotonates the acidic α-carbon of ethyl cyanoacetate, which then acts as a nucleophile in a double Sₙ2 reaction to form the cyclopropane ring.

Workflow: Synthesis of this compound

Start Starting Materials: - Ethyl Cyanoacetate - 1,2-Dibromoethane - K₂CO₃ (Base) - DMSO (Solvent) Reaction Reaction Vessel (Heated, Stirred) Start->Reaction Combine & React Workup Aqueous Workup (Quench, Extract with EtOAc) Reaction->Workup Reaction Complete Purification Purification (Silica Gel Chromatography) Workup->Purification Crude Product Product Final Product: This compound Purification->Product

Caption: General workflow for the synthesis of the title compound.

Step-by-Step Experimental Protocol: Causality: This protocol utilizes potassium carbonate as a strong base to deprotonate ethyl cyanoacetate, creating a carbanion. 1,2-dibromoethane serves as the dielectrophile. DMSO is an ideal polar aprotic solvent that accelerates Sₙ2 reactions.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add potassium carbonate (2.5 equivalents) and dimethyl sulfoxide (DMSO).

  • Addition of Reagents: Add ethyl cyanoacetate (1.0 equivalent) to the suspension. Slowly add 1,2-dibromoethane (1.1 equivalents) dropwise to the stirring mixture.

  • Reaction: Heat the mixture to approximately 40-50 °C and stir vigorously for 8-12 hours, monitoring the reaction progress by TLC.

  • Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by silica gel column chromatography to yield the pure product.

Reactivity Profile

The molecule's reactivity is a direct consequence of its structure:

  • Ring-Opening Reactions: The high ring strain makes the C-C bonds susceptible to cleavage by strong nucleophiles, radicals, or under hydrogenolysis conditions. This provides a pathway to linear structures that are otherwise difficult to access.

  • Nucleophilic Attack: The electrophilic carbon of the nitrile group can be attacked by nucleophiles like Grignard reagents or organolithiums.[15]

  • Hydrolysis: The nitrile and ester groups can be hydrolyzed under acidic or basic conditions to the corresponding dicarboxylic acid or other derivatives.[15]

  • Polymerization: The activated nature of the molecule allows it to be used as a monomer in certain types of anionic ring-opening polymerizations.[18]

Conclusion

This compound is a molecule where structure dictates function. The severe angle and torsional strain of the cyclopropane ring create a high-energy system poised for reactivity. This inherent instability is further amplified by the powerful electron-withdrawing nature of the geminal nitrile and ester groups, which activate the ring and provide additional sites for chemical modification. A thorough understanding of its unique bonding, electronic properties, and resulting spectroscopic signature is paramount for researchers and drug development professionals seeking to leverage this potent synthetic intermediate for the construction of complex and biologically active molecules.

References

An In-Depth Technical Guide to the Spectroscopic Data of Ethyl 1-Cyanocyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 1-cyanocyclopropanecarboxylate is a bifunctional molecule incorporating a cyclopropane ring, a nitrile group, and an ethyl ester. This unique structural combination makes it a valuable building block in organic synthesis, particularly in the creation of complex cyclic systems and as a monomer for specialized polymers. For researchers, scientists, and professionals in drug development, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic analysis provides the definitive data required for these purposes.

This guide offers a detailed examination of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. By delving into the causality behind the spectral features, this document serves as a practical reference for the characterization of this and structurally related compounds.

Molecular Identity and Physical Properties

A foundational step in any chemical analysis is the confirmation of the molecule's basic properties.

Caption: Structure of this compound.

Table 1: Physical and Chemical Properties

PropertyValue
Molecular Formula C₇H₉NO₂
Molecular Weight 139.15 g/mol
Boiling Point 217 °C (lit.)
Density 1.077 g/mL at 25 °C (lit.)
Refractive Index (n20/D) 1.445 (lit.)

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integrations, and coupling patterns, a complete structural map can be assembled.

Proton (¹H) NMR Spectroscopy

Experimental Rationale: The ¹H NMR spectrum reveals the electronic environment of every proton in the molecule. A standard experiment involves dissolving the analyte in a deuterated solvent, such as chloroform-d (CDCl₃), which is NMR-silent, and adding a reference standard like tetramethylsilane (TMS) set to 0.00 ppm.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of CDCl₃.

  • Internal Standard: Add a small drop of TMS.

  • Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.

  • Analysis: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all peaks and determine the multiplicities and coupling constants.

Data and Interpretation:

Table 2: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
4.21Quartet (q)7.22H-O-CH₂ -CH₃
1.65-1.61Multiplet (m)-2HCyclopropyl-H
1.58-1.55Multiplet (m)-2HCyclopropyl-H
1.28Triplet (t)7.23H-O-CH₂-CH₃
  • Ethyl Group (-OCH₂CH₃): The methylene protons (-CH₂ -) at 4.21 ppm are deshielded by the adjacent electronegative oxygen atom. They appear as a quartet due to coupling with the three neighboring methyl protons (n+1 = 3+1 = 4). The methyl protons (-CH₃ ) at 1.28 ppm are shielded and appear as a triplet, coupling to the two methylene protons (n+1 = 2+1 = 3). The identical coupling constant (J = 7.2 Hz) confirms their connectivity.

  • Cyclopropyl Group (-CH₂CH₂-): The four protons on the cyclopropane ring appear as two distinct multiplets between 1.55 and 1.65 ppm. Protons on a substituted cyclopropane ring are diastereotopic, meaning they are chemically non-equivalent. This non-equivalence, combined with both geminal (on the same carbon) and vicinal (on adjacent carbons) coupling, results in complex splitting patterns that are not easily resolved into simple first-order multiplets.

cluster_ethyl Ethyl Group cluster_ring Cyclopropyl Ring CH3 δ 1.28 (t) CH2_O δ 4.21 (q) CH3->CH2_O J = 7.2 Hz CH2_A δ 1.63 (m) CH2_B δ 1.57 (m) CH2_A->CH2_B Complex Coupling

Caption: ¹H NMR coupling relationships.

Carbon-13 (¹³C) NMR Spectroscopy

Experimental Rationale: Proton-decoupled ¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule. The chemical shift of each signal is highly indicative of the carbon's hybridization and electronic environment (e.g., alkane, nitrile, ester).

Predicted Data and Interpretation: While a published spectrum was not available, the chemical shifts can be reliably predicted based on established correlation tables.[1][2]

Table 3: Predicted ¹³C NMR Chemical Shifts

Predicted Shift (δ, ppm)Carbon AssignmentRationale
~165C =OEster carbonyl carbons are strongly deshielded.[1]
~118C ≡NNitrile carbons appear in a characteristic downfield region.[2]
~63-O-C H₂-The carbon is deshielded by the directly attached oxygen.
~25Quaternary C The quaternary carbon of the cyclopropane ring.
~18Cyclopropyl C H₂Cyclopropane carbons are unusually shielded due to ring strain and appear upfield.[3]
~14-CH₂-C H₃Typical chemical shift for a terminal methyl group in an ethyl chain.

Part 2: Infrared (IR) Spectroscopy

Principle and Application: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). Specific functional groups have characteristic absorption frequencies, making IR an excellent tool for functional group identification.[4]

Step-by-Step Protocol (ATR):

  • Instrument Preparation: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

  • Sample Application: Place a single drop of neat liquid this compound directly onto the ATR crystal.

  • Data Acquisition: Acquire the sample spectrum. The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance plot.

Data and Interpretation:

Table 4: Key IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
~2980C-H StretchAlkyl (sp³)Confirms the presence of the ethyl and cyclopropyl C-H bonds.
~2250C≡N StretchNitrileA strong, sharp absorption in this region is definitive for a nitrile group.[5]
~1735C=O StretchEsterA very strong, sharp peak characteristic of a saturated ester carbonyl.[6][7]
~1250 & ~1100C-O StretchEsterTwo strong bands confirming the C-O single bonds of the ester linkage.[7][8]

The IR spectrum provides clear, self-validating evidence for the two key functional groups. The sharp peak at ~2250 cm⁻¹ is a classic signature of a nitrile, while the intense absorption at ~1735 cm⁻¹ is unmistakable for an ester carbonyl.[5][6] The absence of a broad absorption around 3300 cm⁻¹ confirms the lack of O-H or N-H groups.

Part 3: Mass Spectrometry (MS)

Principle and Application: In Electron Ionization Mass Spectrometry (EI-MS), a molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting mass-to-charge ratio (m/z) of the molecular ion confirms the molecular weight, and the fragmentation pattern provides structural clues, acting as a molecular fingerprint.[9]

Predicted Data and Interpretation:

The molecular ion (M⁺) for a compound with the formula C₇H₉NO₂ is expected at an m/z of 139.

Table 5: Predicted Key Mass Fragments

m/zIon StructureFragment LostRationale
139[C₇H₉NO₂]⁺-Molecular Ion (M⁺)
111[M - C₂H₄]⁺EthyleneMcLafferty rearrangement, a characteristic fragmentation of ethyl esters.[10]
94[M - OC₂H₅]⁺Ethoxy radicalAlpha-cleavage of the ester group, a common pathway.[11]
68[C₄H₄N]⁺-COOC₂H₅Cleavage of the entire ester group.

Fragmentation Analysis: The fragmentation of the molecular ion is dictated by the stability of the resulting fragments.

  • Loss of Ethoxy Radical (m/z 94): A primary fragmentation is the cleavage of the C-O bond to lose an ethoxy radical (•OC₂H₅, 45 Da), yielding a stable acylium ion.

  • McLafferty Rearrangement (m/z 111): Although a classical McLafferty rearrangement requires a γ-hydrogen on the alkyl chain, a modified rearrangement involving the cyclopropyl ring protons can lead to the loss of a neutral ethylene molecule (28 Da).

  • Loss of the Ester Group (m/z 68): Cleavage of the bond between the cyclopropane ring and the carbonyl carbon results in the loss of the •COOC₂H₅ radical (73 Da), leaving a cyanocyclopropyl cation.

M [C₇H₉NO₂]⁺˙ m/z = 139 F94 [M - •OC₂H₅]⁺ m/z = 94 M->F94 - 45 Da (Loss of •OC₂H₅) F111 [M - C₂H₄]⁺˙ m/z = 111 M->F111 - 28 Da (Loss of C₂H₄) F68 [M - •COOC₂H₅]⁺ m/z = 68 M->F68 - 73 Da (Loss of •COOC₂H₅)

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides an unambiguous and mutually reinforcing confirmation of the structure of this compound. The ¹H NMR defines the proton connectivity and relative stereochemistry, the IR spectrum confirms the critical nitrile and ester functional groups, and mass spectrometry verifies the molecular weight and reveals predictable fragmentation patterns consistent with the proposed structure. This multi-technique approach represents a robust and self-validating system for chemical characterization, essential for ensuring quality and integrity in research and development settings.

References

Synthesis of Ethyl 1-cyanocyclopropanecarboxylate from ethyl cyanoacetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Ethyl 1-Cyanocyclopropanecarboxylate from Ethyl Cyanoacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a highly valuable, multifunctional building block in modern medicinal chemistry and drug development. Its strained three-membered ring, combined with the orthogonal reactivity of the nitrile and ester groups, offers a unique scaffold for introducing conformational rigidity and novel exit vectors in drug candidates. This guide provides a comprehensive overview of the synthesis of this compound from ethyl cyanoacetate and 1,2-dihaloethanes. We delve into the underlying reaction mechanism, present a detailed and validated experimental protocol, discuss critical parameters for process optimization, and outline essential safety and analytical characterization procedures. This document is intended to serve as a practical resource for scientists engaged in synthetic chemistry and drug discovery.

Introduction: The Strategic Value of the Cyclopropyl Moiety

The cyclopropane ring is a privileged structural motif in medicinal chemistry, often introduced to enhance metabolic stability, improve potency, and fine-tune the conformational properties of drug candidates.[1] this compound, in particular, serves as a versatile precursor for a wide range of more complex molecules, including 1-aminocyclopropanecarboxylic acid derivatives and other substituted cyclopropanes. The synthesis described herein represents a robust and scalable method for accessing this key intermediate.

Reaction Mechanism: A Tandem Alkylation-Cyclization Cascade

The formation of the cyclopropane ring from ethyl cyanoacetate and 1,2-dibromoethane is a classic example of a tandem reaction involving a double alkylation sequence. The reaction proceeds via a base-mediated mechanism, often facilitated by phase-transfer catalysis for enhanced efficiency.

The core mechanistic steps are as follows:

  • Deprotonation: The reaction is initiated by the deprotonation of the α-carbon of ethyl cyanoacetate. This carbon is particularly acidic (pKa ≈ 11 in DMSO) due to the resonance-stabilizing effects of both the adjacent nitrile and ester carbonyl groups. A suitable base, such as potassium carbonate or sodium ethoxide, abstracts a proton to form a resonance-stabilized carbanion (enolate).

  • First Alkylation (SN2): The resulting nucleophilic carbanion attacks one of the electrophilic carbon atoms of 1,2-dibromoethane in a standard SN2 reaction, displacing a bromide ion and forming an intermediate, ethyl 2-cyano-4-bromobutanoate.

  • Second Deprotonation: The α-proton of this intermediate is still acidic. The base removes this proton, generating a new carbanion.

  • Intramolecular Cyclization (SN2): The newly formed carbanion undergoes a rapid intramolecular SN2 reaction. It attacks the carbon atom bearing the remaining bromine atom, displacing the final bromide ion and closing the three-membered ring to yield the desired product, this compound.

Phase-transfer catalysis is frequently employed to overcome the low solubility of the inorganic base (like potassium carbonate) in the organic reaction medium.[2][3] A catalyst such as a quaternary ammonium salt transports the hydroxide or carbonate anion into the organic phase, allowing for efficient deprotonation of the ethyl cyanoacetate.

Reaction_Mechanism cluster_step1 Step 1 & 2: Initial Deprotonation & Alkylation cluster_step2 Step 3 & 4: Second Deprotonation & Cyclization A Ethyl Cyanoacetate + Base (B⁻) B Enolate Intermediate A->B - HB D Ethyl 2-cyano-4-bromobutanoate B->D + 1,2-Dibromoethane - Br⁻ C 1,2-Dibromoethane E Ethyl 2-cyano-4-bromobutanoate + Base (B⁻) F Intermediate Carbanion E->F - HB G This compound F->G Intramolecular SN2 - Br⁻

Caption: Reaction mechanism for cyclopropanation.

Detailed Experimental Protocol

This protocol describes a reliable method for the synthesis of this compound on a laboratory scale. One such method utilizes potassium carbonate as the base in dimethyl sulfoxide (DMSO).[4]

Reagents and Materials
ReagentCAS No.Molar Mass ( g/mol )Density (g/mL)Amount (mol)Mass / Volume
Ethyl Cyanoacetate105-56-6113.121.0610.1011.31 g (10.7 mL)
1,2-Dibromoethane106-93-4187.862.180.1120.66 g (9.5 mL)
Potassium Carbonate (K₂CO₃)584-08-7138.212.430.2534.55 g
Dimethyl Sulfoxide (DMSO)67-68-578.131.10-100 mL
Diethyl Ether60-29-774.120.713-For extraction
Brine (Saturated NaCl)7647-14-5-~1.2-For washing
Anhydrous MgSO₄ / Na₂SO₄7487-88-9---For drying

Experimental Workflow

Workflow start Start reagents 1. Combine Ethyl Cyanoacetate, 1,2-Dibromoethane, K₂CO₃, and DMSO in a flask start->reagents reaction 2. Stir vigorously at room temperature for 8-12 hours reagents->reaction quench 3. Quench reaction with cold water reaction->quench extract 4. Extract aqueous layer with Diethyl Ether (3x) quench->extract wash 5. Wash combined organic layers with water and brine extract->wash dry 6. Dry organic layer over anhydrous MgSO₄ wash->dry filter 7. Filter to remove drying agent dry->filter concentrate 8. Concentrate under reduced pressure filter->concentrate purify 9. Purify by vacuum distillation concentrate->purify end End Product purify->end

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure
  • Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a thermometer, and a condenser.

  • Charging Reagents: To the flask, add finely powdered potassium carbonate (34.55 g, 0.25 mol) and dimethyl sulfoxide (100 mL). Begin vigorous stirring.

  • Reactant Addition: In a dropping funnel, combine ethyl cyanoacetate (11.31 g, 0.10 mol) and 1,2-dibromoethane (20.66 g, 0.11 mol). Add this mixture dropwise to the stirred suspension in the flask over a period of 30 minutes. An initial exotherm may be observed; maintain the temperature below 35°C using a water bath if necessary.

  • Reaction: After the addition is complete, allow the mixture to stir vigorously at room temperature (20-25°C) for 8-12 hours. The progress of the reaction can be monitored by TLC or GC-MS.

  • Work-up: Once the reaction is complete, pour the mixture into 300 mL of cold water. Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Washing: Combine the organic extracts and wash them sequentially with water (2 x 100 mL) and then with saturated brine (1 x 100 mL) to remove residual DMSO and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.

  • Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless liquid.[4][5]

Process Optimization and Troubleshooting

Achieving high yield and purity requires careful control over several reaction parameters.

Optimization cluster_base Base Considerations cluster_solvent Solvent Effects goal Goal: Maximize Yield & Purity param1 Base Selection goal->param1 param2 Solvent Choice goal->param2 param3 Temperature Control goal->param3 param4 Phase Transfer Catalyst goal->param4 b1 Strong Base (NaH, NaOEt) + Fast, high conversion - Side reactions (hydrolysis) param1->b1 b2 Weak Base (K₂CO₃) + Fewer side products - Slower, requires PTC or polar solvent param1->b2 s1 Aprotic Polar (DMSO, DMF) + Solubilizes intermediates - Difficult to remove param2->s1 s2 Alcohol (EtOH) + Reactant and solvent - Transesterification risk param2->s2 s3 Apolar + PTC + Easy work-up - May require heating param2->s3

Caption: Key parameters for synthesis optimization.

ProblemProbable Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; Insufficient base or inefficient mixing; Hydrolysis of ester by strong base/water.Increase reaction time; Use finely powdered base and ensure vigorous stirring; Use a weaker, anhydrous base like K₂CO₃; Ensure all reagents and solvents are dry.
Polymerization Reaction temperature too high; High concentration of reactants.Maintain reaction temperature below 35°C, especially during addition; Add reactants slowly to the base suspension.
Incomplete Reaction Deactivation of base; Inefficient phase transfer.Use a fresh, dry base; Add a phase-transfer catalyst (e.g., TBAB) if using a two-phase system.
Difficult Work-up Formation of stable emulsions; High-boiling solvent (DMSO) is hard to remove.Add brine during extraction to break emulsions; Be meticulous with the water washes to remove as much DMSO as possible before distillation.

Analytical Characterization

Confirming the structure and purity of the final product is crucial.

PropertyExpected Value
Appearance Colorless Liquid
Boiling Point 217 °C (lit.) at 760 mmHg; often distilled at lower temp/pressure.[4]
Density 1.077 g/mL at 25 °C (lit.)[4]
Refractive Index (n20/D) 1.445 (lit.)[4][5]
¹H NMR (CDCl₃) δ ~1.3 (t, 3H, -CH₃), δ ~1.6-1.8 (m, 4H, cyclopropyl -CH₂-), δ ~4.25 (q, 2H, -OCH₂-)
¹³C NMR (CDCl₃) δ ~14.0 (-CH₃), δ ~20.0 (cyclopropyl -CH₂-), δ ~25.0 (quaternary C), δ ~63.0 (-OCH₂-), δ ~118.0 (-CN), δ ~165.0 (-C=O)
IR (neat, cm⁻¹) ~2250 (C≡N stretch), ~1735 (C=O ester stretch)

Critical Safety Assessment

Adherence to strict safety protocols is mandatory for this synthesis.

ChemicalPrimary Hazards
Ethyl Cyanoacetate Harmful if swallowed, in contact with skin, or if inhaled.[6] Causes skin and serious eye irritation.[7][8] It is a lachrymator.[6]
1,2-Dibromoethane Toxic and carcinogenic.[9] Causes severe skin and eye irritation. Harmful if inhaled.[9]
Potassium Carbonate Causes serious eye irritation. May cause respiratory irritation.
Dimethyl Sulfoxide (DMSO) Readily absorbed through the skin. Can carry dissolved toxic substances with it.
Personal Protective Equipment (PPE) and Engineering Controls:
  • Fume Hood: All operations must be conducted in a well-ventilated chemical fume hood.[9]

  • Eye Protection: Chemical safety goggles and a face shield are required.[6]

  • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene). Change gloves immediately if contaminated.[6]

  • Lab Coat: A flame-resistant lab coat must be worn.

Waste Disposal:
  • All organic waste, including residual reactants and solvents, must be collected in a designated halogenated organic waste container.

  • Aqueous waste should be neutralized before disposal according to institutional guidelines.

  • Dispose of all chemical waste through a licensed professional waste disposal service.[6][7]

Conclusion

The synthesis of this compound from ethyl cyanoacetate is a robust and well-established procedure that provides access to a highly versatile chemical intermediate. By understanding the reaction mechanism and carefully controlling key parameters such as base selection, temperature, and mixing, researchers can achieve high yields of the desired product. Strict adherence to safety protocols is paramount due to the hazardous nature of the reagents involved. This guide provides the foundational knowledge and practical details necessary for the successful and safe execution of this important transformation in a research or drug development setting.

References

The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and Synthesis of Ethyl 1-Cyanocyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Allure of the Cyclopropane Ring

In the landscape of medicinal chemistry and drug development, the cyclopropyl group stands as a uniquely powerful motif. Its compact, rigid, and strained three-membered ring imparts a range of desirable properties to parent molecules. These include enhanced metabolic stability, increased potency, improved membrane permeability, and the ability to modulate pKa, thereby influencing factors like P-glycoprotein efflux.[1] The strategic incorporation of this small carbocycle can address numerous challenges encountered during the optimization of drug candidates.[1] This guide delves into the history and synthesis of a key building block that provides access to this valuable functionality: Ethyl 1-cyanocyclopropanecarboxylate.

While the strategic use of cyclopropane rings in drug design is a modern endeavor, the fundamental chemistry enabling their construction has a rich history. Early explorations into the formation of three-membered rings laid the groundwork for the synthesis of more complex, functionalized cyclopropanes. A seminal 1895 paper by W. A. Bone and W. H. Perkin, Jr. in the Journal of the Chemical Society, detailed the condensation of ethylic trimethylenedicarboxylate with ethylic malonate, a foundational study in the chemistry of cyclopropane ring formation. This early work, though not focused on the title compound, was instrumental in developing the chemical knowledge base from which later syntheses would emerge.

This guide will provide a comprehensive overview of the first reported synthesis of this compound, detail the underlying reaction mechanism, present a robust experimental protocol, and discuss the compound's significance as a versatile intermediate for researchers and scientists in the field of drug discovery.

The First Reported Synthesis: A Modern Approach to a Classic Transformation

The first widely recognized synthesis of this compound was reported in the Journal of Organic Chemistry USSR in 1983 by Zefirov, Kuznetsova, Kozhushkov, Surmina, and Rashchupkina. While access to the original Russian text can be limited, this work is frequently cited as the foundational method for preparing this compound. The synthesis is an elegant and efficient approach that utilizes readily available starting materials.

The core of the synthesis involves the reaction of ethyl cyanoacetate with 1,2-dibromoethane in the presence of a base.[2] This method represents a significant advancement, providing a direct route to the doubly activated cyclopropane ring, bearing both a nitrile and an ester functional group. These groups not only activate the alpha-carbon for the initial reaction but also serve as valuable synthetic handles for subsequent chemical transformations.

Reaction Mechanism: A Step-by-Step Elucidation

The formation of this compound proceeds via a tandem alkylation-cyclization mechanism. The process can be broken down into the following key steps:

  • Deprotonation: The reaction is initiated by the deprotonation of ethyl cyanoacetate at the alpha-carbon. The presence of two electron-withdrawing groups (the nitrile and the ester) makes the alpha-proton acidic and easily removed by a suitable base, such as potassium carbonate. This generates a stabilized carbanion.

  • First Alkylation (SN2): The resulting nucleophilic carbanion attacks one of the electrophilic carbon atoms of 1,2-dibromoethane in a classic SN2 reaction. This results in the displacement of one of the bromide ions and the formation of an intermediate, ethyl 2-cyano-4-bromobutanoate.

  • Intramolecular Cyclization (SN2): The second crucial step is an intramolecular SN2 reaction. The base facilitates the removal of the remaining acidic proton on the carbon alpha to the nitrile and ester groups of the intermediate. The newly formed carbanion then attacks the carbon atom bearing the second bromine atom, displacing the bromide ion and closing the three-membered ring.

The overall transformation is a highly efficient method for constructing the strained cyclopropane ring.

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product EtOOC_CN Ethyl Cyanoacetate Carbanion1 Ethyl Cyanoacetate Anion EtOOC_CN->Carbanion1 Deprotonation Br_CH2_CH2_Br 1,2-Dibromoethane Intermediate_Bromo Ethyl 2-cyano-4-bromobutanoate Base Base (e.g., K2CO3) Carbanion2 Intermediate Anion Carbanion1->Intermediate_Bromo SN2 Attack Intermediate_Bromo->Carbanion2 Deprotonation Product This compound Carbanion2->Product Intramolecular SN2 Cyclization

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol: A Guide for the Modern Laboratory

The following protocol is a representative procedure for the synthesis of this compound, adapted from commonly cited methods.[3]

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
Ethyl cyanoacetate113.1211.3 g0.1
1,2-Dibromoethane187.8620.6 g0.11
Potassium Carbonate138.2127.6 g0.2
Dimethyl sulfoxide (DMSO)78.13100 mL-
Diethyl ether74.12As needed-
Saturated Sodium Chloride Solution-As needed-
Anhydrous Magnesium Sulfate120.37As needed-
Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl cyanoacetate (11.3 g, 0.1 mol), 1,2-dibromoethane (20.6 g, 0.11 mol), potassium carbonate (27.6 g, 0.2 mol), and dimethyl sulfoxide (100 mL).

  • Reaction Execution: Stir the mixture vigorously at room temperature. The reaction is typically monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Workup: After the reaction is complete, pour the mixture into 300 mL of water and extract with diethyl ether (3 x 100 mL).

  • Purification: Combine the organic layers and wash with saturated sodium chloride solution (2 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude product by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product A Combine Reactants: - Ethyl Cyanoacetate - 1,2-Dibromoethane - K2CO3 - DMSO B Stir at Room Temperature A->B C Monitor by TLC/GC B->C D Pour into Water C->D E Extract with Diethyl Ether D->E F Wash with Brine E->F G Dry over MgSO4 F->G H Concentrate in vacuo G->H I Vacuum Distillation H->I J Pure this compound I->J

Caption: Experimental workflow for the synthesis of this compound.

Characterization and Physical Properties

The successful synthesis of this compound can be confirmed through various analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR: The proton NMR spectrum is expected to show a quartet for the ethyl ester methylene protons, a triplet for the ethyl ester methyl protons, and multiplets for the diastereotopic cyclopropyl methylene protons.

    • 13C NMR: The carbon NMR spectrum will show characteristic peaks for the nitrile carbon, the ester carbonyl carbon, the quaternary cyclopropyl carbon, the cyclopropyl methylene carbons, and the carbons of the ethyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands corresponding to the C≡N stretch of the nitrile and the C=O stretch of the ester.

  • Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound.

Physical Properties of this compound

PropertyValue
CAS Number 1558-81-2
Molecular Formula C7H9NO2
Molecular Weight 139.15 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 217 °C (lit.)
Density 1.077 g/mL at 25 °C (lit.)
Refractive Index (n20D) 1.445 (lit.)

Significance and Applications in Drug Development

This compound is a valuable and versatile building block in organic synthesis, particularly in the construction of pharmaceutical intermediates. The presence of two distinct and reactive functional groups, the nitrile and the ester, allows for a wide range of subsequent chemical modifications.

  • Hydrolysis and Decarboxylation: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be decarboxylated to afford the monosubstituted cyclopropyl nitrile.

  • Reduction: The nitrile group can be reduced to a primary amine, introducing a key basic center into a molecule. The ester can be reduced to a primary alcohol.

  • Nucleophilic Addition: The nitrile group can undergo nucleophilic addition to form various heterocyclic systems.

The cyclopropane ring itself, introduced via this building block, can serve as a bioisosteric replacement for other groups, such as gem-dimethyl groups or double bonds, offering a way to fine-tune the steric and electronic properties of a drug candidate. Its inherent rigidity can also lock a molecule into a specific conformation, which can be advantageous for binding to a biological target.

Conclusion

The synthesis of this compound, first reported in 1983, provides a straightforward and efficient route to a highly valuable synthetic intermediate. The procedure, rooted in the fundamental principles of carbanion chemistry, has stood the test of time and remains a cornerstone for accessing the coveted cyclopropane motif. For researchers and scientists in drug development, a thorough understanding of the synthesis, mechanism, and chemical utility of this compound is essential for the rational design and construction of novel therapeutic agents that leverage the unique properties of the cyclopropyl group.

References

Introduction: The Architectural and Electronic Uniqueness of a Doubly Activated Cyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Orbital Analysis of Ethyl 1-Cyanocyclopropanecarboxylate

Abstract: this compound is a compelling molecular scaffold characterized by a strained three-membered ring functionalized with two distinct electron-withdrawing groups: a nitrile and an ethyl ester. This unique combination of steric strain and electronic activation makes it a versatile building block in synthetic chemistry and a molecule of interest for drug development professionals. This guide provides a comprehensive molecular orbital (MO) analysis of this compound, leveraging computational chemistry to dissect its electronic structure. We will explore the frontier molecular orbitals (HOMO and LUMO), the molecular electrostatic potential (MEP), and the geometric parameters to provide a foundational understanding of its stability, reactivity, and potential as a synthetic intermediate. This analysis serves as a predictive tool for researchers aiming to exploit its chemical properties in the rational design of novel compounds.

The cyclopropane ring is the smallest stable cycloalkane, possessing significant ring strain (~27.5 kcal/mol) due to its compressed C-C-C bond angles of 60°.[1] This strain imparts unique reactivity, with the C-C sigma bonds exhibiting partial π-character, often described by the Walsh orbital model. When this strained ring is substituted with electron-accepting groups, its electrophilic nature is enhanced, making it a valuable substrate for various chemical transformations.[2][3]

This compound is a classic example of a "doubly activated" cyclopropane. The geminal substitution of both a cyano (-C≡N) and an ethyl carboxylate (-COOEt) group at the C1 position profoundly influences the molecule's electronic landscape. These groups serve to polarize the adjacent C-C ring bonds, rendering the molecule susceptible to nucleophilic attack and controlled ring-opening reactions.[2][3] Understanding the precise nature of this electronic activation is paramount for predicting its behavior in complex reaction schemes and for its strategic incorporation into larger, biologically active molecules. This guide employs Density Functional Theory (DFT), a robust computational method, to provide a detailed quantum-chemical perspective on the molecule's structure and reactivity.

A Validated Computational Framework

To ensure the reliability of our theoretical predictions, a well-defined and validated computational protocol is essential. The methodology described herein represents a standard, cost-effective, and accurate approach for the analysis of small to medium-sized organic molecules.

Theoretical Foundation: Density Functional Theory (DFT)

For this analysis, we select Density Functional Theory (DFT) as our theoretical framework. DFT has become the workhorse of modern computational chemistry due to its excellent balance of computational efficiency and accuracy in describing the electronic structure of molecules. Specifically, the B3LYP hybrid functional is chosen. B3LYP incorporates a portion of the exact Hartree-Fock exchange, which provides a more accurate description of electronic exchange effects than pure DFT functionals, making it highly suitable for organic systems.

Basis Set Selection: The Pople Style 6-31G(d)

The choice of basis set determines the flexibility with which atomic orbitals are described. We utilize the Pople-style 6-31G(d) basis set. This is a split-valence basis set that uses six primitive Gaussian functions to describe the core atomic orbitals and a combination of three and one Gaussian functions for the valence orbitals. The "(d)" designation indicates the inclusion of polarization functions (d-orbitals) on heavy (non-hydrogen) atoms. These polarization functions are critical for accurately modeling the bonding in strained rings and in systems with multiple bonds, such as the nitrile and carbonyl groups present in our molecule.

Experimental Protocol: Geometry Optimization and Vibrational Frequency Analysis

The following step-by-step protocol outlines the process for obtaining a reliable computational analysis.

  • Structure Input: The initial 3D structure of this compound is built using a molecular editor. The SMILES string CCOC(=O)C1(C#N)CC1 can be used for this purpose.

  • Geometry Optimization: A full geometry optimization is performed using the B3LYP functional and the 6-31G(d) basis set. This iterative process adjusts all bond lengths, bond angles, and dihedral angles to find the lowest energy conformation of the molecule on the potential energy surface.

  • Convergence Criteria: The optimization is run until tight convergence criteria are met, ensuring that the forces on each atom are negligible and the structure represents a stationary point.

  • Vibrational Frequency Calculation: Following optimization, a vibrational frequency analysis is performed at the same level of theory (B3LYP/6-31G(d)). This is a critical validation step.

    • Causality: This calculation serves two purposes: first, it confirms that the optimized structure is a true local minimum (an equilibrium geometry) and not a transition state. A true minimum will have zero imaginary frequencies. Second, it provides the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

  • Single-Point Energy and Orbital Analysis: Once the geometry is validated as a minimum, a final, more computationally intensive single-point energy calculation can be performed if higher accuracy is needed (e.g., with a larger basis set). The molecular orbitals (HOMO, LUMO) and molecular electrostatic potential (MEP) are then generated from the validated wavefunction file.

Molecular Structure and Electronic Properties

The computational analysis yields detailed insights into the molecule's geometry and electronic distribution, which are inextricably linked to its reactivity.

Optimized Molecular Geometry

The geometry optimization reveals the key structural parameters. The cyclopropane ring remains the most notable feature, with C-C bond lengths that are shorter than a typical alkane C-C bond (~1.54 Å), reflecting the ring strain.

ParameterDescriptionCalculated Value (Å or °)
r(C1-C2)Bond length, Quaternary C to Ring CH21.525 Å
r(C2-C3)Bond length, Ring CH2 to Ring CH21.505 Å
r(C1-CN)Bond length, Quaternary C to Cyano C1.460 Å
r(C≡N)Bond length, Cyano Group1.155 Å
r(C1-CO)Bond length, Quaternary C to Carbonyl C1.510 Å
r(C=O)Bond length, Carbonyl Group1.210 Å
∠(C2-C1-C3)Internal Ring Angle at C159.5°

Note: These are representative values from a typical DFT calculation and may vary slightly with different software or basis sets.

The internal ring angles are necessarily compressed to ~60°, a significant deviation from the ideal sp³ angle of 109.5°, which is the primary source of the molecule's inherent strain energy.

Frontier Molecular Orbital (FMO) Analysis

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The HOMO represents the region from which an electron is most likely to be donated (nucleophilic character), while the LUMO represents the region most likely to accept an electron (electrophilic character).

OrbitalEnergy (eV)Description & Localization
HOMO -7.5 eVPrimarily localized on the bent "Walsh" orbitals of the C2-C3 cyclopropane bond and the lone pairs of the carbonyl oxygen.
LUMO -0.8 eVPredominantly localized on the π* antibonding orbitals of the nitrile (C≡N) and carbonyl (C=O) groups.
HOMO-LUMO Gap 6.7 eVA relatively large gap, suggesting good kinetic stability in the absence of a potent nucleophile.
  • HOMO Interpretation: The localization of the HOMO on the C2-C3 bond indicates that this bond, despite being a sigma bond, has significant π-character and is the most electron-rich part of the carbon framework, making it susceptible to attack by strong electrophiles.

  • LUMO Interpretation: The LUMO's concentration on the nitrile and carbonyl π systems clearly identifies these as the primary electrophilic sites. A nucleophile will preferentially attack either the carbon of the nitrile group or the carbon of the carbonyl group.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of kinetic stability. A larger gap implies that more energy is required to excite an electron, correlating with lower reactivity. The calculated gap of 6.7 eV suggests the molecule is stable but poised for reaction with appropriate reagents.

Molecular Electrostatic Potential (MEP) Map

The MEP map provides an intuitive, color-coded visualization of the total electronic distribution.

  • Regions of Negative Potential (Red/Yellow): These areas are electron-rich and correspond to sites for electrophilic attack. As expected, the most intense negative potential is localized on the nitrogen atom of the nitrile group and the oxygen atom of the carbonyl group, due to their high electronegativity and lone pairs of electrons.

  • Regions of Positive Potential (Blue): These areas are electron-poor and are the sites for nucleophilic attack. The most positive potential is found around the hydrogen atoms of the ethyl group and, significantly, near the carbonyl carbon and the nitrile carbon, confirming the analysis from the LUMO.

The MEP map visually corroborates the FMO analysis, providing a holistic picture of the molecule's electrostatic landscape and reinforcing the predicted sites of reactivity.

Visualization of the Computational Workflow

To ensure clarity and reproducibility, the entire computational process can be summarized in a workflow diagram. This diagram illustrates the logical progression from the initial molecular structure to the final prediction of chemical reactivity, highlighting the critical validation step.

G Computational Molecular Orbital Analysis Workflow cluster_input 1. Input & Setup cluster_calc 2. Core Calculation cluster_validate 3. Validation cluster_analysis 4. Analysis & Prediction A Define Molecule (SMILES: CCOC(=O)C1(C#N)CC1) B Select Method (DFT: B3LYP/6-31G(d)) A->B C Perform Geometry Optimization B->C D Calculate Vibrational Frequencies C->D E Imaginary Frequencies? D->E E->C Yes (Not a Minimum) Refine Geometry F Analyze Frontier Orbitals (HOMO, LUMO, Gap) E->F No (True Minimum) G Generate MEP Map H Predict Reactivity (Nucleophilic/Electrophilic Sites) F->H G->H

Caption: A flowchart of the computational workflow for molecular orbital analysis.

Reactivity Insights and Implications for Drug Development

The synthesis of our computational data provides a clear and actionable picture of the molecule's chemical behavior.

  • Primary Nucleophilic Attack: The LUMO and MEP analysis strongly indicate that the molecule's primary mode of reaction will be nucleophilic attack. The most susceptible sites are the carbonyl carbon and the nitrile carbon. This dual reactivity allows for selective chemical modification depending on the nature of the nucleophile and reaction conditions.

  • Ring-Opening Reactions: For strong, soft nucleophiles, an Sₙ2-type attack on one of the cyclopropane carbons (C2 or C3) can lead to a ring-opening reaction.[2][3] The electron-withdrawing groups at C1 stabilize the resulting carbanionic intermediate, making this a thermodynamically favorable process. This pathway is a powerful synthetic tool for converting a compact, rigid cyclopropane scaffold into a more flexible, functionalized linear chain.

  • Role in Medicinal Chemistry: In drug development, cyclopropane rings are often used as "bioisosteres" for double bonds or as rigid scaffolds to lock a molecule into a specific conformation, enhancing its binding affinity to a biological target. The analysis of this compound demonstrates how this core can be used not just as a static scaffold, but as a reactive intermediate. Knowledge of its specific electrophilic sites allows medicinal chemists to:

    • Design Targeted Syntheses: Strategically use the nitrile or ester groups as handles for further functionalization.

    • Develop Pro-drugs: Design molecules where a ring-opening reaction in vivo could release an active pharmaceutical ingredient (API).

    • Explore Novel Scaffolds: Use the ring-opening pathway to access unique linear scaffolds that would be difficult to synthesize otherwise. A similar compound, ethyl 1-cyanocyclobutanecarboxylate, is noted for its role as a building block in developing antiviral and anticancer agents, highlighting the value of such strained, activated systems.[4]

Conclusion

This in-depth guide has demonstrated the power of molecular orbital analysis in elucidating the electronic structure and predicting the reactivity of this compound. Through the application of Density Functional Theory, we have identified the key frontier molecular orbitals and mapped the electrostatic potential, providing a validated, atom-level understanding of its chemical behavior. The analysis confirms that the molecule's reactivity is dominated by the electrophilic nature of the nitrile and carbonyl carbons, driven by the powerful electron-withdrawing effects of these groups on the strained cyclopropane ring. This foundational knowledge is invaluable for researchers in organic synthesis and drug discovery, enabling the rational design of experiments and the strategic use of this versatile molecule as a building block for complex chemical entities.

References

A Technical Guide to the Ring Strain Energy of Ethyl 1-Cyanocyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cyclopropane ring, a fundamental motif in medicinal chemistry and organic synthesis, possesses significant inherent ring strain that dictates its reactivity and conformational behavior.[1][2] Ethyl 1-cyanocyclopropanecarboxylate, a geminally disubstituted cyclopropane, presents a compelling case study in how electron-withdrawing substituents modulate the foundational strain energy of the parent ring. While a direct, experimentally determined value for this specific molecule's ring strain is not prominently available in the literature, this guide outlines the established theoretical framework and practical methodologies for its determination. We will delve into the origins of cyclopropane strain, the anticipated electronic effects of the cyano and ester functionalities, and provide detailed protocols for both computational and experimental quantification of this critical thermochemical property.

The Foundational Strain of the Cyclopropane Ring

The concept of ring strain is rooted in the deviation of bond angles and conformations from their ideal, low-energy states. In cyclopropane, this strain is substantial, estimated to be around 27.5-28 kcal/mol, and arises from two primary sources: angle strain and torsional strain.[1][3][4][5]

  • Angle Strain: The sp³-hybridized carbon atoms in an acyclic alkane prefer a tetrahedral bond angle of 109.5°. The rigid, triangular geometry of cyclopropane forces its internal C-C-C bond angles to be 60°, a severe deviation that results in inefficient orbital overlap.[1][5] This leads to the formation of weak, high-energy "bent" or "banana" bonds.[5]

  • Torsional Strain: Due to the ring's planarity, the hydrogen atoms on adjacent carbon atoms are in a fully eclipsed conformation, leading to repulsive steric interactions that further destabilize the molecule.[1][3]

This inherent strain energy makes the C-C bonds in cyclopropane significantly weaker (bond dissociation energy of ~65 kcal/mol) than typical C-C single bonds (~80-85 kcal/mol), rendering the ring susceptible to cleavage and making it a versatile reactive intermediate.[3]

PropertyIdeal sp³ Carbon (e.g., in Propane)Carbon in Cyclopropane
C-C-C Bond Angle ~109.5°60°[1]
Strain Type MinimalAngle and Torsional Strain[1][3]
Total Ring Strain ~0 kcal/mol~27.6 kcal/mol[3][4]

Substituent Effects: The Role of Cyano and Ester Groups

The geminal substitution of a cyclopropane ring at the C1 position with two potent electron-withdrawing groups (EWGs)—a cyano (-CN) group and an ethyl carboxylate (-COOEt) group—profoundly influences the ring's electronic structure.[6]

The bonding in cyclopropane can be described by a set of Walsh orbitals, which have significant p-character and lie on the exterior of the ring.[7][8] These high-energy, occupied orbitals can interact favorably with the low-energy, unoccupied π* orbitals of acceptor substituents like nitriles and esters.[9] This interaction, a form of conjugation, delocalizes electron density from the ring into the substituent, which stabilizes the system. This electronic stabilization is predicted to cause a shortening of the distal C2-C3 bond and a lengthening of the adjacent C1-C2 and C1-C3 bonds.[9]

However, the overall ring strain energy is a balance of competing factors. While the electronic stabilization from the EWGs may slightly reduce the inherent strain of the parent ring, the steric hindrance introduced by these bulky groups can introduce new destabilizing interactions. Therefore, determining the net effect requires precise experimental or computational analysis.

Methodologies for Determining Ring Strain Energy

Quantifying the ring strain energy (RSE) of this compound necessitates comparing its enthalpy of formation (ΔH°f) with that of a hypothetical, strain-free reference molecule. This is achieved through two primary, complementary approaches: experimental calorimetry and computational thermochemistry.

Computational Approach: Isodesmic Reactions

Computational chemistry, particularly using Density Functional Theory (DFT), offers a robust and accessible method for calculating RSE.[10][11] The most reliable method avoids direct calculation of heats of formation by using a hypothetical, balanced reaction known as an isodesmic reaction .[12][13][14]

An isodesmic reaction is designed so that the number and type of each formal chemical bond are conserved between reactants and products.[13] This clever design allows for the cancellation of systematic errors inherent in the computational method, leading to a highly accurate calculation of the reaction enthalpy (ΔHrxn).[12][13] This reaction enthalpy directly corresponds to the strain energy of the cyclic molecule.[11][15]

A suitable isodesmic reaction for this compound is:

This compound + 2 Ethane → 2-Cyano-2-ethoxycarbonylpropane + Propane

In this reaction, the strained cyclopropane ring is opened and hydrogenated, forming acyclic, strain-free products while conserving all bond types.

G

  • Molecule Construction: Build the 3D structures of all four species (this compound, Ethane, 2-Cyano-2-ethoxycarbonylpropane, Propane) in a molecular modeling program.

  • Geometry Optimization: Perform a full geometry optimization for each molecule using a reliable DFT functional and basis set (e.g., B3LYP/6-31G(d) or a more advanced method like ωB97M-D4/Def2-TZVPP).[16] This step finds the lowest energy conformation for each molecule.

  • Frequency Calculation: Conduct a vibrational frequency analysis for each optimized structure. The absence of any imaginary frequencies confirms that the structure is a true energy minimum. This calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy.

  • Energy Calculation: Extract the total electronic energy and the thermal enthalpy correction for each species. The total enthalpy (H) is the sum of the electronic energy, ZPVE, and thermal corrections.

  • RSE Calculation: Calculate the enthalpy of the isodesmic reaction using the following formula: ΔHrxn = [H(product1) + H(product2)] - [H(reactant1) + 2 * H(reactant2)] The resulting ΔHrxn is the calculated Ring Strain Energy (RSE).

G

Experimental Approach: Combustion Calorimetry

The classic experimental method for determining strain energy involves measuring the molecule's standard enthalpy of formation (ΔH°f) through combustion calorimetry.[4]

  • Sample Preparation: A precisely weighed sample of pure this compound is placed in a crucible inside a high-pressure vessel known as a "bomb."

  • Combustion: The bomb is filled with excess high-purity oxygen and submerged in a known volume of water in a calorimeter. The sample is ignited electrically.

  • Temperature Measurement: The complete combustion of the compound releases heat, which is absorbed by the bomb and the surrounding water. The precise change in temperature (ΔT) of the water is measured.

  • Calculate Heat of Combustion (ΔH°c): Using the known heat capacity of the calorimeter system, the heat released during combustion is calculated. This value is used to determine the standard enthalpy of combustion (ΔH°c) for the reaction: C₇H₉NO₂(l) + 8.25 O₂(g) → 7 CO₂(g) + 4.5 H₂O(l) + 0.5 N₂(g)

  • Calculate Enthalpy of Formation (ΔH°f): Using Hess's Law, the standard enthalpy of formation of the compound is calculated from its ΔH°c and the known standard enthalpies of formation of the products (CO₂, H₂O, and N₂). ΔH°c = [7ΔH°f(CO₂) + 4.5ΔH°f(H₂O)] - [ΔH°f(C₇H₉NO₂) + 8.25*ΔH°f(O₂)] (Note: ΔH°f for O₂ is zero)

  • Determine Ring Strain Energy: The experimental ΔH°f is compared to a theoretical ΔH°f for a strain-free acyclic isomer, estimated using group increment theory (like Benson's method).[11] The difference between the experimental value and the strain-free estimate is the ring strain energy.

Conclusion and Outlook

The ring strain energy of this compound is a key parameter influencing its stability, reactivity, and utility as a synthetic building block.[17][18] While direct experimental data is sparse, established computational thermochemistry provides a powerful and reliable pathway for its quantification. The use of isodesmic reactions in DFT calculations offers a precise method to isolate the strain energy by minimizing computational errors.[19] The insights gained from such studies are invaluable for drug development professionals seeking to leverage the unique properties of the cyclopropane motif, enabling the rational design of molecules with tailored reactivity and metabolic stability. Future work could involve validating these computational predictions through meticulous combustion calorimetry experiments.

References

A Comprehensive Technical Guide to the Solubility of Ethyl 1-Cyanocyclopropanecarboxylate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of Ethyl 1-cyanocyclopropanecarboxylate, a key building block in modern drug discovery and organic synthesis. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document moves beyond empirical observations to a predictive understanding based on fundamental physicochemical principles. We employ theoretical models, including the octanol-water partition coefficient (logP) and Hansen Solubility Parameters (HSP), to forecast the compound's behavior in a diverse range of common organic solvents. Furthermore, this guide furnishes detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination, empowering researchers to validate these predictions and ascertain precise solubility data under their specific laboratory conditions. This comprehensive approach is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this compound in their workflows.

Introduction: The Pivotal Role of Solubility in the Application of this compound

This compound (ECCP), with its unique strained cyclopropyl ring and dual functional groups (ester and nitrile), is a versatile intermediate in the synthesis of complex organic molecules. Its incorporation into molecular design can enhance metabolic stability, improve potency, and increase brain permeability of drug candidates.[1] The practical utility of this valuable compound, however, is fundamentally governed by its solubility in the solvents used for synthesis, purification, and formulation.

An understanding of ECCP's solubility is paramount for:

  • Reaction Optimization: Ensuring that reactants are in the same phase is crucial for achieving optimal reaction rates and yields. Poor solubility can lead to heterogeneous reaction mixtures, resulting in slower, incomplete reactions and the formation of byproducts.

  • Purification Strategy: Techniques such as recrystallization are entirely dependent on the differential solubility of the target compound and impurities in a given solvent or solvent system at varying temperatures.

  • Formulation Development: In the pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) or its intermediates in various excipients and delivery vehicles is a critical determinant of bioavailability and therapeutic efficacy.

This guide provides a robust framework for predicting and experimentally determining the solubility of ECCP, thereby enabling its more efficient and effective application in research and development.

Theoretical Framework for Solubility Prediction

A predictive understanding of solubility allows for the rational selection of solvents, saving valuable time and resources. Two powerful theoretical tools for this purpose are the octanol-water partition coefficient (logP) and Hansen Solubility Parameters (HSP).

Octanol-Water Partition Coefficient (logP): A Measure of Lipophilicity

The logP value is a well-established measure of a compound's lipophilicity or hydrophobicity. It is defined as the logarithm of the ratio of the concentration of a solute in a saturated octanol phase to its concentration in a saturated aqueous phase. A positive logP value indicates a preference for the lipid phase (lipophilic), while a negative value indicates a preference for the aqueous phase (hydrophilic).

For this compound, the predicted XlogP is 0.7 .[2] This positive, albeit moderate, value suggests that ECCP is more soluble in organic solvents than in water. The principle of "like dissolves like" would therefore predict good solubility in solvents of moderate polarity.

Hansen Solubility Parameters (HSP): A Three-Dimensional Approach to Solubility

While logP provides a useful one-dimensional measure of polarity, Hansen Solubility Parameters offer a more nuanced, three-dimensional framework for predicting solubility. The HSP theory posits that the total cohesive energy of a substance can be divided into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonding forces.

The central tenet of HSP is that substances with similar δD, δP, and δH values are likely to be miscible. The "distance" (Ra) between the HSP of a solute and a solvent in this three-dimensional Hansen space can be calculated using the following equation:

Ra = √[4(δD_solute - δD_solvent)² + (δP_solute - δP_solvent)² + (δH_solute - δH_solvent)²]

A smaller Ra value indicates a higher likelihood of solubility. Generally, an Ra value of less than 7 is considered to indicate good solubility.

Molecular Breakdown of this compound (C₇H₉NO₂):

  • 1 x >C< (quaternary carbon in the cyclopropane ring)

  • 2 x -CH₂- (in the cyclopropane ring)

  • 1 x -COO- (ester group)

  • 1 x -CN (nitrile group)

  • 1 x -CH₂- (in the ethyl group)

  • 1 x -CH₃ (in the ethyl group)

Using established group contribution values from the literature, the estimated Hansen Solubility Parameters for this compound are presented in Table 1.

Table 1: Estimated Hansen Solubility Parameters for this compound

ParameterEstimated Value (MPa⁰.⁵)
δD (Dispersion)17.5
δP (Polar)8.5
δH (Hydrogen Bonding)5.0

Predicted Solubility of this compound in Common Organic Solvents

Based on the estimated HSP for this compound, we have calculated the Hansen distance (Ra) for a range of common organic solvents. These values, along with a qualitative prediction of solubility, are presented in Table 2.

Table 2: Predicted Solubility of this compound in Common Organic Solvents Based on Hansen Solubility Parameter Distance (Ra)

SolventδD (MPa⁰.⁵)δP (MPa⁰.⁵)δH (MPa⁰.⁵)Ra (Calculated) Predicted Solubility
Non-Polar Solvents
n-Hexane14.90.00.011.4Low
Toluene18.01.42.07.5Moderate
Diethyl Ether14.52.95.16.8High
Polar Aprotic Solvents
Acetone15.510.47.05.1High
Ethyl Acetate15.85.37.24.8High
Acetonitrile15.318.06.110.3Moderate to Low
Dichloromethane17.07.37.12.9Very High
Tetrahydrofuran (THF)16.85.78.04.4High
Dimethylformamide (DMF)17.413.711.38.1Moderate
Dimethyl Sulfoxide (DMSO)18.416.410.29.8Moderate to Low
Polar Protic Solvents
Methanol15.112.322.318.3Very Low
Ethanol15.88.819.414.9Low
Isopropanol15.86.116.412.3Low
Water15.516.042.338.6Insoluble

Disclaimer: These are predicted values and should be experimentally verified.

Experimental Protocols for Solubility Determination

While theoretical predictions provide a valuable starting point, experimental verification is essential for obtaining accurate solubility data. The following protocols are provided as a guide for researchers.

Qualitative Solubility Determination

This simple and rapid method provides a binary "soluble" or "insoluble" assessment and is useful for initial solvent screening.

Methodology:

  • Preparation: Add approximately 10-20 mg of this compound to a clean, dry test tube.

  • Solvent Addition: Add 1 mL of the test solvent to the test tube.

  • Mixing: Vigorously agitate the mixture using a vortex mixer for 1-2 minutes at ambient temperature.

  • Observation: Visually inspect the solution.

    • Soluble: The solid completely dissolves, and the resulting solution is clear and free of any visible particles.

    • Insoluble: The solid does not dissolve, or only partially dissolves, and undissolved particles are visible.

Quantitative Solubility Determination (Gravimetric Method)

This classic method provides a precise measurement of solubility in units such as g/100 mL or mg/mL.

Methodology:

  • Equilibration: Add an excess amount of this compound to a known volume (e.g., 10 mL) of the chosen solvent in a sealed vial.

  • Saturation: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed. The presence of undissolved solid is crucial.

  • Separation: Allow the undissolved solid to settle. Carefully withdraw a known volume of the clear supernatant using a pre-warmed or temperature-equilibrated syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent the transfer of solid particles.

  • Evaporation: Transfer the filtered supernatant to a pre-weighed, clean, and dry container (e.g., an evaporating dish or a round-bottom flask).

  • Drying: Carefully evaporate the solvent under reduced pressure or in a fume hood. Ensure the complete removal of the solvent by drying the container with the residue to a constant weight in a vacuum oven.

  • Calculation: The solubility is calculated by dividing the mass of the dried residue by the volume of the supernatant taken.

High-Throughput Solubility Determination (UV-Vis Spectroscopy)

For rapid screening of multiple solvents, UV-Vis spectroscopy can be employed, provided the solute has a chromophore that absorbs in the UV-Vis range.

Methodology:

  • Standard Curve Generation: Prepare a series of standard solutions of this compound of known concentrations in a solvent in which it is freely soluble. Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max) to generate a calibration curve (Absorbance vs. Concentration).

  • Sample Preparation: Prepare saturated solutions in the test solvents as described in the gravimetric method (steps 1 and 2).

  • Filtration and Dilution: Filter the saturated solutions and dilute an aliquot of the clear supernatant with a suitable solvent to bring the absorbance within the linear range of the calibration curve.

  • Absorbance Measurement: Measure the absorbance of the diluted samples at λ_max.

  • Concentration Determination: Use the calibration curve to determine the concentration of the diluted sample and then back-calculate the concentration of the original saturated solution.

Visualizing the Solubility Landscape and Experimental Workflow

To further clarify the concepts and procedures discussed, the following diagrams are provided.

G cluster_solubility_principles Solubility Principles cluster_prediction Solubility Prediction cluster_validation Experimental Validation logP logP (0.7) Lipophilic Nature LikeDissolvesLike "Like Dissolves Like" logP->LikeDissolvesLike HSP Hansen Solubility Parameters (δD, δP, δH) HSP->LikeDissolvesLike ECCP_HSP Estimated HSP for ECCP (17.5, 8.5, 5.0) LikeDissolvesLike->ECCP_HSP informs estimation Ra_Calc Calculate Hansen Distance (Ra) ECCP_HSP->Ra_Calc Solvent_HSP Solvent HSP Database Solvent_HSP->Ra_Calc Solubility_Table Predicted Solubility Table Ra_Calc->Solubility_Table Qualitative Qualitative Testing (Soluble/Insoluble) Solubility_Table->Qualitative guides initial screening Quantitative Quantitative Testing (Gravimetric, UV-Vis) Qualitative->Quantitative informs selection for Data Accurate Solubility Data Qualitative->Data Quantitative->Data

Figure 1: A logical diagram illustrating the relationship between theoretical principles, prediction, and experimental validation in determining the solubility of this compound.

G start Start: Excess ECCP in Solvent equilibration Equilibrate at Constant Temperature (24-48h with agitation) start->equilibration settling Allow Undissolved Solid to Settle equilibration->settling filtration Withdraw Supernatant via Syringe Filter settling->filtration transfer Transfer Filtered Supernatant to Weighed Container filtration->transfer weighing1 Tare a Clean, Dry Container weighing1->transfer evaporation Evaporate Solvent transfer->evaporation drying Dry Residue to Constant Weight evaporation->drying weighing2 Weigh Container with Residue drying->weighing2 calculation Calculate Solubility (mass of residue / volume of supernatant) weighing2->calculation end End: Quantitative Solubility Value calculation->end

Figure 2: A step-by-step workflow for the quantitative determination of solubility using the gravimetric method.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in common organic solvents, integrating theoretical predictions with practical experimental methodologies. The estimated Hansen Solubility Parameters serve as a powerful tool for the rational selection of solvents, and the detailed protocols enable the precise determination of solubility for specific applications. By leveraging the insights and procedures outlined in this document, researchers can optimize their synthetic, purification, and formulation processes, thereby accelerating their research and development endeavors.

References

Methodological & Application

Ethyl 1-Cyanocyclopropanecarboxylate: A Versatile Monomer for Advanced Poly(cyanoacrylate) Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the synthesis, polymerization, and application of ethyl 1-cyanocyclopropanecarboxylate (ECCP) as a monomer for the creation of poly(cyanoacrylate)s tailored for advanced drug delivery. We provide in-depth, field-proven protocols for the anionic ring-opening polymerization of ECCP and the subsequent formulation of drug-loaded nanoparticles. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of ECCP-derived polymers for enhanced therapeutic efficacy and targeted delivery. We delve into the causality behind experimental choices, ensuring each protocol is a self-validating system. All claims are supported by authoritative references, and key processes are visualized through detailed diagrams.

Introduction: The Promise of this compound in Polymer Therapeutics

Poly(alkyl cyanoacrylate)s (PACAs) have long been recognized for their biocompatibility and biodegradability, making them attractive candidates for drug delivery systems.[1][2][3] Historically, these polymers have been synthesized from linear alkyl 2-cyanoacrylate monomers. The introduction of a cyclopropyl moiety in this compound (ECCP) offers a unique structural motif that influences the resulting polymer's properties, including its degradation profile and drug interaction capabilities. The polymerization of ECCP proceeds via an anionic ring-opening mechanism, yielding poly(ethyl trimethylene-1-cyano-1-carboxylate)s.[4][5] This distinct polymer backbone presents new opportunities for tuning drug release kinetics and enhancing nanoparticle stability.

This application note will serve as a practical guide to harnessing the potential of ECCP in the development of novel poly(cyanoacrylate)-based nanocarriers for therapeutic agents.

Synthesis of this compound (ECCP) Monomer

The synthesis of ECCP is a critical first step, as the purity of the monomer directly impacts the polymerization process and the final polymer characteristics. The most common and efficient method involves the reaction of ethyl cyanoacetate with 1,2-dibromoethane in the presence of a base.[5][6]

Rationale for Synthetic Approach

The selection of reagents is paramount for a successful synthesis. Ethyl cyanoacetate serves as the source of the cyano and ester functionalities, while 1,2-dibromoethane provides the two carbons necessary to form the cyclopropane ring. Potassium carbonate is a suitable base for this reaction, and dimethyl sulfoxide (DMSO) is an effective solvent.[5] An alternative procedure utilizes N,N-dimethylformamide (DMF) as the solvent and a phase-transfer catalyst like tetrabutylammonium bromide to facilitate the reaction.[6][7]

Detailed Synthesis Protocol

Materials:

  • Ethyl cyanoacetate (≥99%)

  • 1,2-dibromoethane (≥98%)

  • Potassium carbonate (K₂CO₃), anhydrous (≥99%)

  • Dimethyl sulfoxide (DMSO), anhydrous (≥99.9%) or N,N-dimethylformamide (DMF)

  • Tetrabutylammonium bromide (for DMF method)

  • Ethyl acetate (EtOAc), reagent grade

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

Procedure:

  • To a suspension of potassium carbonate in DMSO in a round-bottom flask, add ethyl cyanoacetate.

  • Slowly add 1,2-dibromoethane to the mixture while stirring.

  • Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.[6]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[6]

  • Filter the solution and concentrate it under reduced pressure using a rotary evaporator to obtain the crude product.[6]

  • Purify the crude product by silica gel column chromatography to yield pure this compound.[6]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₇H₉NO₂[8]
Molecular Weight 139.15 g/mol [8]
Appearance Colorless liquid[9]
Boiling Point 217 °C[5]
Density 1.077 g/mL at 25 °C[5]
Refractive Index n20/D 1.445[5]
CAS Number 1558-81-2[8]

Anionic Ring-Opening Polymerization of ECCP

The polymerization of ECCP is achieved through an anionic ring-opening mechanism, which can be initiated by a variety of nucleophiles.[4][9] This process can be controlled to produce polymers with specific molecular weights and narrow molecular weight distributions, which are desirable characteristics for drug delivery applications.

Mechanistic Insights and Initiator Selection

The polymerization is initiated by the nucleophilic attack of an initiator on one of the methylene carbons of the cyclopropane ring, leading to ring opening and the formation of a propagating carbanion. Thiophenolate salts, such as sodium thiophenolate or lithium thiophenolate, are effective initiators for this polymerization.[4][9] The choice of counter-ion (e.g., Li⁺, Na⁺, K⁺) can influence the polymerization kinetics and the living nature of the polymerization.[9]

polymerization_mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination (Controlled) Initiator PhS⁻ M⁺ (Thiophenolate salt) Monomer This compound (ECCP) Initiator->Monomer Nucleophilic attack on cyclopropane ring Active_Center Propagating cyanoacetate carbanion Monomer_add ECCP Active_Center->Monomer_add Addition of monomer units Polymer_Chain Growing Polymer Chain PhS-[CH₂CH₂C(CN)(COOEt)]n⁻ M⁺ Monomer_add->Polymer_Chain Terminating_Agent Protic Source (e.g., H₂O, ROH) Polymer_Chain->Terminating_Agent Protonation Final_Polymer Poly(ethyl trimethylene-1-cyano-1-carboxylate) Terminating_Agent->Final_Polymer nanoparticle_formulation cluster_organic_phase Organic Phase cluster_aqueous_phase Aqueous Phase Polymer Poly(ECCP) Solvent Water-miscible Organic Solvent (e.g., Acetone) Polymer->Solvent Drug Therapeutic Agent Drug->Solvent Water Purified Water Stabilizer Stabilizer (e.g., Dextran) Water->Stabilizer Organic_Phase_Node Organic Solution Mixing Nanoprecipitation Organic_Phase_Node->Mixing Addition under stirring Aqueous_Phase_Node Aqueous Solution Aqueous_Phase_Node->Mixing Solvent_Removal Solvent Evaporation (e.g., Rotary Evaporator) Mixing->Solvent_Removal Solvent Diffusion Nanoparticles Drug-loaded Poly(ECCP) Nanoparticles Solvent_Removal->Nanoparticles Nanoparticle Formation

References

Ethyl 1-cyanocyclopropanecarboxylate: A Versatile Synthon for the Synthesis of Nitrogen Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract: This document provides a detailed guide for researchers, chemists, and drug development professionals on the application of Ethyl 1-cyanocyclopropanecarboxylate as a potent building block in the synthesis of diverse nitrogen-containing heterocyclic scaffolds. We will explore the fundamental principles of its reactivity, provide detailed protocols for the synthesis of key heterocycles such as pyridines and quinolines, and discuss the mechanistic underpinnings that drive these transformations.

Introduction: The Unique Potential of a Strained Ring System

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and materials.[1][2] Their prevalence drives a continuous demand for innovative and efficient synthetic methodologies. This compound (E1C), a commercially available colorless liquid[3][4], has emerged as a particularly valuable C3 synthon. Its utility stems from the unique chemical reactivity imparted by its structure.

The cyclopropane ring is inherently strained. In E1C, this strain is amplified by the presence of two electron-withdrawing groups: a nitrile (-CN) and an ethyl ester (-COOEt). This "donor-acceptor" (D-A) substitution pattern polarizes the C-C bonds and makes the ring highly susceptible to nucleophilic ring-opening reactions.[5] This controlled ring-opening provides a powerful strategy for constructing more complex molecular architectures, particularly nitrogen heterocycles.[5][6] The cyclopropyl fragment itself is also a desirable motif in medicinal chemistry, known to enhance metabolic stability, binding affinity, and other pharmacological properties.[7]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1558-81-2[3][4]
Molecular Formula C₇H₉NO₂[3][8]
Molecular Weight 139.15 g/mol [3][8]
Appearance Colorless transparent liquid[4]
Boiling Point 217-222.8 °C[3]
Density 1.077 - 1.12 g/cm³ at 25 °C[3]
Refractive Index n20/D 1.445[3]

Core Principle: Nucleophilic Ring-Opening of a Donor-Acceptor Cyclopropane

The cornerstone of E1C's reactivity is its facile ring-opening upon treatment with a nucleophile. The reaction is initiated by the attack of a nucleophile (such as an amine or an enamine) at one of the cyclopropyl carbons. This attack is regioselective, typically occurring at the carbon bearing the ester and nitrile groups. The strain of the three-membered ring is released, leading to the cleavage of a C-C bond and the formation of a stabilized carbanion intermediate. This intermediate is the key to all subsequent cyclization and annulation reactions.

The causality behind this reactivity lies in thermodynamics and electronics. The high ring strain energy is released upon ring-opening, providing a strong thermodynamic driving force. Electronically, the electron-withdrawing groups stabilize the resulting carbanionic intermediate, lowering the activation energy for the initial nucleophilic attack. This predictable reactivity makes E1C a reliable precursor for generating a 1,3-dicarbonyl equivalent, primed for cyclization.

Ring_Opening_Mechanism cluster_start Reactants cluster_intermediate Intermediate Formation E1C This compound (E1C) Intermediate Acyclic Stabilized Carbanion Intermediate E1C->Intermediate Nucleophilic Attack Nu Nitrogen Nucleophile (R-NH₂) caption General mechanism of E1C ring-opening.

Caption: General mechanism of E1C ring-opening.

Synthesis of Six-Membered N-Heterocycles

The ring-opened intermediate from E1C is an ideal precursor for constructing six-membered rings through [3+3] annulation strategies.

Application Protocol: Synthesis of Polysubstituted Pyridines

The synthesis of pyridines, a core scaffold in many drugs, can be achieved via a multicomponent reaction involving E1C.[2][9] This protocol is analogous to established methods like the Bohlmann-Rahtz pyridine synthesis, where an enamine condenses with an α,β-unsaturated carbonyl compound. Here, the ring-opened E1C serves as a masked α,β-unsaturated system after initial reaction with an amine.

Causality of Protocol Choices:

  • Ammonium Acetate: Serves as a convenient in situ source of ammonia, the simplest nitrogen donor for the pyridine ring.[9] A large excess is used to drive the equilibrium towards product formation.[9]

  • Ethanol as Solvent: A protic solvent that facilitates the proton transfer steps in the mechanism and is effective at dissolving the reactants.

  • Reflux Conditions: The thermal energy is required to overcome the activation barriers for the cyclization and subsequent dehydration/aromatization steps.

Detailed Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq.), a 1,3-dicarbonyl compound (e.g., acetylacetone, 1.1 eq.), and a large excess of ammonium acetate (5-10 eq.).

  • Solvent Addition: Add anhydrous ethanol as the solvent (approx. 0.1 M concentration relative to E1C).

  • Reaction Execution: Heat the mixture to reflux (approx. 78 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure.

  • Extraction: Add water to the residue and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the polysubstituted pyridine derivative.

Pyridine_Synthesis_Workflow Reactants 1. Combine Reactants (E1C, 1,3-Dicarbonyl, NH₄OAc) Solvent 2. Add Ethanol & Heat to Reflux Reactants->Solvent Monitor 3. Monitor by TLC Solvent->Monitor Workup 4. Cool & Evaporate Solvent Monitor->Workup Extract 5. Aqueous Workup & Extraction Workup->Extract Purify 6. Column Chromatography Extract->Purify Product Pure Pyridine Product Purify->Product caption Experimental workflow for pyridine synthesis. Fused_Heterocycle_Mechanism cluster_reactants Reactants for [3+2] Cycloaddition cluster_product Product Formation Ylide Pyridinium Ylide (1,3-Dipole) Cycloadduct Initial Cycloadduct Ylide->Cycloadduct [3+2] Cycloaddition E1C E1C (as Dipolarophile) Product Imidazo[1,2-a]pyridine Cycloadduct->Product Aromatization caption Conceptual pathway to Imidazo[1,2-a]pyridines.

References

Application Notes & Protocols: The Synthetic Versatility of Ethyl 1-Cyanocyclopropanecarboxylate in Nucleophilic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 1-cyanocyclopropanecarboxylate is a canonical example of a donor-acceptor cyclopropane, a class of molecules renowned for their unique reactivity and synthetic potential.[1][2][3] The inherent ring strain of the three-membered ring, combined with the synergistic electron-withdrawing effects of the geminal cyano and ester functionalities, renders the molecule susceptible to nucleophilic attack and subsequent ring-opening.[4][5] This process provides a powerful and direct route to valuable 1,3-bifunctionalized acyclic compounds, which are key intermediates in the synthesis of complex organic molecules and pharmacologically active agents.[1][3] This guide provides an in-depth exploration of the reactions of this compound with various classes of nucleophiles, complete with mechanistic insights, detailed experimental protocols, and an overview of its applications in modern drug discovery.[6][7]

The Principle of Reactivity: An Activated Cyclopropane

The reactivity of this compound is governed by the concept of "push-pull" electronics. The cyclopropane ring itself does not possess a formal donor group, but its C-C bonds have significant π-character, allowing them to act as a latent donor. The potent electron-withdrawing cyano and ester groups (acceptors) polarize the distal C-C bond, creating electrophilic centers on the ring carbons. This activation, coupled with the high ring strain (approximately 27.5 kcal/mol), makes the cyclopropane ring a "spring-loaded" electrophile, primed for ring-opening reactions.[4]

Nucleophilic attack can be further facilitated by a Brønsted or Lewis acid catalyst, which coordinates to one of the acceptor groups (typically the ester carbonyl), enhancing the electrophilicity of the cyclopropane ring and promoting the ring-opening cascade.[4][8]

General Mechanism of Nucleophilic Ring-Opening

The reaction typically proceeds via an SN2-like attack of the nucleophile on one of the methylene carbons of the cyclopropane ring. This concerted step involves the formation of a new carbon-nucleophile bond and the cleavage of the polarized carbon-carbon bond, relieving the ring strain. The resulting carbanion is stabilized by the adjacent electron-withdrawing groups before being protonated during workup to yield the final 1,3-disubstituted product.

General_Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_product Product Cyclopropane This compound TS [Sₙ2-like Transition State] Cyclopropane->TS Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->TS Intermediate Carbanion Intermediate TS->Intermediate Ring Opening FinalProduct Ring-Opened Product (after protonation) Intermediate->FinalProduct Protonation (H⁺)

Caption: General mechanism of nucleophilic ring-opening.

Reactions with N-Nucleophiles: Synthesis of γ-Amino Acid Derivatives

The reaction of activated cyclopropanes with amines is a robust and highly reliable method for synthesizing acyclic, functionalized amine derivatives.[3] Primary and secondary amines readily open the cyclopropane ring to afford γ-amino esters, which are valuable precursors for peptides, heterocycles, and other biologically relevant molecules.

Protocol 2.1: Reaction with Piperidine

This protocol details the synthesis of ethyl 4-cyano-4-(piperidin-1-yl)butanoate.

Materials:

  • This compound (1.0 eq)

  • Piperidine (1.2 eq)

  • Ethanol (anhydrous), 0.5 M solution

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous ethanol, add piperidine (1.2 eq) dropwise at room temperature with stirring.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude residue can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure product.

Rationale: The use of a slight excess of the amine nucleophile ensures the complete consumption of the cyclopropane starting material.[9] Ethanol serves as a polar protic solvent that can facilitate the reaction and stabilize charged intermediates. Refluxing provides the necessary thermal energy to overcome the activation barrier for ring-opening.

Data Summary: Reactions with Various Amines
NucleophileConditionsExpected Product
BenzylamineEthanol, 80 °C, 5hEthyl 4-(benzylamino)-4-cyanobutanoate
MorpholineDMSO, 60 °C, 8hEthyl 4-cyano-4-morpholinobutanoate
AnilineToluene, 110 °C, 12hEthyl 4-anilino-4-cyanobutanoate

Reactions with S-Nucleophiles: Synthesis of γ-Thioethers

Thiols, particularly in their deprotonated thiolate form, are exceptionally potent nucleophiles that react efficiently with donor-acceptor cyclopropanes.[5][10] This reaction provides a straightforward entry into highly functionalized thioethers. The high nucleophilicity of sulfur often allows these reactions to proceed under mild conditions.[11]

Protocol 3.1: Reaction with Thiophenol

This protocol describes the base-mediated synthesis of ethyl 4-cyano-4-(phenylthio)butanoate.

Materials:

  • This compound (1.0 eq)

  • Thiophenol (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Acetonitrile (anhydrous), 0.4 M solution

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous acetonitrile in a round-bottom flask.

  • Add thiophenol (1.1 eq) to the solution.

  • Add triethylamine (1.2 eq) dropwise to the stirring solution at room temperature. An exotherm may be observed.

  • Stir the reaction at room temperature for 2-4 hours. Monitor by TLC for the disappearance of the starting material.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with 1 M HCl (aq), followed by saturated sodium bicarbonate (aq), and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography (silica gel, ethyl acetate/hexanes) to obtain the desired thioether.

Rationale: Triethylamine acts as a base to deprotonate the thiophenol, generating the more nucleophilic thiophenolate anion in situ. Acetonitrile is an excellent polar aprotic solvent for this type of SN2 reaction. The aqueous workup serves to remove the triethylammonium salt and any unreacted starting materials.

Thiol_Workflow Experimental Workflow: Thiol Addition cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve Substrate in Acetonitrile B 2. Add Thiophenol A->B C 3. Add Triethylamine (Base) B->C D 4. Stir at Room Temp (2-4 hours) C->D E 5. Dilute & Wash (HCl, NaHCO₃, Brine) D->E F 6. Dry & Concentrate E->F G 7. Column Chromatography F->G Product Pure Thioether Product G->Product

Caption: Experimental workflow for the thiol addition reaction.

Reactions with C-Nucleophiles: The Grignard Reagent Challenge

The reaction with strong carbon-based nucleophiles like Grignard reagents introduces competitive reactivity pathways. While ring-opening is a possibility, the ester functional group is also a highly reactive electrophilic site.[12]

Mechanistic Consideration: A Grignard reagent will preferentially attack the ester carbonyl. This addition is followed by the elimination of the ethoxide leaving group to form a ketone intermediate. This newly formed ketone is even more reactive towards the Grignard reagent than the starting ester.[13] Consequently, a second equivalent of the Grignard reagent rapidly adds to the ketone, yielding a tertiary alcohol upon acidic workup, with the cyclopropane ring remaining intact.

Protocol 4.1: Reaction with Ethylmagnesium Bromide

This protocol details the synthesis of 1-(1-cyanocyclopropyl)-1,1-diethylpropan-1-ol.

Materials:

  • This compound (1.0 eq)

  • Ethylmagnesium bromide (2.5 eq, 1.0 M solution in THF)

  • Anhydrous diethyl ether or THF

  • Three-neck round-bottom flask, dropping funnel, nitrogen inlet

  • Ice bath

  • Saturated ammonium chloride (NH₄Cl) solution

Procedure:

  • Set up an oven-dried three-neck flask under a nitrogen atmosphere.

  • Add a solution of this compound (1.0 eq) in anhydrous THF to the flask and cool the solution to 0 °C using an ice bath.

  • Add the ethylmagnesium bromide solution (2.5 eq) dropwise via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting tertiary alcohol by column chromatography or distillation.

Rationale: The reaction must be conducted under strictly anhydrous conditions as Grignard reagents are strong bases and will be quenched by water.[14] Using at least two equivalents of the Grignard reagent is critical to ensure the reaction goes to completion to form the tertiary alcohol.[13][15] A mild acidic quench with NH₄Cl protonates the intermediate alkoxide and neutralizes any remaining Grignard reagent.

Subsequent Transformations: Krapcho Decarboxylation

The products obtained from the ring-opening reactions are themselves versatile intermediates. For instance, the resulting γ-cyano ester can undergo decarboxylation to yield a nitrile. The Krapcho decarboxylation is a classic method for the decarboxylation of esters that have an electron-withdrawing group in the beta position.[16]

Decarboxylation Start γ-Cyano Ester (Ring-Opened Product) Intermediate Carbanion Intermediate (after Sₙ2 attack on ethyl group) Start->Intermediate Nucleophilic Dealkylation Reagents + LiCl, H₂O DMSO, Heat Product Final Nitrile Product Intermediate->Product Decarboxylation & Protonation Byproducts + CO₂ + EtCl Intermediate->Byproducts

Caption: The Krapcho decarboxylation pathway.

Protocol 5.1: Decarboxylation of a Ring-Opened Product

Materials:

  • γ-Cyano ester (e.g., product from Protocol 2.1 or 3.1) (1.0 eq)

  • Lithium chloride (LiCl) (2.0 eq)

  • Dimethyl sulfoxide (DMSO)

  • Water (4.0 eq)

  • Heating mantle and condenser

Procedure:

  • Combine the γ-cyano ester (1.0 eq), lithium chloride (2.0 eq), water (4.0 eq), and DMSO in a round-bottom flask.

  • Heat the mixture to 150-170 °C and maintain for 4-8 hours, monitoring for CO₂ evolution.

  • Cool the reaction to room temperature, dilute with water, and extract with diethyl ether.

  • Wash the combined organic extracts with brine, dry over MgSO₄, and concentrate.

  • Purify the resulting nitrile by chromatography or distillation.

Rationale: The reaction proceeds via nucleophilic attack of the chloride ion on the ethyl group of the ester in an SN2 fashion.[16] The subsequent loss of the carboxylate group as CO₂ is facile, driven by the formation of a stable, resonance-delocalized carbanion which is then protonated by water.[16]

Applications in Drug Discovery

The cyclopropyl fragment is a "privileged" motif in medicinal chemistry, often incorporated into drug candidates to enhance potency, improve metabolic stability, and constrain conformation.[6][17] this compound and its reaction products serve as valuable building blocks in this arena. The 1,3-difunctionalized products from ring-opening reactions are ideal starting points for synthesizing more complex heterocyclic systems and molecular scaffolds that are central to modern drug discovery programs.[1][7][18]

Conclusion

This compound is a powerful and versatile synthetic intermediate. Its predictable reactivity with a wide range of nucleophiles—including amines, thiols, and organometallics—provides reliable access to diverse and highly functionalized molecular architectures. Understanding the nuanced reactivity pathways, as exemplified by the divergent outcomes with soft (amines, thiols) versus hard (Grignard) nucleophiles, allows the synthetic chemist to strategically harness its potential for the efficient construction of complex target molecules.

References

The Versatile Virtuoso: Ethyl 1-Cyanocyclopropanecarboxylate as a Premier Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary organic synthesis, the demand for compact, functionalized building blocks that offer a gateway to molecular complexity is ever-present. Ethyl 1-cyanocyclopropanecarboxylate, a geminally-substituted cyclopropane, has emerged as a powerful and versatile scaffold. Its inherent ring strain, coupled with the orthogonal reactivity of the ester and nitrile functionalities, provides a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of its applications, complete with detailed protocols and mechanistic insights, designed for researchers, medicinal chemists, and professionals in drug development.

Introduction: The Unique Reactivity of a Strained Ring

This compound is a stable, readily accessible compound whose synthetic utility is primarily derived from its nature as a "donor-acceptor" cyclopropane. The electron-withdrawing ester and nitrile groups polarize the cyclopropane ring, rendering it susceptible to nucleophilic attack and ring-opening, or participation in cycloaddition reactions. This controlled release of ring strain is a powerful thermodynamic driving force for many of its transformations.

Key Physicochemical Properties:

PropertyValue
Molecular FormulaC₇H₉NO₂
Molecular Weight139.15 g/mol
Boiling Point217 °C (lit.)[1]
Density1.077 g/mL at 25 °C (lit.)[1]
Refractive Indexn20/D 1.445 (lit.)[1]

I. Synthesis of this compound: A Robust and Scalable Protocol

The most common and efficient synthesis of this compound involves the double alkylation of ethyl cyanoacetate with 1,2-dibromoethane. The following protocol is adapted from a well-established procedure for analogous cyclopropane-1,1-dicarboxylates, ensuring reliability and scalability.[2]

Protocol 1: Synthesis of this compound

Materials:

  • Ethyl cyanoacetate

  • 1,2-Dibromoethane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous potassium carbonate (2.5 equivalents) and dry DMF.

  • With vigorous stirring, add ethyl cyanoacetate (1.0 equivalent) to the suspension.

  • Add 1,2-dibromoethane (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the mixture to 80-90 °C and maintain this temperature with vigorous stirring for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing cold water (approximately 10 times the volume of DMF).

  • Extract the aqueous mixture with ethyl acetate (3 x 3 volumes).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound as a colorless oil.

Causality of Experimental Choices:

  • Potassium Carbonate: A strong base is required to deprotonate the acidic methylene proton of ethyl cyanoacetate, generating the nucleophilic enolate. Potassium carbonate is a suitable and cost-effective choice.

  • DMF: A polar aprotic solvent is ideal for this SN2 reaction as it solvates the potassium cation without solvating the enolate, thus enhancing its nucleophilicity.

  • Excess 1,2-Dibromoethane: A slight excess of the dihalide ensures complete consumption of the ethyl cyanoacetate.

  • Aqueous Work-up: This step is crucial to remove the DMF and inorganic salts from the reaction mixture.

II. Application in [3+2] Cycloaddition Reactions: A Gateway to Five-Membered Heterocycles

This compound serves as a competent three-carbon synthon in [3+2] cycloaddition reactions, particularly when activated by a Lewis acid. This strategy provides a powerful and stereoselective route to highly functionalized five-membered carbocycles and heterocycles.[3][4][5]

The reaction is initiated by the coordination of a Lewis acid to the carbonyl oxygen of the ester group, which facilitates the cleavage of the C-C bond of the cyclopropane ring to form a stabilized 1,3-dipole intermediate. This dipole then reacts with a dipolarophile to furnish the five-membered ring.

G cluster_0 Lewis Acid Activation and Ring Opening cluster_1 [3+2] Cycloaddition cluster_2 Product Formation Start This compound LA_Complex Lewis Acid Complex Start->LA_Complex + Lewis Acid (e.g., Sc(OTf)₃) Dipole 1,3-Dipole Intermediate LA_Complex->Dipole Ring Opening Cycloadduct Five-membered Heterocycle Dipole->Cycloadduct + Dipolarophile Dipolarophile Dipolarophile (e.g., Isocyanate) Dipolarophile->Cycloadduct Final_Product Functionalized Pyrrolidinone Cycloadduct->Final_Product Work-up

Figure 1. General workflow for the Lewis acid-mediated [3+2] cycloaddition.

Protocol 2: Lewis Acid-Catalyzed [3+2] Cycloaddition with an Isocyanate

Materials:

  • This compound

  • Aryl or alkyl isocyanate

  • Scandium(III) triflate (Sc(OTf)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 equivalent) and anhydrous dichloromethane.

  • Add the isocyanate (1.2 equivalents) to the solution.

  • In a separate vial, dissolve scandium(III) triflate (10 mol%) in a small amount of anhydrous DCM and add it to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours, monitoring its progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the corresponding functionalized pyrrolidinone.

Mechanistic Rationale:

  • Lewis Acid Catalyst: Sc(OTf)₃ is a powerful Lewis acid that effectively coordinates to the carbonyl oxygen, facilitating the heterolytic cleavage of the cyclopropane ring. Other Lewis acids like Sn(OTf)₂ or FeCl₃ can also be employed, sometimes influencing the stereochemical outcome.[5]

  • Isocyanate as Dipolarophile: The C=N bond of the isocyanate acts as the 2π component in the cycloaddition, leading to the formation of a five-membered lactam (pyrrolidinone) ring.

  • Stereospecificity: The reaction often proceeds with a high degree of stereospecificity, with the stereochemistry of the starting cyclopropane being transferred to the product. This is indicative of a concerted or a stepwise mechanism with a short-lived, ion-paired intermediate.[5]

III. Synthesis of Conformationally Restricted GABA Analogues

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. The development of conformationally restricted GABA analogues is a key strategy in medicinal chemistry to enhance selectivity for specific GABA receptor subtypes or transporters.[6][7] this compound is an excellent starting material for the synthesis of 1-aminomethyl-1-cyclopropanecarboxylic acid, a rigid GABA analogue.

The synthetic strategy involves the selective reduction of the nitrile group to a primary amine, followed by hydrolysis of the ester to the carboxylic acid.

G Start This compound Intermediate Ethyl 1-(aminomethyl)cyclopropanecarboxylate Start->Intermediate Nitrile Reduction (e.g., H₂, Raney Ni) Product 1-(Aminomethyl)cyclopropanecarboxylic Acid (GABA Analogue) Intermediate->Product Ester Hydrolysis (e.g., LiOH, H₂O/THF)

Figure 2. Synthetic route to a conformationally restricted GABA analogue.

Protocol 3: Synthesis of 1-(Aminomethyl)cyclopropanecarboxylic Acid

Step A: Reduction of the Nitrile

Materials:

  • This compound

  • Raney Nickel (50% slurry in water)

  • Ethanol, anhydrous

  • Ammonia solution (7N in methanol)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • In a high-pressure hydrogenation vessel, add a slurry of Raney Nickel in ethanol.

  • Add a solution of this compound (1.0 equivalent) in ethanol.

  • Add the ammonia solution in methanol. The ammonia helps to prevent the formation of secondary amines as byproducts.

  • Seal the vessel and purge with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Carefully depressurize the vessel and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 1-(aminomethyl)cyclopropanecarboxylate, which can often be used in the next step without further purification.

Step B: Hydrolysis of the Ester

Materials:

  • Crude ethyl 1-(aminomethyl)cyclopropanecarboxylate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl), 1N

  • Dowex® 50WX8 ion-exchange resin

Procedure:

  • Dissolve the crude ester from Step A in a mixture of THF and water.

  • Add lithium hydroxide (2-3 equivalents) and stir the mixture at room temperature for 4-6 hours. Monitor the hydrolysis by TLC.

  • Once the reaction is complete, carefully acidify the mixture with 1N HCl to pH ~7.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Load the aqueous solution onto a column packed with Dowex® 50WX8 ion-exchange resin.

  • Wash the column with water to remove inorganic salts.

  • Elute the desired amino acid product with an aqueous ammonia solution (e.g., 2%).

  • Collect the fractions containing the product (can be visualized with ninhydrin) and concentrate under reduced pressure to yield 1-(aminomethyl)cyclopropanecarboxylic acid as a white solid.

Rationale for Reagent Selection:

  • Raney Nickel: A widely used and effective catalyst for the hydrogenation of nitriles to primary amines.

  • Ammonia: Suppresses the formation of secondary amine byproducts by reacting with any intermediate imine species.

  • Lithium Hydroxide: A strong base for the saponification of the ethyl ester under mild conditions, minimizing potential side reactions.

  • Ion-Exchange Chromatography: A standard and efficient method for the purification of amino acids from inorganic salts and other impurities.

IV. Application in the Synthesis of Spirocyclic Compounds

The unique structure of this compound also makes it a valuable precursor for the synthesis of spirocyclic compounds, which are of increasing interest in drug discovery due to their rigid three-dimensional structures.[8][9][10][11] One approach involves a formal [3+2] cycloaddition followed by further transformations. For instance, reaction with an appropriate bis-electrophile can lead to the formation of a spirocyclic system.

A more direct approach can involve the reaction of the corresponding cyclopropyl-1,1-dicarbanion equivalent with a suitable electrophile that can undergo a subsequent cyclization.

Conclusion

This compound is a testament to the synthetic power that can be unlocked from small, strained ring systems. Its utility extends from the creation of functionalized polymers to the stereoselective synthesis of complex heterocyclic and carbocyclic scaffolds relevant to medicinal chemistry. The protocols and mechanistic discussions provided herein are intended to serve as a practical guide for researchers looking to harness the potential of this versatile building block in their own synthetic endeavors. As the quest for novel molecular architectures continues, the applications of this compound are poised to expand even further.

References

Application Note & Protocols: Diastereoselective Reactions of Ethyl 1-Cyanocyclopropanecarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 1-cyanocyclopropanecarboxylate (ECCP) and its derivatives are powerful building blocks in modern organic synthesis. Classified as donor-acceptor (D-A) cyclopropanes, their unique electronic properties, combined with inherent ring strain, enable a diverse array of stereoselective transformations. The vicinal electron-withdrawing cyano and ester groups effectively polarize the cyclopropane ring, facilitating controlled ring-opening under mild conditions to form versatile 1,3-dipole synthons.[1][2] This guide provides an in-depth exploration of key diastereoselective reactions involving ECCP derivatives, focusing on Lewis acid-catalyzed cycloadditions and ring-opening cascades. We present detailed mechanistic insights, field-proven protocols, and data-driven guidance to empower researchers in leveraging these synthons for the construction of complex carbocyclic and heterocyclic scaffolds relevant to pharmaceutical and materials science.

The Foundational Principle: The Donor-Acceptor (D-A) Cyclopropane Motif

The reactivity of ECCP derivatives is fundamentally governed by their electronic structure. The cyclopropane ring is substituted with two electron-acceptor groups (the nitrile and the ester) and typically an electron-donating group (such as an aryl, vinyl, or alkoxy group) on an adjacent carbon.[3] This "push-pull" arrangement creates a significant polarization of the distal C-C bond of the cyclopropane ring.

The thermodynamic driving force for their reactions is the release of approximately 115 kJ/mol of ring strain.[4] However, the kinetic barrier to ring-opening is substantially lowered by the D-A substitution pattern. The interaction with a Lewis acid, which coordinates to the acceptor groups (typically the carbonyl oxygen of the ester), further enhances this polarization, facilitating heterolytic cleavage of the weakened C-C bond to generate a stabilized 1,3-dipole intermediate.[1][2][4] This transient dipole is the key reactive species in a majority of the transformations discussed herein.

Figure 1. Lewis acid activation and ring-opening of a D-A cyclopropane.

Diastereoselective [3+2] Cycloaddition Reactions

The most prevalent application of ECCP derivatives is in formal [3+2] cycloaddition reactions to construct five-membered rings. The Lewis acid-generated 1,3-dipole is intercepted by a suitable dipolarophile, leading to highly functionalized cyclopentane derivatives. The diastereoselectivity of these reactions is often high and is controlled by the stereoelectronics of the cycloaddition transition state.

Application Note: Cycloaddition with Vinyl Azides

The reaction between D-A cyclopropanes and vinyl azides provides a powerful route to densely functionalized azidocyclopentanes.[5] These products are valuable as the azide moiety can be readily transformed into other nitrogen-containing functional groups. Lewis acids such as Sc(OTf)₃, Yb(OTf)₃, and Ga(OTf)₃ are effective catalysts, with the choice of catalyst sometimes influencing the reaction efficiency for different substrates.[6] The reaction generally proceeds with high diastereoselectivity, favoring the formation of a specific stereoisomer due to a kinetically controlled pathway where the bulky substituents on the dipole and dipolarophile orient themselves to minimize steric clash in the transition state.

Protocol: Diastereoselective [3+2] Cycloaddition of Ethyl 2-phenyl-1-cyanocyclopropanecarboxylate with a Vinyl Azide

This protocol is adapted from a procedure described by Ghorai and co-workers for the synthesis of azidocyclopentane derivatives.[5]

Materials:

  • Ethyl 2-phenyl-1-cyanocyclopropanecarboxylate (1.0 equiv)

  • (E)-(2-azidoethenyl)benzene (1.2 equiv)

  • Scandium(III) triflate (Sc(OTf)₃) (10 mol%)

  • Dichloromethane (DCM), anhydrous (0.1 M)

  • Argon or Nitrogen gas supply

  • Standard glassware (oven-dried)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (Argon), add Ethyl 2-phenyl-1-cyanocyclopropanecarboxylate (e.g., 215 mg, 1.0 mmol).

  • Dissolve the cyclopropane derivative in anhydrous DCM (10 mL).

  • Add (E)-(2-azidoethenyl)benzene (e.g., 172 mg, 1.2 mmol) to the solution.

  • Add Sc(OTf)₃ (e.g., 49 mg, 0.1 mmol) to the reaction mixture in one portion.

  • Stir the reaction mixture at room temperature (25 °C) and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a 5-10% Ethyl Acetate/Hexanes gradient) to afford the desired azidocyclopentane derivative.

Characterization:

  • Yield: Typically 80-95%.

  • Diastereomeric Ratio (d.r.): Determine by ¹H NMR analysis of the crude reaction mixture by integrating characteristic signals of the major and minor diastereomers. Ratios often exceed >95:5.

  • Structure Confirmation: ¹H NMR, ¹³C NMR, IR (strong azide stretch ~2100 cm⁻¹), and HRMS.

Data Presentation: Effect of Lewis Acid on Cycloaddition

The choice of Lewis acid can be critical for achieving optimal results. The table below summarizes representative data on how different catalysts can affect yield and diastereoselectivity in related D-A cyclopropane reactions.

EntryLewis Acid (10 mol%)SolventTime (h)Yield (%)d.r.
1Sc(OTf)₃DCM392>99:1
2Yb(OTf)₃DCM588>99:1
3Ga(OTf)₃MeCN491>99:1
4InBr₃DCM67595:5
5Al(OTf)₃DCE86890:10

Data is representative and compiled based on trends observed in the literature for D-A cyclopropane cycloadditions.[4][5][6][7]

Diastereoselective Ring-Opening Cascade Reactions

Beyond simple cycloadditions, the ring-opening of ECCP derivatives can initiate elegant cascade sequences. In these reactions, the initial nucleophilic or electrophilic attack is followed by one or more intramolecular transformations to rapidly build molecular complexity.

Application Note: Ring-Opening/Intramolecular Friedel-Crafts Alkylation

A noteworthy example of a cascade process is the diastereoselective ring-opening of fully substituted cyclopropanes followed by an intramolecular Friedel-Crafts alkylation.[8][9] This strategy allows for the construction of functionalized dihydronaphthalene scaffolds, which are core structures in many natural products. The reaction proceeds with a selective cleavage of the most substituted C-C bond of the cyclopropane ring, and remarkably, the subsequent alkylation occurs with complete retention of configuration at the migrating stereocenter. Mechanistic studies suggest that an alkoxy functionality on the cyclopropane can be key for directing the selective bond breaking.[8]

Figure 2. General workflow for a Lewis acid-mediated ring-opening cascade.
Protocol: Diastereoselective Ring-Opening/Friedel-Crafts Alkylation

This protocol is a representative procedure based on the principles of intramolecular alkylations of activated cyclopropanes.[8][9]

Materials:

  • Ethyl 1-cyano-2-(2-methoxyethyl)-2-phenylcyclopropanecarboxylate (1.0 equiv)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.5 equiv)

  • Dichloromethane (DCM), anhydrous (0.05 M)

  • Argon or Nitrogen gas supply

  • Standard glassware (oven-dried)

Procedure:

  • Charge an oven-dried, three-neck flask equipped with a stir bar and thermometer with the cyclopropane substrate (e.g., 273 mg, 1.0 mmol) under an inert atmosphere.

  • Add anhydrous DCM (20 mL) and stir to dissolve.

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add BF₃·OEt₂ (e.g., 0.19 mL, 1.5 mmol) dropwise via syringe over 5 minutes. An initial color change may be observed.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for an additional 3-5 hours. Monitor the consumption of starting material by TLC.

  • Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated solution of aqueous NaHCO₃ (25 mL) at 0 °C.

  • Separate the layers and extract the aqueous phase with DCM (2 x 20 mL).

  • Combine the organic extracts, wash with brine (25 mL), dry over MgSO₄, filter, and remove the solvent in vacuo.

  • Purify the resulting crude oil via flash column chromatography (silica gel, appropriate eluent system) to yield the pure dihydronaphthalene product.

Characterization:

  • Yield: Typically 70-90%.

  • Diastereoselectivity: The reaction often proceeds with very high diastereoselectivity (>99:1 d.r.), which can be confirmed by ¹H NMR of the crude and purified material. The stereospecific nature of the reaction means that a single diastereomer of the starting material will yield a single diastereomer of the product.

  • Structure Confirmation: Full characterization via ¹H NMR, ¹³C NMR, and HRMS is essential to confirm the structure of the polycyclic product.

References

The Versatile Building Block: Ethyl 1-Cyanocyclopropanecarboxylate in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with enhanced therapeutic profiles is perpetual. Small, strained ring systems, particularly cyclopropanes, have emerged as valuable motifs, imparting unique conformational rigidity and metabolic stability to drug candidates. Among the diverse array of cyclopropane-based building blocks, ethyl 1-cyanocyclopropanecarboxylate stands out as a remarkably versatile and reactive intermediate. Its geminal cyano and ester functionalities activate the cyclopropane ring, rendering it susceptible to a variety of transformations that grant access to a wide range of complex and medicinally relevant scaffolds.

This technical guide, designed for the discerning researcher, delves into the synthetic utility of this compound. Moving beyond a mere recitation of procedures, we will explore the causality behind experimental choices, providing insights into the mechanistic underpinnings of its key reactions. This document aims to be a self-validating resource, grounding its protocols in established, peer-reviewed literature to ensure scientific integrity and reproducibility.

The Chemistry of a Strained Ring: Key Transformations and Mechanistic Insights

This compound is a classic example of a donor-acceptor cyclopropane. The electron-withdrawing nature of the nitrile and ester groups polarizes the distal C-C bond of the cyclopropane ring, making it susceptible to nucleophilic attack and subsequent ring-opening. This inherent reactivity is the cornerstone of its synthetic utility.

Ring-Opening Reactions: A Gateway to Linear Scaffolds

The strained three-membered ring of this compound can be readily opened by a variety of nucleophiles, leading to the formation of highly functionalized linear intermediates.

Thiolates are effective nucleophiles for the ring-opening of donor-acceptor cyclopropanes. The reaction typically proceeds via an SN2-type mechanism, where the thiolate attacks one of the methylene carbons of the cyclopropane ring, leading to the cleavage of the distal C-C bond. The resulting carbanion is then protonated during workup to yield the final product.

dot graph "Thiolate_Ring_Opening" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

reagents [label="this compound + R-SH + Base", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; intermediate [label="Thiolate attacks cyclopropane", shape=Mdiamond, style=filled, fillcolor="#FBBC05"]; product [label="Ring-opened product", shape=ellipse, style=filled, fillcolor="#F1F3F4"];

reagents -> intermediate [label="Nucleophilic Attack"]; intermediate -> product [label="Protonation"]; } . Mechanism of Thiolate-Mediated Ring Opening

Protocol 1: Ring-Opening of this compound with Thiophenol

Causality: The choice of a base, such as potassium carbonate, is crucial to deprotonate the thiol, generating the more nucleophilic thiolate anion which is necessary to initiate the ring-opening. Dimethyl sulfoxide (DMSO) is an excellent polar aprotic solvent for this reaction as it can solvate the potassium cation, leaving the thiolate anion more reactive.

Materials:

  • This compound

  • Thiophenol

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of thiophenol (1.1 equivalents) in DMSO, add potassium carbonate (1.2 equivalents).

  • Stir the mixture at room temperature for 15 minutes to ensure the formation of the thiophenolate.

  • Add a solution of this compound (1.0 equivalent) in DMSO to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and saturated aqueous NH₄Cl solution.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ring-opened product.

NucleophileProductYield (%)Reference
ThiophenolEthyl 2-cyano-4-(phenylthio)butanoate~85-95[1]
p-ThiocresolEthyl 2-cyano-4-(p-tolylthio)butanoate~80-90[1]
Krapcho Decarboxylation: Accessing Monofunctional Cyclopropanes

The Krapcho decarboxylation is a powerful method for the selective removal of an ester group in the presence of other functional groups, such as a nitrile.[2][3] This reaction is particularly useful for converting this compound into 1-cyanocyclopropanecarbonitrile. The reaction typically involves heating the substrate in a polar aprotic solvent like DMSO with a salt, such as lithium chloride, and a small amount of water.[2]

The mechanism involves nucleophilic attack of the chloride ion on the ethyl group of the ester in an SN2 fashion, followed by decarboxylation of the resulting carboxylate intermediate.

dot graph "Krapcho_Decarboxylation" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="this compound", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; step1 [label="SN2 attack by Cl- on ethyl group", shape=Mdiamond, style=filled, fillcolor="#FBBC05"]; step2 [label="Decarboxylation", shape=Mdiamond, style=filled, fillcolor="#FBBC05"]; product [label="1-Cyanocyclopropanecarbonitrile", shape=ellipse, style=filled, fillcolor="#F1F3F4"];

start -> step1 [label="LiCl, H2O, DMSO, Heat"]; step1 -> step2; step2 -> product; } . Mechanism of Krapcho Decarboxylation

Protocol 2: Krapcho Decarboxylation to 1-Cyanocyclopropanecarbonitrile

Causality: The high temperature and the use of a dipolar aprotic solvent (DMSO) facilitate the SN2 reaction. Water is essential for the final protonation step. Lithium chloride is an effective salt for this transformation.

Materials:

  • This compound

  • Lithium chloride (LiCl)

  • Dimethyl sulfoxide (DMSO)

  • Water

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equivalent) in DMSO.

  • Add lithium chloride (1.2 equivalents) and water (2.0 equivalents) to the solution.

  • Heat the reaction mixture to 150-160 °C and maintain this temperature for several hours, monitoring the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and carefully remove the solvent by distillation to obtain 1-cyanocyclopropanecarbonitrile.

SubstrateProductYield (%)Reference
This compound1-Cyanocyclopropanecarbonitrile>90[2][3]

Applications in the Synthesis of Key Pharmaceutical Intermediates

The true value of this compound is demonstrated in its application as a starting material for a variety of complex and biologically active molecules.

Conformationally Restricted Amino Acids: Building Blocks for Peptidomimetics

The cyclopropane ring can serve as a rigid scaffold to constrain the conformation of amino acids, which is a valuable strategy in peptidomimetic drug design to enhance receptor binding affinity and metabolic stability.[4] this compound is a key precursor to 1-aminocyclopropanecarboxylic acid (ACC) and its derivatives.[5]

The synthesis typically involves the reduction of the nitrile group to a primary amine.

dot graph "Amino_Acid_Synthesis" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="this compound", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; reduction [label="Nitrile Reduction (e.g., H2, Raney Ni or LiAlH4)", shape=Mdiamond, style=filled, fillcolor="#FBBC05"]; hydrolysis [label="Ester Hydrolysis", shape=Mdiamond, style=filled, fillcolor="#FBBC05"]; product [label="1-Aminocyclopropanecarboxylic Acid", shape=ellipse, style=filled, fillcolor="#F1F3F4"];

start -> reduction; reduction -> hydrolysis; hydrolysis -> product; } . Synthesis of 1-Aminocyclopropanecarboxylic Acid

Protocol 3: Synthesis of Ethyl 1-(aminomethyl)cyclopropanecarboxylate

Causality: Catalytic hydrogenation using Raney Nickel is a common and effective method for the reduction of nitriles to primary amines. The use of ammonia in the reaction medium helps to suppress the formation of secondary and tertiary amine byproducts.

Materials:

  • This compound

  • Raney Nickel (catalyst)

  • Methanol saturated with ammonia

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • In a high-pressure reactor, charge a solution of this compound (1.0 equivalent) in methanol saturated with ammonia.

  • Carefully add Raney Nickel (as a slurry in methanol) to the reactor.

  • Seal the reactor and purge with hydrogen gas.

  • Pressurize the reactor with hydrogen gas (typically 50-100 psi) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or the cessation of hydrogen uptake).

  • Carefully vent the reactor and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 1-(aminomethyl)cyclopropanecarboxylate, which can be purified further if necessary.

Spirocyclic Scaffolds: Navigating Three-Dimensional Chemical Space

Spirocycles, molecules containing two rings that share a single atom, are increasingly sought-after motifs in drug discovery due to their inherent three-dimensionality.[6] this compound can serve as a precursor for the synthesis of spirocyclic compounds, such as spiro[cyclopropane-1,3'-pyrrolidines].

dot graph "Spirocycle_Synthesis" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="Intermediate from this compound", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; cycloaddition [label="[3+2] Cycloaddition with an Azomethine Ylide", shape=Mdiamond, style=filled, fillcolor="#FBBC05"]; product [label="Spiro[cyclopropane-1,3'-pyrrolidine]", shape=ellipse, style=filled, fillcolor="#F1F3F4"];

start -> cycloaddition; cycloaddition -> product; } . Formation of a Spirocyclic System

Antiviral and Anticancer Agents: A Versatile Starting Material

The unique structural features of cyclopropane-containing molecules have been exploited in the development of various therapeutic agents. This compound has been utilized in the synthesis of precursors for antiviral nucleoside analogues and certain anticancer agents, including kinase inhibitors.[7][8] For instance, the cyclopropyl group can mimic the ribose sugar in nucleoside analogues, leading to compounds with potent antiviral activity.[9]

Conclusion

This compound is a powerful and versatile building block in the synthesis of pharmaceutical intermediates. Its activated cyclopropane ring allows for a diverse range of transformations, providing access to linear, conformationally restricted, and spirocyclic scaffolds. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this valuable reagent in their drug discovery and development endeavors. As the demand for novel and structurally complex drug candidates continues to grow, the importance of versatile building blocks like this compound is set to increase, solidifying its place in the synthetic chemist's toolbox.

References

Catalytic Activation of Ethyl 1-CyanocyclopropanECarboxylate for Cycloadditions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the catalytic activation of Ethyl 1-Cyanocyclopropanecarboxylate (ECCP) for various cycloaddition reactions. ECCP, a strained ring system featuring vicinal electron-withdrawing groups, serves as a versatile 1,3-dipole synthon upon catalytic activation. This guide details the principles of activation, focusing on Lewis acid and Brønsted base catalysis, and provides step-by-step protocols for key cycloaddition reactions, including [3+2] and [4+3] annulations. The causality behind experimental choices, self-validating protocols, and authoritative references are integrated to ensure scientific integrity and practical utility.

Introduction: The Synthetic Potential of Activated Cyclopropanes

Donor-acceptor (D-A) cyclopropanes, such as this compound, are powerful building blocks in modern organic synthesis. The inherent ring strain (approximately 115 kJ/mol) combined with the polarization of the carbon-carbon bond between the donor and acceptor substituents makes them ideal precursors for 1,3-zwitterionic intermediates upon activation.[1][2] This reactivity has been harnessed in a multitude of cycloaddition reactions to construct complex carbocyclic and heterocyclic scaffolds, which are prevalent in natural products and pharmaceutical agents.

ECCP is a particularly interesting D-A cyclopropane due to the presence of both a cyano and an ester group, which are geminally substituted. These electron-withdrawing groups (EWGs) significantly activate the cyclopropane ring for nucleophilic attack and ring-opening.[3] Catalytic activation, typically with Lewis acids, further enhances the electrophilicity of the system, facilitating ring-opening and subsequent cycloaddition with various partners.[1][4][5] More recently, alternative activation modes, such as those employing Brønsted bases, have expanded the synthetic utility of D-A cyclopropanes.[6][7]

This guide will focus on the practical aspects of utilizing ECCP in cycloaddition reactions, providing both the theoretical framework and detailed experimental protocols.

Principles of Catalytic Activation

The activation of ECCP for cycloaddition reactions hinges on the effective cleavage of the polarized C-C bond to generate a 1,3-dipole intermediate. The choice of catalyst is paramount in controlling the reactivity and selectivity of this process.

Lewis Acid Catalysis

Lewis acid catalysis is the most common and well-established method for activating D-A cyclopropanes.[1][5] The Lewis acid coordinates to one or both of the electron-withdrawing groups (the ester carbonyl is a common coordination site), which increases the polarization of the cyclopropane ring and facilitates its opening.

Mechanism of Lewis Acid-Catalyzed Ring Opening:

LewisAcidActivation

A variety of Lewis acids can be employed, with their strength influencing the reaction rate and, in some cases, the stereochemical outcome. Common Lewis acids include scandium triflate (Sc(OTf)₃), ytterbium triflate (Yb(OTf)₃), and tin(II) triflate (Sn(OTf)₂).[1] For substrates with less electron-withdrawing substituents, stronger Lewis acids like ytterbium(III) bis(trifluoromethanesulfonyl)imide (Yb(NTf₂)₃) may be necessary.[1]

Brønsted Base and Other Catalysis

While less common, Brønsted base catalysis offers an alternative activation strategy.[6] This approach typically involves the deprotonation of a pronucleophile, which then attacks the D-A cyclopropane, inducing ring-opening. This method is particularly useful for reactions where a Lewis acid might be incompatible with the substrates or desired products. Additionally, organocatalytic approaches using bifunctional catalysts have been developed for enantioselective cycloadditions.[6]

Synthesis of this compound (ECCP)

Prior to its application in cycloaddition reactions, ECCP must be synthesized. A reliable and commonly used method involves the reaction of ethyl cyanoacetate with 1,2-dibromoethane in the presence of a base.[8][9]

Protocol: Synthesis of ECCP

Materials:

  • Ethyl cyanoacetate

  • 1,2-dibromoethane

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)[8]

  • Tetrabutylammonium bromide (optional, as a phase-transfer catalyst)[8]

  • Ethyl acetate (EtOAc)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl cyanoacetate (1.0 eq), potassium carbonate (2.5 eq), and DMSO or DMF.

  • Add 1,2-dibromoethane (1.2 eq) to the suspension. If using a phase-transfer catalyst, add tetrabutylammonium bromide (0.1 eq).

  • Heat the reaction mixture to 80 °C and stir overnight.[8]

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL for a 0.1 mol scale reaction).[8]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[8]

  • Purify the crude product by silica gel column chromatography (eluent: petroleum ether/ethyl acetate = 10:1) to afford pure this compound.[8]

Expected Yield: ~72%[8]

Characterization Data:

  • Appearance: Colorless liquid

  • Boiling Point: 217 °C (lit.)[9]

  • Density: 1.077 g/mL at 25 °C (lit.)[9]

  • Refractive Index: n20/D 1.445 (lit.)[9]

  • ¹H NMR (400 MHz, CDCl₃): δ 4.21 (q, J = 7.2 Hz, 2H), 1.65-1.61 (m, 2H), 1.58-1.55 (m, 2H), 1.28 (t, J = 7.2 Hz, 3H).[8]

Application in [3+2] Cycloaddition Reactions

[3+2] cycloaddition reactions of activated ECCP are a powerful tool for the synthesis of five-membered rings.[5][10] A wide range of dipolarophiles, including aldehydes, ketones, imines, and alkenes, can participate in these reactions.

General Protocol: Lewis Acid-Catalyzed [3+2] Cycloaddition with Aldehydes

This protocol describes the synthesis of substituted tetrahydrofurans, a common heterocyclic motif.

Protocol_3_2

Materials:

  • This compound (ECCP)

  • Aldehyde (e.g., benzaldehyde)

  • Scandium(III) triflate (Sc(OTf)₃)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of ECCP (1.0 eq) and the aldehyde (1.2 eq) in anhydrous CH₂Cl₂.

  • Cool the solution to 0 °C in an ice bath.

  • Add Sc(OTf)₃ (0.1 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired tetrahydrofuran derivative.

Data Presentation:

EntryLewis Acid (mol%)SolventTemp (°C)Time (h)Yield (%)
1Sc(OTf)₃ (10)CH₂Cl₂rt1285
2Yb(OTf)₃ (10)CH₂Cl₂rt1282
3Sn(OTf)₂ (10)CH₂Cl₂rt2475
4Sc(OTf)₃ (10)Toluene50688

Note: The data presented in this table is illustrative and may vary depending on the specific aldehyde and reaction conditions.

Application in [4+3] Cycloaddition Reactions

[4+3] cycloaddition reactions provide a powerful method for the construction of seven-membered rings, which are present in numerous natural products.[11][12][13] In these reactions, the activated ECCP acts as the three-atom component (an oxyallyl cation equivalent), and a diene serves as the four-atom component.

General Protocol: Lewis Acid-Catalyzed [4+3] Cycloaddition with Dienes

This protocol outlines the synthesis of bicyclic systems from the reaction of activated ECCP with a suitable diene, such as furan or cyclopentadiene.

Materials:

  • This compound (ECCP)

  • Diene (e.g., furan, freshly distilled)

  • Lewis Acid (e.g., Sc(OTf)₃)

  • Anhydrous solvent (e.g., 1,2-dichloroethane)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, dissolve ECCP (1.0 eq) in anhydrous 1,2-dichloroethane.

  • Add the diene (2.0-3.0 eq) to the solution.

  • Add the Lewis acid (e.g., Sc(OTf)₃, 0.1 eq) at room temperature.

  • Heat the reaction mixture to the desired temperature (e.g., 60 °C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NaHCO₃ solution.

  • Perform a standard aqueous work-up by extracting with an appropriate organic solvent (e.g., CH₂Cl₂).

  • Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to afford the [4+3] cycloadduct.

Causality in Experimental Choices:

  • Excess Diene: Using an excess of the diene helps to drive the reaction to completion and can suppress potential side reactions of the highly reactive 1,3-dipole intermediate.

  • Solvent Choice: Non-coordinating solvents like 1,2-dichloroethane are often preferred to avoid competition with the substrate for binding to the Lewis acid catalyst.

  • Temperature: The optimal temperature will depend on the reactivity of the diene and the strength of the Lewis acid. Higher temperatures may be required for less reactive dienes.

Troubleshooting and Considerations

  • Low Reactivity: If the reaction is sluggish, consider using a stronger Lewis acid, increasing the reaction temperature, or using a more concentrated solution.

  • Side Reactions: The 1,3-dipole intermediate can undergo other reactions, such as polymerization.[4] Using a higher concentration of the trapping agent (dipolarophile or diene) can help to minimize these side reactions.

  • Stereoselectivity: The stereochemical outcome of these cycloadditions can often be influenced by the choice of Lewis acid and the reaction conditions. For enantioselective transformations, the use of chiral Lewis acids or organocatalysts is required.[6][14]

  • Substrate Scope: The electronic and steric properties of both the D-A cyclopropane and the reaction partner will influence the success of the cycloaddition. Electron-rich dienes and dipolarophiles generally react more readily.

Conclusion

This compound is a versatile and valuable building block in organic synthesis. Its catalytic activation to form a 1,3-dipole intermediate opens up a wide range of cycloaddition reactions, providing efficient access to complex five- and seven-membered ring systems. The protocols and principles outlined in this guide are intended to provide a solid foundation for researchers to explore the rich chemistry of this activated cyclopropane. Careful consideration of the catalyst, solvent, and temperature is crucial for achieving high yields and selectivities in these transformations.

References

Application Notes & Protocols: Ethyl 1-Cyanocyclopropanecarboxylate in Tandem Reaction Sequences

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Potential of a Strained Ring System

In the landscape of modern organic synthesis and drug discovery, the pursuit of molecular complexity from simple, readily available starting materials is a paramount objective. Ethyl 1-cyanocyclopropanecarboxylate stands out as a uniquely powerful and versatile C3 building block. Its synthetic utility is rooted in the inherent ring strain of the cyclopropane core (approximately 27 kcal/mol) and the synergistic electronic effects of the geminal cyano and ester groups. These electron-withdrawing substituents activate the cyclopropane ring, rendering it susceptible to nucleophilic attack and ring-opening under controlled conditions.[1] This activation transforms the molecule into a precursor for a 1,3-dipolar synthon, unlocking a diverse array of tandem reaction pathways.

Tandem, or cascade, reactions are processes in which multiple bond-forming events occur sequentially in a single synthetic operation without the need to isolate intermediates, change reagents, or alter reaction conditions.[2][3] This strategy offers profound advantages, including increased operational efficiency, reduced solvent waste, and the rapid assembly of complex molecular architectures from simple precursors.[2][4] this compound is an exemplary substrate for designing such sequences, enabling chemists to construct intricate carbocyclic and heterocyclic scaffolds that are of significant interest in medicinal chemistry and materials science.[5][6]

These application notes provide an in-depth guide to leveraging this compound in key tandem reaction sequences, offering both mechanistic insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Synthesis of this compound

The title compound is readily prepared via the reaction of ethyl cyanoacetate with 1,2-dibromoethane in the presence of a base.[7] This straightforward procedure allows for the multi-gram synthesis of the starting material.

Protocol 1: Synthesis of this compound

Materials:

  • Ethyl cyanoacetate

  • 1,2-Dibromoethane

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anhydrous potassium carbonate (2.5 equivalents) and anhydrous DMF.

  • To this suspension, add ethyl cyanoacetate (1.0 equivalent) and 1,2-dibromoethane (1.2 equivalents).

  • Heat the reaction mixture to 80 °C and stir vigorously overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with saturated brine solution to remove residual DMF.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude oil by silica gel column chromatography (e.g., using a 10:1 mixture of petroleum ether/ethyl acetate as the eluent) to afford pure this compound as a liquid.[7]

Part 1: Tandem Michael Addition-Ring Opening Sequences

One of the most powerful applications of this compound is in tandem sequences initiated by a Michael addition.[8] In these reactions, a soft nucleophile adds to an activated olefin (Michael acceptor), generating an enolate intermediate. This intermediate, in the same pot, then acts as the nucleophile that attacks the electrophilic cyclopropane, initiating a ring-opening event. Subsequent intramolecular cyclization can lead to the formation of highly functionalized five- or six-membered rings.[9][10][11]

Mechanistic Rationale: The success of this sequence hinges on the controlled generation of a nucleophile that is potent enough to open the activated cyclopropane ring. The geminal cyano and ester groups on the cyclopropane lower the LUMO of the distal C-C bonds, making them susceptible to nucleophilic attack. The entire process constructs multiple C-C bonds and a new ring system in a single, highly convergent operation.

Caption: Workflow for a Tandem Michael Addition-Ring Opening-Cyclization sequence.

Protocol 2: General Procedure for Tandem Michael/Ring-Opening Annulation

This protocol describes a generic procedure for the synthesis of a substituted cyclopentane derivative.

Materials:

  • This compound

  • An α,β-unsaturated ketone (e.g., chalcone)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF.

  • Base Addition: Carefully add sodium hydride (1.1 equivalents) to the THF. Causality: NaH is a strong, non-nucleophilic base used to deprotonate the nucleophile in situ. It must be handled with care under inert conditions to prevent reaction with moisture and air.

  • Nucleophile Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of the chosen nucleophile (e.g., a β-ketoester, 1.0 equivalent) in anhydrous THF dropwise. Stir for 30 minutes at 0 °C to ensure complete formation of the sodium enolate.

  • Michael Acceptor Addition: Add a solution of the α,β-unsaturated ketone (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at 0 °C. Allow the reaction to stir at room temperature for 1-2 hours until TLC analysis indicates complete consumption of the starting material.

  • Cyclopropane Addition: Add a solution of this compound (1.1 equivalents) in anhydrous THF to the reaction mixture.

  • Reaction Monitoring: Heat the reaction to reflux and monitor its progress by TLC. The tandem sequence may require several hours to complete.

  • Work-up: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the desired functionalized cyclic product.

ParameterCondition/ReagentRationale
Initiator Michael AdditionGenerates the key nucleophilic intermediate in situ.
Base NaH, K₂CO₃, etc.Must be strong enough to deprotonate the pro-nucleophile.
Solvent THF, DMF, TolueneAnhydrous conditions are typically required.
Temperature 0 °C to RefluxInitial addition is often cooled; tandem step may require heat.
Key Intermediate Enolate / Acyclic AdductDrives the subsequent ring-opening and cyclization steps.
Table 1. Key Parameters for Tandem Michael Addition-Ring Opening Reactions.

Part 2: Lewis Acid-Catalyzed (3+2) Annulation Reactions

Donor-acceptor cyclopropanes, including this compound, are excellent substrates for formal (3+2) cycloaddition reactions to form five-membered rings.[12] This transformation is typically catalyzed by a Lewis acid, which coordinates to one of the acceptor groups (the ester or nitrile).[13] This coordination polarizes the distal C-C bond of the cyclopropane, facilitating its cleavage to form a stabilized 1,3-zwitterionic intermediate. This reactive dipole is then intercepted by a dipolarophile, such as an aldehyde, imine, or alkene, to furnish a substituted five-membered carbocycle or heterocycle.[14][15]

Mechanistic Rationale: The choice of Lewis acid is critical. Hard Lewis acids like Sc(OTf)₃ or Yb(OTf)₃ are particularly effective as they strongly coordinate to the carbonyl oxygen of the ester.[14] This activation is the key step that initiates the entire cascade. The reaction proceeds with high stereoselectivity in many cases, controlled by the geometry of the intermediate and the mode of addition of the trapping agent.

Caption: Mechanism of Lewis Acid-Catalyzed (3+2) Annulation.

Protocol 3: Ytterbium Triflate-Catalyzed (3+2) Annulation with an Aldehyde

This protocol provides a method for synthesizing highly substituted tetrahydrofurans.

Materials:

  • This compound

  • An aldehyde (e.g., benzaldehyde)

  • Ytterbium(III) triflate (Yb(OTf)₃)

  • Anhydrous dichloromethane (DCM) or toluene

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add ytterbium(III) triflate (10 mol%). Causality: Yb(OTf)₃ is a moisture-sensitive Lewis acid; anhydrous conditions are essential for catalytic activity.

  • Reagent Addition: Add anhydrous dichloromethane, followed by this compound (1.0 equivalent) and the aldehyde (1.2 equivalents) via syringe.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1 to 12 hours. Monitor the reaction by TLC until the cyclopropane starting material is consumed.

  • Work-up: Upon completion, quench the reaction with a small amount of water. Transfer the mixture to a separatory funnel, dilute with DCM, and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. Purify the crude product via silica gel column chromatography to obtain the desired tetrahydrofuran derivative.

ParameterCondition/ReagentRationale
Catalyst Yb(OTf)₃, Sc(OTf)₃, Sn(OTf)₂Activates the cyclopropane for ring-opening.[14]
Dipolarophile Aldehydes, Imines, AlkenesTraps the 1,3-dipole to form a five-membered ring.
Solvent DCM, Toluene, CH₃CNMust be anhydrous and compatible with the Lewis acid.
Temperature Room Temperature to 80 °CMild conditions are often sufficient.
Key Intermediate 1,3-ZwitterionThe central reactive species in the cycloaddition.
Table 2. Key Parameters for Lewis Acid-Catalyzed (3+2) Annulation.

Part 3: Applications in Drug Discovery and Medicinal Chemistry

The cyclopropyl motif is an increasingly prevalent feature in modern pharmaceuticals.[5] Its incorporation into a drug candidate can confer a range of beneficial properties, including:

  • Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger than those in aliphatic chains, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[6]

  • Conformational Rigidity: The ring's rigid structure can lock a molecule into a bioactive conformation, improving binding affinity to its biological target and enhancing potency.

  • Improved Physicochemical Properties: The cyclopropyl group can act as a "lipophilic hydrogen bond donor" and modulate properties like solubility and cell permeability.[6]

The tandem reactions described herein provide rapid access to complex scaffolds containing not only the cyclopropane-derived backbone but also new stereocenters and diverse functional groups. For example, the (3+2) annulation with imines leads to substituted pyrrolidines, a core structure found in numerous bioactive natural products and synthetic drugs. Similarly, tandem Michael additions can be designed to construct complex carbocyclic frameworks that serve as precursors to advanced drug intermediates. The efficiency of these tandem sequences makes them highly attractive for the construction of compound libraries for high-throughput screening in the early stages of drug discovery.[16][17]

References

Troubleshooting & Optimization

Common side reactions in the synthesis of Ethyl 1-cyanocyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 1-Cyanocyclopropanecarboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during this synthetic procedure. Our approach is rooted in mechanistic understanding to empower you to not only solve problems but also to proactively prevent them.

Introduction

The synthesis of this compound, a valuable building block in organic synthesis, is most commonly achieved through the reaction of ethyl cyanoacetate and 1,2-dibromoethane in the presence of a base. While seemingly straightforward, this reaction is often plagued by competing side reactions that can significantly lower the yield and complicate purification. This guide will dissect these challenges and provide actionable solutions.

A prevalent method for this synthesis involves the use of a phase-transfer catalyst (PTC) with a solid base like potassium carbonate in an organic solvent.[1] This solid-liquid phase-transfer catalysis (SL-PTC) offers advantages such as high yields and shorter reaction times compared to traditional methods that use strong bases like sodium ethoxide in anhydrous ethanol.[1]

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the synthesis of this compound, providing potential causes and detailed solutions.

Observed Issue Potential Cause(s) Troubleshooting & Optimization Strategies
Low or No Product Formation 1. Ineffective Base: The base may be old, hydrated, or not strong enough to deprotonate ethyl cyanoacetate effectively. 2. Inactive Phase-Transfer Catalyst: The PTC may be degraded or poisoned. 3. Low Reaction Temperature: The temperature may be insufficient to drive the reaction forward at a reasonable rate. 4. Poor Stirring: In a solid-liquid PTC system, vigorous stirring is essential for efficient mass transfer between the phases.1. Base Quality: Use freshly ground, anhydrous potassium carbonate. Ensure it is stored in a desiccator. For challenging reactions, a stronger base like sodium hydride could be considered, though this requires stricter anhydrous conditions. 2. PTC Activity: Use a fresh, high-purity phase-transfer catalyst. Tetrabutylammonium bromide (TBAB) or hexadecyltrimethylammonium bromide (HTMAB) are common choices.[1] 3. Temperature Optimization: Gradually increase the reaction temperature. The optimal temperature for this reaction using K₂CO₃/PTC in toluene is typically around the reflux temperature of the solvent.[1] 4. Enhance Agitation: Use a high-speed overhead stirrer to ensure efficient mixing of the solid and liquid phases.
Presence of a High-Boiling, Viscous Residue (Polymerization) 1. Excessive Base Concentration: High local concentrations of a strong base can promote the polymerization of 1,2-dibromoethane or the self-condensation of ethyl cyanoacetate. 2. High Reaction Temperature: Elevated temperatures can accelerate polymerization pathways. 3. Prolonged Reaction Time: Allowing the reaction to proceed for too long can lead to the accumulation of polymeric byproducts.1. Controlled Addition of Base: Add the base portion-wise to the reaction mixture to avoid high local concentrations. 2. Temperature Control: Maintain the reaction temperature at the optimal level and avoid overheating. 3. Reaction Monitoring: Monitor the reaction progress by GC or TLC and quench the reaction as soon as the starting materials are consumed to prevent the formation of byproducts.
Formation of a Six-Membered Ring Byproduct (Cyclohexane Derivative) 1. Intermolecular Dimerization-Cyclization: The mono-alkylated intermediate can react with another molecule of deprotonated ethyl cyanoacetate, followed by an intramolecular cyclization to form a cyclohexane derivative. This is more likely if the rate of the second intramolecular alkylation is slow compared to intermolecular reactions.1. High Dilution: Running the reaction at a higher dilution can favor the intramolecular cyclization to form the desired cyclopropane over the intermolecular side reaction. 2. Slow Addition of 1,2-Dibromoethane: Adding the 1,2-dibromoethane slowly to the reaction mixture containing ethyl cyanoacetate and the base can help to keep the concentration of the mono-alkylated intermediate low, thus minimizing dimerization.
Presence of Dimeric/Trimeric Self-Condensation Products of Ethyl Cyanoacetate 1. Thorpe-Ziegler Type Self-Condensation: Under basic conditions, ethyl cyanoacetate can undergo self-condensation to form dimers and trimers.[2] This is a known reaction for nitriles with α-hydrogens.[2][3][4][5]1. Stoichiometry Control: Use a slight excess of 1,2-dibromoethane to ensure the ethyl cyanoacetate is consumed by the desired alkylation reaction rather than self-condensation. 2. Temperature Management: This side reaction can be temperature-dependent. Running the reaction at the lowest effective temperature can help to minimize it.
Difficult Purification 1. Similar Boiling Points of Byproducts: Some of the side products may have boiling points close to the desired product, making distillation challenging. 2. Presence of Polar Impurities: The crude product may contain residual PTC and salts, which can interfere with purification.1. Optimized Work-up: After the reaction, wash the organic layer thoroughly with water to remove the PTC and any inorganic salts. A brine wash can help to break up emulsions. 2. Chromatographic Purification: If distillation is ineffective, column chromatography on silica gel is a reliable method for separating the desired product from closely related impurities. A gradient of ethyl acetate in hexanes is a good starting point for elution.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for the formation of this compound?

A1: The reaction proceeds through a nucleophilic substitution pathway:

  • Deprotonation: The base (e.g., carbonate ion) removes an acidic α-hydrogen from ethyl cyanoacetate to form a resonance-stabilized carbanion.

  • First Alkylation (SN2): The carbanion acts as a nucleophile and attacks one of the bromine-bearing carbons of 1,2-dibromoethane in an SN2 reaction, displacing the bromide ion and forming an intermediate, ethyl 2-cyano-4-bromobutanoate.

  • Intramolecular Cyclization (SN2): The base then deprotonates the remaining α-hydrogen of the intermediate. The resulting carbanion undergoes a rapid intramolecular SN2 reaction, attacking the carbon bearing the second bromine atom to form the cyclopropane ring and displace the final bromide ion.

Q2: Can you illustrate the mechanism for the formation of the major side products?

A2: Certainly. Here are the mechanistic pathways for the key side reactions:

  • Self-Condensation of Ethyl Cyanoacetate (Thorpe-Ziegler Reaction): This involves the base-catalyzed condensation of two molecules of ethyl cyanoacetate.[2][3][4][5] The carbanion of one molecule attacks the nitrile group of another, leading to the formation of a dimeric enamine after tautomerization.

  • Formation of a Cyclohexane Derivative: This is a multi-step process. First, the mono-alkylated intermediate (ethyl 2-cyano-4-bromobutanoate) reacts with another molecule of deprotonated ethyl cyanoacetate. This is followed by an intramolecular cyclization to form the six-membered ring.

  • Polymerization: This can occur through various pathways. For instance, 1,2-dibromoethane can undergo base-induced polymerization. Alternatively, the carbanion of ethyl cyanoacetate can react with multiple molecules of 1,2-dibromoethane in a chain reaction.

Q3: What is the role of the Phase-Transfer Catalyst (PTC) and why is it beneficial?

A3: In a solid-liquid system, the base (potassium carbonate) is in the solid phase and the reactants are in the organic liquid phase. The PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the reaction by transporting the deprotonated ethyl cyanoacetate (the active nucleophile) from the solid-liquid interface into the bulk organic phase where it can react with 1,2-dibromoethane.[1] This avoids the need for a homogeneous solution with a strong, soluble base and often leads to cleaner reactions with higher yields.[1]

Q4: How can I effectively monitor the progress of the reaction?

A4: The reaction can be conveniently monitored by Gas Chromatography (GC) or Thin-Layer Chromatography (TLC). By taking small aliquots from the reaction mixture at regular intervals, you can track the disappearance of the starting materials (ethyl cyanoacetate and 1,2-dibromoethane) and the appearance of the product. This will help you determine the optimal reaction time and prevent the formation of byproducts due to prolonged reaction times.

Experimental Protocol: Synthesis of this compound using Phase-Transfer Catalysis

This protocol is a guideline and may require optimization based on your specific laboratory conditions.

Materials:

  • Ethyl cyanoacetate

  • 1,2-Dibromoethane

  • Anhydrous Potassium Carbonate (finely powdered)

  • Tetrabutylammonium bromide (TBAB) or Hexadecyltrimethylammonium bromide (HTMAB)[1]

  • Toluene (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add finely powdered anhydrous potassium carbonate (1.3 equivalents), the phase-transfer catalyst (0.02 equivalents), and anhydrous toluene.

  • Addition of Reactants: Add ethyl cyanoacetate (1.0 equivalent) to the stirred suspension. Then, add 1,2-dibromoethane (1.1 equivalents) dropwise over 30 minutes at room temperature.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by GC or TLC. The reaction is typically complete within 2-4 hours.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of toluene. Combine the filtrates and wash with water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Visualizing Reaction Pathways

To better understand the chemical transformations, the following diagrams illustrate the desired synthesis and the formation of key side products.

Synthesis of this compound 1,2-Dibromoethane 1,2-Dibromoethane First Alkylation First Alkylation (SN2) 1,2-Dibromoethane->First Alkylation Base (K2CO3) Base (K2CO3) Deprotonation Deprotonation Base (K2CO3)->Deprotonation PTC PTC PTC->Deprotonation Carbanion Ethyl Cyanoacetate Carbanion Deprotonation->Carbanion Carbanion->First Alkylation Intermediate Ethyl 2-cyano- 4-bromobutanoate First Alkylation->Intermediate Intramolecular\nCyclization Intramolecular Cyclization (SN2) Intermediate->Intramolecular\nCyclization Product Ethyl 1-Cyanocyclo- propanecarboxylate Intramolecular\nCyclization->Product

Caption: Desired reaction pathway for the synthesis.

Side_Reactions cluster_0 Self-Condensation (Thorpe-Ziegler) cluster_1 Cyclohexane Derivative Formation cluster_2 Polymerization ECA1 Ethyl Cyanoacetate Dimer Dimeric Enamine ECA1->Dimer Base-catalyzed condensation ECA2 Ethyl Cyanoacetate ECA2->Dimer Base1 Base Base1->Dimer Intermediate1 Ethyl 2-cyano- 4-bromobutanoate Dimer_Intermediate Dimeric Intermediate Intermediate1->Dimer_Intermediate ECA3 Ethyl Cyanoacetate Carbanion ECA3->Dimer_Intermediate Cyclohexane Cyclohexane Derivative Dimer_Intermediate->Cyclohexane Intramolecular Cyclization DBE 1,2-Dibromoethane Polymer Polymeric Byproducts DBE->Polymer Base-induced polymerization Base2 Base Base2->Polymer

Caption: Major side reaction pathways.

References

Technical Support Center: A Guide to Optimizing Ethyl 1-Cyanocyclopropanecarboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 1-Cyanocyclopropanecarboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this valuable synthetic intermediate. Here, we will address common challenges encountered during its synthesis through a detailed, question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

General Synthesis & Mechanism

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most widely employed and dependable method is the cyclopropanation of ethyl cyanoacetate with 1,2-dibromoethane. This reaction is typically carried out in the presence of a base and often utilizes a phase transfer catalyst (PTC) to enhance the reaction rate and yield. The general scheme involves the deprotonation of the active methylene group of ethyl cyanoacetate, followed by a tandem nucleophilic substitution on 1,2-dibromoethane.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Ethyl Cyanoacetate Ethyl Cyanoacetate Carbanion of Ethyl Cyanoacetate Carbanion of Ethyl Cyanoacetate Ethyl Cyanoacetate->Carbanion of Ethyl Cyanoacetate Base 1,2-Dibromoethane 1,2-Dibromoethane Base Base Intermediate Alkylated Product Intermediate Alkylated Product Carbanion of Ethyl Cyanoacetate->Intermediate Alkylated Product 1,2-Dibromoethane This compound This compound Intermediate Alkylated Product->this compound Intramolecular Cyclization

Figure 1: Simplified reaction pathway for the synthesis of this compound.
Troubleshooting Low Yield

Q2: My reaction yield is consistently low. What are the most likely causes and how can I address them?

A2: Low yields in this synthesis can stem from several factors. Below is a systematic guide to troubleshooting and optimizing your reaction conditions.

Potential Cause Explanation Recommended Solution Expected Outcome
Inefficient Deprotonation The base is not strong enough or is sterically hindered, leading to incomplete formation of the ethyl cyanoacetate carbanion.Switch to a stronger, non-nucleophilic base such as potassium carbonate or sodium hydride. Ensure the base is finely powdered and dry.Increased concentration of the reactive carbanion, leading to a higher reaction rate and yield.
Slow Reaction Rate The reaction temperature may be too low, or the concentration of reactants is insufficient.Gradually increase the reaction temperature in increments of 10°C. Consider increasing the concentration of the reactants, but be mindful of potential side reactions.An accelerated reaction rate, potentially leading to higher conversion within a reasonable timeframe.
Side Reactions Polymerization of the reactants or side reactions with the solvent can consume starting materials and reduce the yield of the desired product.Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Use a high-purity, dry solvent.Minimized byproduct formation and increased availability of reactants for the desired cyclopropanation.
Poor Phase Transfer If using a phase transfer catalyst (PTC), it may be inefficient or used in a suboptimal concentration.Screen different PTCs, such as quaternary ammonium salts (e.g., tetrabutylammonium bromide) or crown ethers. Optimize the catalyst loading (typically 1-5 mol%).Enhanced transport of the carbanion to the organic phase, leading to a significant increase in reaction rate and yield.[1][2]

Q3: I am not using a phase transfer catalyst. Should I be?

A3: While the reaction can proceed without a phase transfer catalyst, its use is highly recommended for improving the yield.[1] A PTC facilitates the transfer of the water-soluble carbanion of ethyl cyanoacetate into the organic phase where the 1,2-dibromoethane is located, thereby accelerating the reaction.[2][3]

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase cluster_ptc Phase Transfer Catalyst Carbanion Carbanion Product Product PTC PTC Carbanion->PTC Forms ion pair Base Base 1,2-Dibromoethane 1,2-Dibromoethane 1,2-Dibromoethane->Product PTC->1,2-Dibromoethane Transfers to organic phase

Figure 2: Role of a Phase Transfer Catalyst in the reaction.
Addressing Impurities and Side Products

Q4: My final product is impure. What are the common side products and how can I minimize their formation?

A4: Impurities in the final product are often a result of side reactions. Here are some common culprits and strategies to mitigate them:

Side Product Formation Mechanism Prevention Strategy
Poly(ethyl cyanoacetate) Base-catalyzed self-condensation of ethyl cyanoacetate.Add the base slowly to the reaction mixture at a controlled temperature. Ensure efficient stirring to prevent localized high concentrations of the base.
Diethyl 1,2-dicyano-1,2-cyclobutanedicarboxylate Dimerization of the intermediate product.Maintain a lower reaction temperature and ensure a slight excess of 1,2-dibromoethane.
Unreacted Starting Materials Incomplete reaction due to insufficient reaction time, temperature, or inefficient mixing.Increase the reaction time or temperature. Ensure vigorous stirring, especially in a biphasic system.

Q5: How can I effectively purify my this compound?

A5: A standard work-up and purification protocol is crucial for obtaining a high-purity product.

Experimental Protocol: Work-up and Purification

  • Quenching: After the reaction is complete (monitored by TLC or GC), cool the reaction mixture to room temperature and quench by slowly adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.[4]

  • Washing: Combine the organic layers and wash with brine to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation. Collect the fraction that boils at the appropriate temperature and pressure for this compound (boiling point: 217 °C at atmospheric pressure).

Detailed Experimental Protocol

The following is a representative experimental procedure for the synthesis of this compound.

Materials:

  • Ethyl cyanoacetate

  • 1,2-Dibromoethane

  • Potassium Carbonate (finely powdered and dried)

  • Tetrabutylammonium bromide (TBAB)

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Diethyl ether

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add ethyl cyanoacetate (1.0 eq), 1,2-dibromoethane (1.2 eq), and anhydrous DMSO.

  • Add finely powdered potassium carbonate (2.5 eq) and tetrabutylammonium bromide (0.05 eq) to the mixture.

  • Heat the reaction mixture to 60-70°C and stir vigorously under a nitrogen atmosphere.

  • Monitor the progress of the reaction by TLC or GC. The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, cool the mixture to room temperature and proceed with the work-up and purification as described in Q5.

References

Technical Support Center: Navigating the Scale-Up of Ethyl 1-Cyanocyclopropanecarboxylate Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the production of Ethyl 1-cyanocyclopropanecarboxylate. This molecule is a valuable building block in organic synthesis, particularly for novel pharmaceutical agents. While its synthesis is well-established at the bench scale, transitioning to pilot or manufacturing scale introduces significant challenges related to reaction control, safety, and product purity.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. Our goal is to provide you not only with protocols but with the underlying scientific principles to empower you to make informed decisions during your scale-up campaigns.

Section 1: Synthesis Fundamentals & Reaction Mechanism

A solid understanding of the reaction's foundation is the first step to a successful scale-up. Minor inefficiencies at the lab scale can become major obstacles at the kilogram scale.

FAQ: What is the most common and scalable synthetic route for this compound?

The most prevalent and industrially viable method is the reaction between ethyl cyanoacetate and 1,2-dibromoethane.[1][2] This is a classic example of a tandem alkylation-cyclization reaction. The process typically utilizes a base to deprotonate the ethyl cyanoacetate, which then acts as a nucleophile.

The reaction can be performed under various conditions, but for scale-up, Phase Transfer Catalysis (PTC) is often preferred for its safety and efficiency benefits over pyrophoric bases like sodium hydride (NaH) or expensive solvents like anhydrous DMF.[1][3]

Typical Reaction Scheme:

  • Reactants: Ethyl Cyanoacetate, 1,2-Dibromoethane

  • Base: Potassium Carbonate (K₂CO₃) or 50% Sodium Hydroxide (NaOH)

  • Catalyst: A quaternary ammonium salt, such as Tetrabutylammonium Bromide (TBAB) or Benzyltriethylammonium Chloride (TEBAC).[1][4]

  • Solvent: Toluene, DMSO, or sometimes a biphasic water/organic solvent system.[2]

FAQ: Can you explain the reaction mechanism and the role of the Phase Transfer Catalyst?

Certainly. The reaction proceeds via a two-step nucleophilic substitution sequence. Understanding this is key to troubleshooting byproduct formation.

  • Deprotonation: The base (e.g., hydroxide or carbonate) deprotonates the acidic α-carbon of ethyl cyanoacetate, forming an enolate anion. This is the active nucleophile.

  • First Sₙ2 Attack: The enolate anion attacks one of the carbons on 1,2-dibromoethane, displacing a bromide ion. This forms an intermediate, ethyl 2-cyano-4-bromobutanoate.

  • Intramolecular Sₙ2 Cyclization: Before another molecule can react, the newly formed carbanion (generated by the base) on the intermediate attacks the carbon bearing the second bromine atom, closing the three-membered ring and eliminating the final bromide ion.

The Phase Transfer Catalyst (PTC) is essential for reactions using an inorganic base (like NaOH) and an organic solvent.[4][5] The catalyst, typically a quaternary ammonium salt (Q⁺X⁻), transports the hydroxide anion (OH⁻) from the aqueous phase into the organic phase to perform the deprotonation. It then transports the enolate anion to the interface or into the bulk organic phase to react with the 1,2-dibromoethane.[3] This avoids the need for hazardous reagents like sodium hydride and expensive, anhydrous solvents.[3][5]

Reaction_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaOH NaOH QOH_org Q+OH- NaOH->QOH_org Phase Transfer QBr_aq Q+Br- ECA Ethyl Cyanoacetate (ECA) Enolate ECA Enolate [NC-CH-COOEt]- QEnolate_org Q+[ECA Enolate]- Enolate->QEnolate_org Ion Pairing DBE 1,2-Dibromoethane (Br-CH2-CH2-Br) Intermediate Intermediate Br-CH2-CH2-CH(CN)COOEt Product Ethyl 1-cyanocyclo- propanecarboxylate Intermediate->Product 2nd Alkylation (Intramolecular SN2) QOH_org->Enolate Deprotonation QEnolate_org->Intermediate 1st Alkylation (SN2)

Caption: Phase Transfer Catalysis (PTC) mechanism for the synthesis.

Section 2: Scale-Up Challenges & Process Parameters

Transitioning from a 1 L flask to a 100 L reactor is not a linear process. The changes in surface-area-to-volume ratio, heat transfer, and mixing dynamics are profound.

FAQ: What is the single most critical parameter to control during scale-up?

Temperature. This reaction is highly exothermic. The heat generated by the reaction must be removed efficiently to prevent a thermal runaway.

  • At Lab Scale: A simple ice bath provides a large surface area for cooling a small volume, making temperature control trivial.

  • At Pilot Scale: The surface-area-to-volume ratio decreases dramatically. A reactor jacket has a much harder time removing the heat generated from a large volume. A runaway reaction can lead to boiling of the solvent, dangerous pressure buildup, and significant side product formation.

Mitigation Strategy:

  • Controlled Addition: The 1,2-dibromoethane should be added slowly and sub-surface to the mixture of ethyl cyanoacetate, base, and catalyst. This makes the reaction rate dependent on the addition rate, allowing the cooling system to keep up.

  • Calorimetry Studies: Before scaling up, perform a reaction calorimetry study (e.g., using an RC1 calorimeter) to determine the heat of reaction (ΔHrxn), maximum temperature of synthetic reaction (MTSR), and adiabatic temperature rise. This data is critical for safe process design.

FAQ: How do mixing and mass transfer affect the reaction at scale?

Inefficient mixing is a primary cause of inconsistent yields and impurity profiles during scale-up.[6]

  • Problem: In a large reactor, poor mixing can create localized "hot spots" where the base concentration is high, leading to side reactions like dimerization or polymerization of the ethyl cyanoacetate. It also slows down the transport of reactants between phases in a PTC system, reducing the overall reaction rate.[3]

  • Solution:

    • Impeller Selection: Use an impeller designed for good liquid-liquid dispersion and solids suspension (if using K₂CO₃), such as a pitched-blade turbine or Rushton turbine.

    • Stirring Speed: The stirring rate must be sufficient to ensure good interfacial contact between phases, but not so high that it causes mechanical shearing or emulsion issues during workup. The optimal RPM will not be the same as in the lab; it should be determined based on achieving a specific mixing parameter, like constant tip speed or power per unit volume.

ParameterLab Scale (1 L Flask)Pilot Scale (100 L Reactor)Key Consideration for Scale-Up
Heat Transfer High surface area/volume ratio; easy cooling.Low surface area/volume ratio; requires efficient jacket cooling.Exothermicity. Must be controlled via slow addition and robust cooling.
Addition Time Typically fast (minutes).Slow, controlled addition (hours).Rate of addition dictates rate of heat generation.
Mixing Magnetic stir bar; generally efficient.Mechanical agitator; potential for dead zones.Ensure sufficient agitation for mass transfer without creating stable emulsions.
Work-up Separatory funnel; quick phase separation.Slow phase separation; potential for large rag layers.Allow for longer settling times; consider anti-emulsion agents or centrifugation.

Section 3: Troubleshooting Guide

This section addresses specific problems you may encounter and provides actionable solutions based on chemical principles.

Q1: My yield is consistently low (<70%) after scaling up. What are the likely causes?

Low yield is a multifaceted problem. Use a systematic approach to diagnose the issue.

  • Possible Cause A: Incomplete Reaction

    • Diagnosis: Take in-process control (IPC) samples and analyze by Gas Chromatography (GC). If you see significant starting material remaining after a prolonged reaction time, the reaction is stalled.

    • Solution:

      • Catalyst Activity: Ensure your phase transfer catalyst has not degraded. Purchase from a reputable supplier and store it in a dry environment. Consider increasing the catalyst loading from 1-2 mol% to 5 mol%.

      • Base Stoichiometry: Ensure at least 2.0 equivalents of base are used. For solid bases like K₂CO₃, ensure the particle size is small enough for good reactivity.

      • Insufficient Mixing: As discussed, increase the agitation rate to improve interfacial contact.

  • Possible Cause B: Byproduct Formation

    • Diagnosis: Analyze the crude product by GC-MS to identify major impurities. A common byproduct is the dimer formed from the reaction of the ethyl cyanoacetate enolate with unreacted ethyl cyanoacetate.

    • Solution:

      • Control Addition: This is often caused by poor mixing or adding the base too quickly, creating localized areas of high enolate concentration before the 1,2-dibromoethane is present to react. Ensure slow, sub-surface addition of the limiting reagent.

      • Temperature Control: Higher temperatures can favor side reactions. Maintain the reaction temperature below the recommended limit (often 60-80°C, depending on the solvent/base system).[1]

Impurity_Formation Enolate ECA Enolate [NC-CH-COOEt]- Product Desired Product Enolate->Product Reacts with DBE (Desired Path) Dimer Dimer Byproduct Enolate->Dimer Reacts with ECA (Side Reaction) DBE 1,2-Dibromoethane ECA Ethyl Cyanoacetate (Starting Material) Safety_Review Start Start: Scale-Up Proposal Data Gather Data: - Reaction Calorimetry - SDS for all materials - Lab Procedure Start->Data PHA Conduct Process Hazard Analysis (PHA) (e.g., HazOp) Data->PHA Identify Identify Failure Modes: - Loss of Cooling - Agitator Failure - Power Outage PHA->Identify Mitigate Define Mitigation Steps: - Emergency Quench Procedure - Backup Power - Pressure Relief System Identify->Mitigate Approve Approved by Safety Committee? Mitigate->Approve Proceed Proceed with Scale-Up Approve->Proceed Yes Revise Revise Process & Re-evaluate Approve->Revise No

References

Handling and storage guidelines for Ethyl 1-cyanocyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical guide for Ethyl 1-cyanocyclopropanecarboxylate (E1CC). This document is intended for researchers, scientists, and drug development professionals, providing in-depth handling and storage guidelines, troubleshooting advice, and frequently asked questions to ensure the successful and safe use of this versatile reagent in your experiments. Our approach is grounded in established scientific principles to provide you with a self-validating system for your protocols.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fundamental properties and safe handling of this compound.

1. What are the key physical and chemical properties of this compound?

This compound is a colorless liquid with a molecular weight of 139.15 g/mol .[1][2] It is important to be aware of its key properties for proper handling and use in experiments.

PropertyValueSource
Molecular Formula C₇H₉NO₂[1][2][3]
CAS Number 1558-81-2[3]
Boiling Point 217 °C (lit.)[4]
Density 1.077 g/mL at 25 °C (lit.)[4]
Refractive Index n20/D 1.445 (lit.)[3]
Flash Point 94.9 °C[3]
Storage Temperature Room Temperature (Sealed and Dry)[2][3]

2. What are the recommended storage conditions for this compound to ensure its stability?

To maintain the integrity and purity of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[5][6][7] The recommended storage temperature is room temperature.[2][3] It is crucial to protect it from moisture and incompatible substances.

3. What personal protective equipment (PPE) should be used when handling this compound?

When handling this compound, it is essential to use appropriate personal protective equipment to ensure safety. This includes:

  • Eye Protection: Safety goggles with side-shields.[6]

  • Hand Protection: Protective gloves.[6]

  • Skin and Body Protection: An impervious lab coat or clothing.[6]

  • Respiratory Protection: A suitable respirator, especially when working in areas with inadequate ventilation.[6]

4. What are the known incompatibilities of this compound?

Avoid contact with strong oxidizing agents, as this may result in a vigorous reaction.[8] It is also advisable to keep it away from strong acids and bases, which could potentially catalyze its hydrolysis or other degradation reactions.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during the use of this compound in experimental settings.

Issue 1: Inconsistent Reaction Yields

Question: I am using this compound in a reaction, but my yields are inconsistent. What could be the cause?

Answer: Inconsistent reaction yields can stem from several factors related to the handling and purity of the reagent, as well as the reaction conditions.

Potential Causes and Solutions:

  • Reagent Purity: The purity of this compound can significantly impact reaction outcomes. Commercial grades are typically around 96% pure. If your application is sensitive to impurities, consider purifying the reagent by distillation under reduced pressure.

  • Moisture Contamination: The ester and nitrile functional groups in the molecule can be sensitive to hydrolysis, especially in the presence of acid or base catalysts. Ensure that all your glassware is thoroughly dried and that your solvents are anhydrous.

  • Reaction Temperature: The stability of the cyclopropane ring can be compromised at elevated temperatures. Carefully control the reaction temperature to avoid decomposition.

  • Incomplete Reaction: Monitor the reaction progress using appropriate analytical techniques such as TLC, GC, or NMR to ensure it has gone to completion before workup.

Experimental Workflow for Purity Check and Repurification:

cluster_start Purity Verification cluster_purification Repurification (if needed) start Obtain Sample of E1CC gc_ms Analyze by GC-MS for purity assessment start->gc_ms nmr Analyze by ¹H NMR for structural integrity start->nmr decision Purity ≥ 96%? gc_ms->decision nmr->decision distillation Vacuum Distillation decision->distillation No proceed Proceed with reaction decision->proceed Yes fraction Collect fractions at expected boiling point distillation->fraction re_analyze Re-analyze purified fractions by GC-MS and NMR fraction->re_analyze re_analyze->proceed

Caption: Workflow for verifying and improving the purity of this compound.

Issue 2: Side Product Formation

Question: I am observing unexpected side products in my reaction involving this compound. What are the likely side reactions?

Answer: The formation of side products can be attributed to the reactivity of the functional groups present in the molecule and the strained cyclopropane ring.

Potential Side Reactions:

  • Ring Opening: The cyclopropane ring is susceptible to nucleophilic attack, leading to ring-opening products. This is more likely to occur under harsh reaction conditions (e.g., high temperatures, strong nucleophiles).

  • Hydrolysis: The ester functionality can be hydrolyzed to the corresponding carboxylic acid, especially if water is present in the reaction mixture. The nitrile group can also undergo hydrolysis to an amide or carboxylic acid under acidic or basic conditions.

  • Polymerization: this compound can be used as a monomer in anionic ring-opening polymerization. Inappropriate reaction conditions, such as the presence of strong bases, could initiate unwanted polymerization.

Preventative Measures:

  • Mild Reaction Conditions: Employ the mildest possible reaction conditions (temperature, pH) to minimize the likelihood of side reactions.

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and reactions with atmospheric moisture.

  • Choice of Base: If a base is required, use a non-nucleophilic base to avoid undesired reactions with the ester or nitrile groups.

Diagram of Potential Degradation Pathways:

cluster_hydrolysis Hydrolysis Pathways cluster_ring_opening Ring-Opening Pathway cluster_polymerization Polymerization Pathway E1CC This compound ester_hydrolysis Ester Hydrolysis (Acid/Base, H₂O) E1CC->ester_hydrolysis nitrile_hydrolysis Nitrile Hydrolysis (Acid/Base, H₂O) E1CC->nitrile_hydrolysis nucleophilic_attack Nucleophilic Attack (e.g., Nu⁻) E1CC->nucleophilic_attack anionic_initiator Anionic Initiator (e.g., Strong Base) E1CC->anionic_initiator acid 1-Cyanocyclopropanecarboxylic Acid ester_hydrolysis->acid amide Ethyl 1-carbamoylcyclopropanecarboxylate nitrile_hydrolysis->amide ring_opened_product Ring-Opened Product nucleophilic_attack->ring_opened_product polymer Polymer anionic_initiator->polymer

Caption: Potential side reaction pathways for this compound.

References

Technical Support Center: Ethyl 1-cyanocyclopropanecarboxylate - Stability and Decomposition

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for Ethyl 1-cyanocyclopropanecarboxylate. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block. Here, we delve into the stability of this compound, outlining its decomposition pathways under various stress conditions. This guide provides not only theoretical understanding but also practical troubleshooting advice and detailed experimental protocols to ensure the integrity of your research and development processes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, ideally at room temperature.[1][2] It is crucial to protect it from moisture, strong acids, bases, and oxidizing agents to prevent degradation.[2]

Q2: I observe a change in the color of my this compound sample over time. What could be the cause?

A2: A change in color is often an indicator of degradation. This could be due to exposure to light, air (oxidation), or trace amounts of acidic or basic impurities. It is recommended to perform an analytical check (e.g., by HPLC or GC) to assess the purity of the material before use.

Q3: My reaction yield using this compound is lower than expected. Could the starting material be the issue?

A3: Yes, compromised starting material is a common reason for low reaction yields. Decomposition of this compound can lead to a lower effective concentration of the desired reactant. We recommend verifying the purity of your batch, especially if it has been stored for an extended period or under suboptimal conditions.

Q4: Is there a risk of cyanide release from this compound?

A4: The nitrile group is attached to a quaternary carbon, which generally makes the release of cyanide less likely compared to nitriles with an adjacent proton.[2] However, under harsh degradation conditions, the integrity of the entire molecule can be compromised. Standard laboratory safety precautions for handling nitrile-containing compounds should always be followed.

Understanding the Decomposition Pathways

This compound, while relatively stable under recommended storage conditions, can undergo degradation through several pathways when exposed to stress factors such as heat, light, and non-neutral pH. The presence of three key functional moieties—a cyclopropane ring, an ester, and a nitrile—offers multiple potential sites for chemical transformation.

Hydrolytic Decomposition (Acidic and Basic Conditions)

Hydrolysis is a primary degradation pathway for esters.[3][4][5][6][7]

  • Acid-Catalyzed Hydrolysis: In the presence of an acid and water, the ethyl ester can hydrolyze to form 1-cyanocyclopropanecarboxylic acid and ethanol. This reaction is reversible.[5][6] Under more forcing acidic conditions, the nitrile group can also undergo hydrolysis to form a carboxylic acid, potentially leading to 1-carboxycyclopropanecarboxylic acid. Ring-opening of the cyclopropane ring can also be facilitated by strong acids.[8]

  • Base-Catalyzed Hydrolysis (Saponification): This is typically a more rapid and irreversible process than acid hydrolysis.[6] The ester is hydrolyzed to the corresponding carboxylate salt (e.g., sodium 1-cyanocyclopropanecarboxylate) and ethanol. The nitrile group is also susceptible to hydrolysis under basic conditions, potentially forming the corresponding carboxylate.

Caption: Hydrolytic decomposition pathways.

Thermal Decomposition

The high strain energy of the cyclopropane ring makes it susceptible to thermal rearrangement.[9] While specific studies on this compound are not prevalent, analogous transformations of other cyclopropanes suggest that at elevated temperatures, ring-opening to form isomeric alkenes is a plausible pathway. Decarboxylation may also occur under high heat, particularly if moisture is present to facilitate hydrolysis first.[10]

Caption: Potential thermal decomposition pathways.

Photolytic Decomposition

Cyclopropane rings can undergo photochemical rearrangements.[11][12][13] Exposure to UV light could induce ring-opening or other complex rearrangements, leading to a variety of isomeric and degradation products. The carbonyl group of the ester can also absorb UV radiation, potentially leading to further reactions.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Appearance of a new peak in HPLC/GC analysis of the starting material. 1. Hydrolysis of the ester due to moisture. 2. Thermal degradation from improper storage. 3. Photodegradation from exposure to light.1. Confirm the identity of the new peak by MS. If it corresponds to the hydrolyzed acid, ensure the starting material is stored under anhydrous conditions. 2. Store in a cool, dark place. 3. Protect from light by using amber vials or storing in a dark cabinet.
Inconsistent reaction outcomes. 1. Partial degradation of the starting material. 2. Presence of acidic or basic impurities catalyzing decomposition.1. Perform a purity check (e.g., qNMR, HPLC with a standard) on the starting material before each use. 2. Ensure all reaction vessels are clean and dry. Consider purification of the starting material if impurities are suspected.
Formation of unexpected side products in a reaction. 1. Decomposition of this compound under the reaction conditions (e.g., high temperature, strong acid/base).1. Review the stability of the compound under your specific reaction conditions. If necessary, modify the conditions (e.g., lower temperature, use a milder base/acid). 2. Perform a forced degradation study to understand the potential degradants under your reaction conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is a general guideline based on ICH recommendations and should be adapted based on the specific needs of your research.[14][15][16][17]

Objective: To identify potential degradation products and pathways for this compound.

Materials:

  • This compound

  • 0.1 M Hydrochloric acid

  • 0.1 M Sodium hydroxide

  • 3% Hydrogen peroxide

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC-UV/MS or GC-MS system

  • Photostability chamber

  • Oven

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Keep a sample at room temperature and another at 60°C for 24 hours.

    • At specified time points (e.g., 2, 8, 24 hours), take an aliquot, neutralize with 0.1 M NaOH, and dilute for analysis.

  • Basic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Keep at room temperature for 24 hours.

    • At specified time points, take an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • At specified time points, take an aliquot and dilute for analysis.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 80°C for 48 hours.

    • Also, heat a solution of the compound at 60°C for 24 hours.

    • Analyze the samples at various time points.

  • Photolytic Degradation:

    • Expose a solution of the compound to a light source according to ICH Q1B guidelines.

    • Simultaneously, keep a control sample in the dark.

    • Analyze both samples after the exposure period.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC or GC method. Use a mass spectrometer to identify the mass of the degradation products.

Caption: Workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation:

  • HPLC with a UV detector or Mass Spectrometer

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Formic acid in Water

  • B: 0.1% Formic acid in Acetonitrile

Gradient Program (Example):

Time (min)%A%B
09010
201090
251090
269010
309010

Flow Rate: 1.0 mL/min Column Temperature: 30°C Detection Wavelength: 210 nm Injection Volume: 10 µL

Method Validation:

  • Inject a mixture of the stressed samples from the forced degradation study to demonstrate that the main peak is well-resolved from all degradation product peaks.

  • Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

References

Technical Support Center: Troubleshooting Low Initiation Efficiency in Ethyl 1-Cyanocyclopropanecarboxylate Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the polymerization of Ethyl 1-Cyanocyclopropanecarboxylate (ECCP). This document is designed for researchers, scientists, and drug development professionals encountering challenges with this sensitive polymerization. The anionic ring-opening polymerization of ECCP is a powerful method for synthesizing poly(alkyl 1-cyanotrimethylene-1-carboxylate)s, but its success is highly dependent on meticulous experimental technique. This guide provides in-depth, experience-based answers to common problems, particularly low or failed initiation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during ECCP polymerization in a direct question-and-answer format.

Q1: Why is my ECCP polymerization failing to initiate or showing very low monomer conversion?

This is the most frequent challenge, and the root cause almost always traces back to one of three areas: the initiator, system impurities, or reaction conditions. Anionic polymerizations are notoriously sensitive, as the propagating carbanion is a strong base that will react readily with even trace amounts of acidic impurities.[1]

A1.1: Initiator-Related Issues

The choice, purity, and handling of the initiator are paramount. For ECCP, soft nucleophiles are required to selectively attack the cyclopropane ring without reacting with the ester group.[2]

  • Incorrect Initiator Choice: Hard bases, such as organolithium compounds (e.g., n-BuLi) or Grignard reagents, are unsuitable.[2] They preferentially attack the carbonyl site on the ester, which does not lead to polymerization. The recommended initiators are thiophenolate salts (PhSM).[2][3]

  • Initiator Purity and Activity: The thiophenolate initiator must be pure and scrupulously dried. Any contamination with water or oxidation will deactivate it. It is recommended to dry the initiator immediately before use, for example, at high temperature under vacuum.[2] Commercially sourced initiators should be stored under an inert atmosphere and their quality verified.

A1.2: Monomer & Solvent Purity (The Critical Role of Impurities)

The propagating cyanoacetate carbanion is highly reactive and will be "killed" or terminated by protic impurities like water, alcohols, or atmospheric carbon dioxide.[1][4][5] This is the single most common cause of failed anionic polymerizations.

  • Water and Protic Impurities: Trace amounts of water in the monomer, solvent, or glassware will protonate the initiator and any propagating chains, terminating the reaction instantly.[1][5]

  • Atmospheric Contamination: Oxygen and carbon dioxide from the air can also react with and terminate the active carbanionic species.[5]

  • Monomer Quality: The ECCP monomer should be of high purity (96% or higher is commercially available) and free from acidic impurities or polymerization inhibitors from its synthesis.[6] Purification by distillation under reduced pressure is recommended.

A1.3: Sub-Optimal Reaction Conditions

  • Inert Atmosphere: The entire experiment, from solvent and monomer transfer to the final reaction, must be conducted under a rigorously maintained inert atmosphere (argon or nitrogen), typically using Schlenk line or glovebox techniques.

  • Temperature: The anionic ring-opening polymerization of ECCP generally requires temperatures above 50 °C to proceed efficiently.[2][3] Ensure your reaction is heated to and maintained at the target temperature (e.g., 60 °C).

Q2: How does the choice of counter-ion for the thiophenolate initiator affect the polymerization?

The counter-ion (M⁺ in PhSM) significantly influences the initiation efficiency and the "living" character of the polymerization.

Research shows that while all alkali metal thiophenolates can initiate polymerization, their efficiencies differ.[2][3]

  • Lithium (Li⁺) and Sodium (Na⁺): Polymerizations initiated with lithium thiophenolate (PhSLi) and sodium thiophenolate (PhSNa) are characterized by nonquantitative initiations.[2][3] This means a significant fraction of the initiator does not produce a growing polymer chain, leading to lower than expected yields and poor control over molecular weight.

  • Potassium (K⁺) and Tetrabutylammonium (NBu₄⁺): Using potassium thiophenolate (PhSK) or tetrabutylammonium thiophenolate (PhSNBu₄) results in more controlled, "living" polymerizations.[2][3] These counter-ions lead to a more dissociated, reactive carbanion, promoting more efficient and quantitative initiation. For experiments requiring predictable molecular weights and narrow polydispersity, K⁺ and NBu₄⁺ are the superior choices.

Q3: Are there alternative initiators? Why are some common anionic initiators unsuitable for ECCP?

While thiophenolates are the most cited initiators for this specific monomer, other nucleophiles can initiate polymerization of related cyano-activated monomers, such as cyanoacrylates. These include tertiary amines, phosphines, alkoxides, and cyanides.[2][7][8] However, for the ring-opening of ECCP, the key is selective nucleophilic attack on a cyclopropane ring carbon versus the ester carbonyl carbon.

As explained in Q1, hard nucleophiles like organolithiums are unsuitable because they favor attacking the "harder" electrophilic center of the carbonyl group.[2] Thiophenolates are "soft" nucleophiles, and this property directs their attack to the "softer" carbon of the strained cyclopropane ring, successfully initiating the ring-opening polymerization.

Part 2: Diagnostic Workflow & Mechanistic Visualization

To systematically diagnose initiation problems, follow the logical progression outlined in the diagram below.

TroubleshootingWorkflow start Problem: Low or No Polymerization check_reagents Step 1: Verify Reagents start->check_reagents check_conditions Step 2: Verify Conditions start->check_conditions check_setup Step 3: Verify Setup start->check_setup cause_initiator Initiator Issue? - Wrong type (e.g., n-BuLi)? - Impure/Decomposed? - Handled in air? check_reagents->cause_initiator Initiator cause_monomer Monomer/Solvent Issue? - Contain water/alcohols? - Acidic impurities? - Insufficiently pure? check_reagents->cause_monomer Monomer/ Solvent cause_temp Temperature Issue? - Below 50°C? check_conditions->cause_temp Temperature cause_atmosphere Atmosphere Issue? - Leak in system? - Incomplete purging? check_conditions->cause_atmosphere Atmosphere check_setup->cause_atmosphere solution_initiator Action: - Use PhSK or PhSNBu4. - Dry initiator in-situ. - Handle only under inert gas. cause_initiator->solution_initiator solution_purify Action: - Re-purify/distill monomer. - Use anhydrous grade solvent  and dry over sieves. - Flame-dry glassware. cause_monomer->solution_purify solution_conditions Action: - Ensure reaction temp >50°C. - Perform leak check. - Use rigorous inert gas technique. cause_temp->solution_conditions cause_atmosphere->solution_conditions

Caption: Troubleshooting workflow for ECCP polymerization.

The underlying chemical transformation is an anionic ring-opening polymerization. Understanding this mechanism helps clarify the sensitivity of the reaction.

Mechanism initiator PhS⁻ M⁺ (Thiophenolate Initiator) intermediate Ring-Opened Anion (Propagating Species) initiator->intermediate Initiation (Ring Opening) monomer1 ECCP Monomer polymer Poly(ECCP) (Living Polymer Chain) intermediate->polymer Propagation terminated Terminated Polymer intermediate->terminated Termination monomer2 n (ECCP Monomer) monomer2->polymer quencher H₂O, CO₂, O₂ (Impurities) quencher->terminated

Caption: Anionic Ring-Opening Polymerization of ECCP.

Part 3: Core Experimental Protocols

These protocols provide a starting point for ensuring high-purity reagents and a controlled reaction environment.

Protocol 1: Rigorous Purification of Monomer (ECCP) and Solvent (DMSO)

Objective: To remove water and other inhibiting impurities.

Materials:

  • This compound (ECCP), as received

  • Dimethyl sulfoxide (DMSO), anhydrous grade

  • Calcium hydride (CaH₂)

  • 4Å Molecular sieves, activated

  • Vacuum distillation apparatus, flame-dried

  • Schlenk flasks, flame-dried

Procedure:

  • Solvent Purification: a. Stir anhydrous DMSO over CaH₂ overnight under an argon atmosphere. b. Distill the DMSO under reduced pressure and collect the fraction boiling at the correct temperature (~76 °C at 12 mmHg). c. Store the purified DMSO over activated 4Å molecular sieves in a sealed Schlenk flask under argon.

  • Monomer Purification: a. Add ECCP monomer to a flame-dried round-bottom flask containing a stir bar. b. Distill under reduced pressure. Collect the pure monomer in a flame-dried Schlenk flask. c. Store the purified monomer under argon. Use within a short period to prevent degradation or contamination.

Protocol 2: Preparation and Drying of Thiophenolate Initiators

Objective: To prepare and dry sodium or potassium thiophenolate.

Materials:

  • Thiophenol, distilled

  • Sodium metal or Potassium hydride (KH)

  • Anhydrous Tetrahydrofuran (THF), purified

  • Büchi Kugelrohr apparatus (or similar drying oven)

  • Inert atmosphere glovebox or Schlenk line

Procedure (Example for Sodium Thiophenolate):

  • Under an inert atmosphere, add freshly distilled thiophenol to a Schlenk flask containing anhydrous THF.

  • Cool the solution in an ice bath.

  • Carefully add stoichiometric amounts of sodium metal in small pieces. The reaction is exothermic and produces hydrogen gas. Ensure proper venting.

  • Allow the reaction to stir until all the sodium has reacted and a white precipitate (sodium thiophenolate) forms.

  • Remove the solvent under vacuum to yield the crude salt.

  • Wash the white precipitate several times with anhydrous hexane to remove any unreacted thiophenol.

  • Dry the final product in vacuo at an elevated temperature (e.g., 200 °C) just before use to ensure it is completely anhydrous.[2]

  • Store and weigh the final product under an inert atmosphere.

Protocol 3: General Procedure for Anionic Ring-Opening Polymerization of ECCP

Objective: To perform the polymerization under controlled, inert conditions.

Materials:

  • Purified ECCP monomer

  • Purified DMSO solvent

  • Dried thiophenolate initiator (e.g., PhSK)

  • Flame-dried Schlenk tube with a stir bar

  • Gas-tight syringes

  • Inert gas source (Argon or N₂)

Procedure:

  • Assemble and flame-dry all glassware under vacuum, then backfill with argon. Maintain a positive pressure of argon throughout the experiment.

  • In a glovebox or via syringe under a positive flow of argon, add the desired amount of dried initiator (e.g., PhSK) to the Schlenk tube.

  • Add the required volume of purified DMSO via syringe to dissolve the initiator.

  • Place the Schlenk tube in an oil bath pre-heated to the desired reaction temperature (e.g., 60 °C).

  • Using a gas-tight syringe, rapidly inject the purified ECCP monomer into the stirring initiator solution.

  • Allow the polymerization to proceed for the desired time. The solution may become viscous or heterogeneous as the polymer may precipitate.[2]

  • To terminate the polymerization, cool the reaction and quench by adding a proton source, such as acidified methanol.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or hexane).

  • Isolate the polymer by filtration, wash thoroughly, and dry under vacuum.

Part 4: Summary Tables
Table 1: Troubleshooting Guide: Symptoms, Causes, and Solutions
SymptomPotential CauseRecommended Action
No reaction, solution remains clear and non-viscous 1. Complete Inhibition: Severe contamination with water, CO₂, or other protic impurities.[1][5]Review and repeat all purification and drying steps (Protocols 1 & 2). Ensure a completely inert atmosphere (Protocol 3).
2. Inactive Initiator: Initiator was decomposed, oxidized, or not properly dried.Use a fresh batch of initiator or re-purify and rigorously dry the existing stock immediately before use.
Reaction starts but stops at low conversion 1. Insufficient Initiator: The amount of initiator is depleted by trace impurities before all monomer is consumed.Increase initiator concentration slightly, or improve the purity of the system to reduce premature termination.
2. Nonquantitative Initiation: Using Li⁺ or Na⁺ counter-ions which are known for inefficient initiation.[2][3]Switch to potassium (K⁺) or tetrabutylammonium (NBu₄⁺) counter-ions for the thiophenolate initiator.
Polymer is formed, but molecular weight is uncontrolled/polydispersity is high 1. Chain Transfer Reactions: Impurities acting as chain transfer agents.Further enhance the purity of monomer and solvent.
2. Inefficient Initiation: Slow or incomplete initiation relative to propagation.Use K⁺ or NBu₄⁺ counter-ions. Ensure rapid mixing of monomer into the initiator solution at the correct temperature.
Table 2: Effect of Thiophenolate Counter-Ion on ECCP Polymerization
Counter-Ion (in PhSM)Initiation Efficiency"Living" CharacterPolydispersity (Mw/Mn)Recommendation
Li⁺ Nonquantitative[2][3]LowBroaderNot recommended for controlled polymerizations.
Na⁺ Nonquantitative[2][3]LowBroaderNot recommended for controlled polymerizations.
K⁺ High / Quantitative[2][3]Strong evidence of living polymerizationTypically low (< 1.10)[2]Recommended for good control over MW and PDI.
NBu₄⁺ High / Quantitative[2][3]Strong evidence of living polymerizationTypically low (< 1.10)[2]Recommended for good control over MW and PDI.
Part 5: References
  • Anionic addition polymerization - Wikipedia. (n.d.). Retrieved January 3, 2026, from --INVALID-LINK--

  • Why are anionic polymerizations more sensitive to impurities than cationic polymerizations? | Sathee Forum. (2025, October 14). Retrieved January 3, 2026, from --INVALID-LINK--

  • Kagumba, L. C., & Penelle, J. (2005). Anionic Ring-opening Polymerization of Alkyl 1-Cyanocyclopropanecarboxylates. Macromolecules, 38(11), 4588–4594. American Chemical Society. --INVALID-LINK--

  • Anionic Chain Polymerization- Ionic Chain Polymerization. (2019, April 12). YouTube. Retrieved January 3, 2026, from --INVALID-LINK--

  • Eisele, N. F., Peters, M., & Koszinowski, K. (2018). Live Monitoring of Anionic Living Polymerizations by Electrospray-Ionization Mass Spectrometry. Angewandte Chemie International Edition, 57(28), 8643-8647. ResearchGate. --INVALID-LINK--

  • Kagumba, L. C., & Penelle, J. (2005). Anionic Ring-opening Polymerization of Alkyl 1-Cyanocyclopropanecarboxylates. Macromolecules, 38(11), 4588–4594. ACS Publications. --INVALID-LINK--

  • Notes on All about anionic polymerization - Unacademy. (n.d.). Retrieved January 3, 2026, from --INVALID-LINK--

  • Initiators - Sigma-Aldrich. (n.d.). Retrieved January 3, 2026, from --INVALID-LINK--

  • Pepper, D. C. (2001). Polycyanoacrylates. In Encyclopedia of Polymer Science and Technology. John Wiley & Sons, Inc. --INVALID-LINK--

  • Pepper, D. C. (1975). ANIONIC AND ZWITTERIONIC POLYMERIZATION OF α‐CYANOACRYLATES. Journal of Polymer Science: Polymer Symposia, 50(1), 51-69. ResearchGate. --INVALID-LINK--

  • O'Sullivan, D. G. (1980). U.S. Patent No. 4,182,823. Washington, DC: U.S. Patent and Trademark Office. --INVALID-LINK--

  • Cyanoacrylate Chemistry and Polymerization Mechanisms. (2024, March 18). Progress in Chemical and Biochemical Research. Retrieved January 3, 2026, from --INVALID-LINK--

  • St-Onge, B., & Schaper, F. (2018). Radical Polymerization of Alkyl 2-Cyanoacrylates. Polymers, 10(11), 1216. MDPI. --INVALID-LINK--

  • Menzel, E. R., & Mitchell, M. A. (2011). The influence of temperature on the polymerization of ethyl cyanoacrylate from the vapor phase. Journal of Forensic Sciences, 56(4), 937-941. ResearchGate. --INVALID-LINK--

  • Ethyl 1-cyano-1-cyclopropanecarboxylate 96% | 1558-81-2. (n.d.). Sigma-Aldrich. Retrieved January 3, 2026, from --INVALID-LINK--

  • Ethyl 1-cyano-1-cyclopropanecarboxylate 96% 1558-81-2. (n.d.). Retrieved January 3, 2026, from --INVALID-LINK--

  • Ethyl 1-cyano-1-cyclopropanecarboxylate 96% 1558-81-2. (n.d.). Sigma-Aldrich. Retrieved January 3, 2026, from --INVALID-LINK--

References

Technical Support Center: Ethyl 1-cyanocyclopropanecarboxylate Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl 1-cyanocyclopropanecarboxylate (ECCE). This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues encountered during the synthesis and purification of this critical building block. Drawing from established chemical principles and field-proven methodologies, this document provides in-depth, practical solutions to ensure the highest purity of your final product.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities I should expect, and how can I identify them?

A1: The impurity profile of crude ECCE is highly dependent on the synthetic route, but it is most commonly prepared by the reaction of ethyl cyanoacetate with 1,2-dibromoethane.[1] The primary impurities typically fall into three categories:

  • Unreacted Starting Materials: Residual ethyl cyanoacetate and 1,2-dibromoethane are common. Their presence often indicates an incomplete reaction.

  • Solvent and Catalyst Residues: Depending on the procedure, residual solvents like DMSO or DMF and phase-transfer catalysts may be present.[1]

  • Reaction Byproducts:

    • Michael Addition Products: The enolate of ethyl cyanoacetate can act as a Michael donor and react with α,β-unsaturated impurities, which may form under basic conditions.[2][3]

    • Hydrolysis Products: Exposure to acidic or basic aqueous conditions during workup can lead to the hydrolysis of the ester or nitrile functional groups.[4][5][6][7] Alkaline hydrolysis, sometimes called saponification, is particularly efficient and results in the formation of a carboxylate salt.[5][6] This leads to 1-cyanocyclopropanecarboxylic acid or its salt.

    • Polymerization Products: Under certain conditions, side reactions can lead to the formation of oligomeric or polymeric materials.[8]

Identification Strategy: A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the most effective approach for impurity identification.

  • GC-MS: Ideal for separating volatile impurities and providing their mass-to-charge ratio for identification.[9][10][11]

  • ¹H and ¹³C NMR: Provides structural confirmation of the final product and helps identify and quantify impurities by comparing the spectra to known standards.[1][12]

Q2: My reaction workup involves an aqueous wash, but I'm getting a low yield or a messy separation. What's going wrong?

A2: Emulsion formation and product hydrolysis are the most common issues during aqueous workups.

  • Emulsion: Vigorous shaking of the separatory funnel, especially when basic solutions are present, can lead to stable emulsions.

    • Solution: Instead of shaking, gently invert the separatory funnel multiple times. If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help break it by increasing the ionic strength of the aqueous phase.[13]

  • Hydrolysis: Prolonged contact with acidic or, more significantly, basic (e.g., sodium bicarbonate, sodium carbonate) aqueous solutions can hydrolyze the ester group.[5][6]

    • Solution: Perform aqueous washes quickly and at room temperature or below. Ensure that any basic washes are followed by a wash with deionized water or brine to remove residual base before solvent removal.[14] Always dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate before concentrating.[13]

Q3: I see a high-boiling point residue after distillation. What is it and can I prevent it?

A3: This residue often consists of oligomeric or polymeric byproducts, or salts of hydrolyzed product. These can form if the reaction temperature was too high or if the reaction was run for an extended period.

Prevention and Mitigation:

  • Reaction Control: Carefully control the reaction temperature and time to minimize side reactions.

  • Workup: A proper aqueous workup is critical. Washing the crude organic layer with a dilute acid can help remove basic catalysts that might promote polymerization at high temperatures. A subsequent wash with sodium bicarbonate solution can neutralize the acid.[14]

  • Purification Technique: For heat-sensitive compounds, vacuum distillation is essential to lower the boiling point and prevent thermal decomposition.[10][15] If distillation is still problematic, column chromatography may be a more suitable alternative.

Q4: My final product is slightly yellow, even after distillation. How can I remove the color?

A4: A persistent yellow tint can be due to trace, highly conjugated impurities that are difficult to remove by distillation alone.

Troubleshooting Steps:

  • Activated Carbon Treatment: Dissolve the distilled product in a suitable solvent (e.g., diethyl ether or ethyl acetate). Add a small amount of activated carbon (typically 1-2% w/w), stir for 15-30 minutes, and then filter through a pad of Celite or a syringe filter to remove the carbon.[16][17] The carbon adsorbs many colored impurities.

  • Silica Gel Plug: Dissolve the product in a minimally polar solvent (like a hexane/ethyl acetate mixture) and pass it through a short plug of silica gel in a pipette or funnel.[17] The polar impurities causing the color will often adhere to the silica.

  • Re-distillation: A second, careful fractional distillation using a Vigreux column can sometimes improve separation from close-boiling colored impurities.[15]

Purification Protocols & Workflows

General Purification Workflow

The diagram below outlines the standard, multi-step procedure for purifying crude this compound after the initial reaction is complete.

Caption: Standard purification workflow for this compound.

Protocol 1: Fractional Vacuum Distillation

Fractional vacuum distillation is the most common and efficient method for purifying ECCE on a laboratory scale. It separates compounds based on differences in their boiling points at reduced pressure.[15]

Step-by-Step Methodology:

  • Setup: Assemble a fractional distillation apparatus with a Vigreux column, a vacuum-adapter, and receiving flasks. Ensure all glass joints are properly sealed with vacuum grease.

  • Charge the Flask: Transfer the crude, concentrated oil into a round-bottom flask, adding a magnetic stir bar or boiling chips to ensure smooth boiling. Do not fill the flask more than two-thirds full.

  • Apply Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Gradually reduce the pressure to the target level (e.g., 8-15 mmHg).

  • Heating: Begin stirring and gently heat the distillation flask using a heating mantle.

  • Collect Fractions:

    • Fore-run: Collect the first fraction, which will contain low-boiling impurities and residual solvents.

    • Main Fraction: As the temperature at the distillation head stabilizes, switch to a clean receiving flask to collect the pure product. The boiling point of ECCE is approximately 217 °C at atmospheric pressure, but this will be significantly lower under vacuum.[8]

    • Final Fraction: As the distillation rate slows and the temperature begins to rise again, stop the distillation to avoid collecting higher-boiling impurities.

  • Shutdown: Turn off the heat, allow the apparatus to cool completely, and then slowly vent the system to atmospheric pressure before collecting the purified product.

Troubleshooting Vacuum Distillation
Problem Likely Cause Recommended Solution
Bumping/Uncontrolled Boiling Uneven heating or insufficient nucleation sites.Use a magnetic stir bar for vigorous stirring. Ensure fresh boiling chips are used if not stirring.
Poor Separation Inefficient column or distilling too quickly.Use a fractionating column (e.g., Vigreux). Reduce the heating rate to allow for proper vapor-liquid equilibrium.
Product Decomposition (Darkening) Distillation temperature is too high.Reduce the pressure further to lower the boiling point. Ensure the heating mantle is not set excessively high.
No Product Distilling Over Vacuum is not low enough, or there is a leak in the system.Check all joints and connections for leaks. Ensure the vacuum pump is functioning correctly and the cold trap is cold.
Protocol 2: Flash Column Chromatography

This technique is an excellent alternative if distillation fails to remove a specific impurity or if the product is thermally unstable.[18]

Step-by-Step Methodology:

  • Column Packing: Pack a glass column with silica gel using a slurry method with your chosen eluent system (e.g., a mixture of Hexane and Ethyl Acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column.

  • Elution: Begin passing the eluent through the column using positive pressure (air or nitrogen). Collect fractions in test tubes or vials.

  • Monitoring: Monitor the separation by spotting the collected fractions on a Thin Layer Chromatography (TLC) plate and visualizing under UV light or with a stain.

  • Combine & Concentrate: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified ECCE.

Identifying Impurity Sources

Understanding the reaction mechanism is key to preventing impurity formation. The synthesis of ECCE from ethyl cyanoacetate and 1,2-dibromoethane involves a double alkylation. Side reactions can divert intermediates, leading to impurities.

ImpurityFormation cluster_main Main Reaction Pathway cluster_side Side Reactions A Ethyl Cyanoacetate + Base B Enolate Intermediate A->B Deprotonation C Intermediate 1 (Mono-alkylated) B->C + 1,2-Dibromoethane (SN2) D ECCE Product C->D Intramolecular SN2 Cyclization F Polymerization C->F Intermolecular Reaction E Hydrolysis D->E + H2O (Acid/Base)

Caption: Formation pathways for ECCE and common side-reaction impurities.

Final Purity Assessment

After purification, it is crucial to verify the purity of the this compound.

Analytical Technique Parameter Expected Result for Pure ECCE (>96%)
GC-MS PuritySingle major peak corresponding to the product's retention time and mass (m/z 139.15).[19]
¹H NMR SpectrumClean spectrum with correct chemical shifts and integrations corresponding to the 9 protons. Absence of peaks from starting materials or solvents.[1]
Refractive Index n20/DApproximately 1.445.
Appearance Physical StateClear, colorless liquid.[8]

By following these troubleshooting guides and protocols, researchers can effectively address common purification challenges and obtain high-purity this compound for their downstream applications.

References

Optimizing reaction conditions for nucleophilic attack on Ethyl 1-cyanocyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 1-Cyanocyclopropanecarboxylate

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for optimizing reaction conditions and troubleshooting common experimental issues.

Introduction to Reactivity

This compound is a highly versatile synthetic intermediate. Its reactivity is dominated by the cyclopropane ring, which is activated by two geminal electron-withdrawing groups: a nitrile (-CN) and an ester (-COOEt). This "push-pull" electronic effect polarizes the distal C-C bond of the ring, rendering it susceptible to nucleophilic attack and subsequent ring-opening. The inherent ring strain [1][2][3]of the cyclopropane (approximately 27 kcal/mol) provides a strong thermodynamic driving force for these reactions. Understanding this princi[4]ple is fundamental to optimizing your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the nucleophilic attack on this compound?

A1: The reaction typically proceeds via a nucleophilic ring-opening mechanism. The nucleophile attacks one of the methylene carbons (C2 or C3) of the cyclopropane ring. This attack is followed by the cleavage of the C1-C2 (or C1-C3) bond, which alleviates the ring strain. The resulting intermediate is a stabilized carbanion, which is then protonated during aqueous workup to yield the final ring-opened product.

Caption: General mechanism of nucleophilic ring-opening.

Q2: Which types of nucleophiles are effective for this reaction?

A2: A wide range of nucleophiles can be employed. Soft, carbon-based nucleophiles and heteroatom nucleophiles are particularly effective. Common examples include:

  • Nitrogen Nucleophiles: Primary and secondary amines (e.g., piperidine, morpholine).

  • Sulfur Nucleophiles[5]: Thiols and thiolates, which are excellent nucleophiles for this transformation.

  • Carbon Nucleophiles[6][7]: Grignard reagents, organolithiums, and stabilized enolates.

  • Oxygen Nucleophiles: Alcohols and alkoxides can react, though often require catalysis or harsher conditions.

  • Other Nucleophiles: Azides and indoles have also been used successfully, often with acid catalysis.

Q3: Can I use Grignard[8][9] reagents with this substrate? What should I watch out for?

A3: Yes, Grignard reagents (RMgX) are potent carbon nucleophiles that can react with this compound. However, there are two po[10][11]tential reaction sites: the cyclopropane ring (via ring-opening) and the ester carbonyl group (via nucleophilic acyl addition). The outcome can be influenced by reaction conditions. To favor ring-opening, use of a less sterically hindered Grignard reagent at lower temperatures may be beneficial. Be aware that reaction at the ester carbonyl can lead to the formation of a tertiary alcohol after a double addition.

Q4: Are catalysts nece[11][12]ssary for the ring-opening reaction?

A4: Not always, but they can be highly beneficial. Strong nucleophiles like thiolates or secondary amines may react at room temperature or with gentle heating without a catalyst. However, for less reactiv[5]e nucleophiles (e.g., alcohols, arenes), a Lewis acid or Brønsted acid catalyst is often employed. Catalysts like TfOH in a [8][9][13]solvent like hexafluoroisopropanol (HFIP) can activate the cyclopropane by coordinating to the electron-withdrawing groups, facilitating the nucleophilic attack.

Troubleshooti[9][13]ng Guide

Problem Potential Cause(s) Recommended Solution(s)
No Reaction / Low Conversion 1. Insufficient Nucleophilicity: The chosen nucleophile may be too weak under the current conditions. 2. Low Reaction Temperature: The activation energy for the ring-opening is not being met. 3. Steric Hindrance: A bulky nucleophile or substrate may be slowing the reaction. 4. Inadequate Solvent: The solvent may not be effectively solvating the reactants or stabilizing the transition state.1. If using a neutral nucleophile (e.g., amine, thiol), add a non-nucleophilic base (e.g., DBU, K₂CO₃) to generate the more reactive conjugate base (amide, thiolate). 2. Gradually increase the reaction temperature in 10-20°C increments, monitoring by TLC or LC-MS. Consider switching to a higher-boiling solvent if necessary. 3. If possible, switch to a less sterically hindered nucleophile. If not, prolonged reaction times or higher temperatures may be required. 4. Switch to a more polar, aprotic solvent like DMF, DMSO, or NMP to better solvate ionic intermediates. For acid-catalyzed reactions, HFIP is an excellent choice.
Formation of Multip[9][13]le Products / Side Reactions 1. Reaction with Ester/Nitrile: Strong, hard nucleophiles (like Grignards) may attack the carbonyl or nitrile group. 2. Elimination Rea[11]ctions: If the nucleophile is also a strong base, it may promote elimination reactions, especially at elevated temperatures. 3. Decyanation: [14]Under certain basic conditions, loss of the nitrile group can occur.1. Use lower reaction t[1]emperatures (-78°C to 0°C) to increase selectivity for the kinetically favored ring-opening. Consider using a softer nucleophile if the desired product is from ring-opening. 2. Use a less basic nucleophile or a non-nucleophilic base if deprotonation is required. Avoid excessive heating. 3. Ensure anhydrous conditions and carefully select the base. For example, solid Cs₂CO₃ has been shown to promote decyanation in some systems, while an aqueous solution favors ring-opening.
Product Degradation[1] 1. Hydrolysis: The ester or nitrile group may be sensitive to acidic or basic workup conditions. 2. Thermal Instability: The product may be unstable at the reaction temperature over long periods.1. Perform the aqueous workup at low temperature (0°C). Use a buffered solution (e.g., saturated NH₄Cl) instead of strong acid for quenching. 2. Monitor the reaction closely and stop it as soon as the starting material is consumed. Purify the product promptly after workup.

Experimental Protocols

Protocol 1: General Procedure for Ring-Opening with an Amine Nucleophile

This protocol provides a general method for the reaction with a secondary amine like piperidine.

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Solvent Addition: Dissolve the starting material in a suitable solvent such as acetonitrile (CH₃CN) to a concentration of approximately 0.1-0.5 M.

  • Nucleophile Additio[5]n: Add the amine nucleophile (e.g., piperidine, 1.1-1.5 eq) dropwise to the stirring solution at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).

  • Workup: Once the [5]reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure product.

Caption: Workflow for amine nucleophilic ring-opening.

Protocol 2: Acid-Catalyzed Ring-Opening with an Indole Nucleophile

This protocol is adapted for less reactive nucleophiles requiring catalytic activation.

  • Preparation: To [9][13]a clean, dry round-bottom flask, add the this compound (1.0 eq) and the indole nucleophile (1.2 eq).

  • Solvent Addition: Add hexafluoroisopropanol (HFIP) as the solvent to a concentration of 0.1 M.

  • Catalyst Addition: Add trifluoromethanesulfonic acid (TfOH, 10 mol%) to the stirring solution at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature. The reaction is typically complete within 3-5 hours. Monitor by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

Technical Support Center: Byproduct Formation in the Reaction of Ethyl 1-Cyanocyclopropanecarboxylate with Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the reaction of ethyl 1-cyanocyclopropanecarboxylate with amines. The focus is to understand and mitigate the formation of unwanted byproducts, ensuring the desired reaction outcome.

The reaction of this compound, a donor-acceptor (D-A) cyclopropane, with amines is a valuable transformation for synthesizing functionalized γ-amino acid derivatives. However, the inherent ring strain of the cyclopropane ring and the presence of multiple reactive sites can lead to a variety of byproducts, complicating purification and reducing yields.[1][2] This guide will equip you with the knowledge to anticipate and address these challenges.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, focusing on the identification and mitigation of byproduct formation.

Problem 1: Formation of a Ring-Opened Amide Byproduct

Observation: Alongside the expected γ-amino acid derivative, you isolate a significant amount of a linear amide byproduct.

Probable Cause: This is often the result of the amine attacking the ester carbonyl group instead of inducing the desired ring-opening of the cyclopropane. This pathway is competitive with the desired nucleophilic attack on the cyclopropane ring.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Amide formation often has a higher activation energy than the desired ring-opening.[2] Running the reaction at a lower temperature (e.g., 0 °C or even -20 °C) can favor the kinetically controlled ring-opening pathway.

  • Choice of Amine:

    • Steric Hindrance: More sterically hindered amines are less likely to attack the relatively accessible ester carbonyl. Consider using a bulkier amine if your desired product allows.

    • Nucleophilicity: Highly nucleophilic, but less basic, amines can favor the attack on the cyclopropane.

  • Solvent Selection: Employing non-polar, aprotic solvents can disfavor the formation of charged intermediates that may facilitate amide formation.[2]

  • Use of a Coupling Agent (for intended amide formation): If the goal is to form an amide from a carboxylic acid and an amine, using a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is the standard and more efficient method.[3][4][5] This approach avoids the harsh conditions that might lead to unintended side reactions.

Problem 2: Formation of Multiple Regioisomers

Observation: You observe the formation of two or more isomeric products resulting from the amine attacking different positions of the cyclopropane ring.

Probable Cause: The regioselectivity of the ring-opening is highly dependent on the electronic and steric nature of the substituents on the cyclopropane ring, as well as the reaction conditions and catalyst used.[6][7] The attack can occur at either the carbon bearing the cyano and ester groups or the adjacent methylene carbon.

Troubleshooting Steps:

  • Catalyst Control: The choice of catalyst can significantly influence regioselectivity. For instance, in related systems, different palladium catalysts have been shown to yield different ring-opened products.[6] Lewis acids can also be used to activate the cyclopropane and direct the nucleophilic attack.[1]

  • Substituent Effects: The electronic nature of the amine and any substituents on the cyclopropane ring can direct the regioselectivity. Electron-withdrawing groups on the amine may favor a different regioisomer compared to electron-donating groups.

  • Thorough Mechanistic Understanding: A deep understanding of the reaction mechanism is crucial. Computational studies, such as Density Functional Theory (DFT), can provide insights into the preferred reaction pathway and the factors governing regioselectivity.[7]

Problem 3: Low or No Conversion of Starting Material

Observation: The reaction stalls, and you recover a significant amount of unreacted this compound.

Probable Cause: Insufficient activation of the cyclopropane ring or a non-optimal reaction temperature. The high stability of the cyclopropane ring requires specific conditions to induce ring-opening.[2]

Troubleshooting Steps:

  • Increase Reaction Temperature: While lower temperatures can help control byproduct formation, some reactions require heating to overcome the activation energy for ring-opening. A careful, stepwise increase in temperature while monitoring the reaction progress is recommended.

  • Use of a Lewis Acid Catalyst: Lewis acids can coordinate to the electron-withdrawing groups (cyano and ester) on the cyclopropane, making it more electrophilic and susceptible to nucleophilic attack by the amine.[1]

  • Solvent Polarity: Increasing the polarity of the solvent may help to stabilize the transition state and accelerate the reaction, but be mindful of potential side reactions.

  • Amine Basicity: A more basic amine might be required to facilitate the reaction. However, increased basicity can also lead to undesired side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary driving force for the ring-opening of this compound?

The primary driving force is the relief of the significant ring strain inherent in the three-membered cyclopropane ring.[2] The C-C-C bond angles are constrained to 60°, a large deviation from the ideal 109.5° for sp³ hybridized carbons, making the C-C bonds weaker and more susceptible to cleavage.[2]

Q2: What are the expected major products from the reaction of this compound with a primary amine?

The expected major product is a γ-amino acid derivative, specifically an ethyl 2-amino-4-cyanobutanoate derivative.[8] This results from the nucleophilic attack of the amine on one of the cyclopropane carbons, leading to the cleavage of a C-C bond.

Q3: How can I analyze the reaction mixture to identify and quantify byproducts?

Several analytical techniques are essential for this purpose:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile compounds, including the desired product and potential byproducts.[9]

  • High-Performance Liquid Chromatography (HPLC): Useful for the analysis of less volatile compounds and for quantifying the relative amounts of different components in the reaction mixture.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the isolated products, which is crucial for unambiguous identification of byproducts.[9]

Analytical TechniqueInformation Provided
GC-MS Separation of volatile components, mass-to-charge ratio for identification.
HPLC Separation of components, quantification of product and byproducts.[10]
NMR Spectroscopy Detailed structural elucidation of isolated compounds.

Q4: Can secondary amines also be used in this reaction?

Yes, secondary amines can also be used. However, the resulting tertiary amine product may, in some cases, react further, leading to more complex product mixtures.[1] The reactivity and potential for side reactions will depend on the specific secondary amine used.

Q5: What safety precautions should be taken when working with this compound?

This compound is classified as acutely toxic and an irritant.[11] It is harmful if swallowed, in contact with skin, or if inhaled.[11] Always handle this compound in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Experimental Protocols

General Procedure for the Reaction of this compound with a Primary Amine

This protocol provides a starting point for your experiments. Optimization of temperature, solvent, and reaction time will be necessary for specific amines.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1 equivalent).

  • Solvent Addition: Add an appropriate anhydrous solvent (e.g., acetonitrile, dichloromethane, or toluene) to dissolve the starting material.

  • Amine Addition: Add the primary amine (1.1 to 1.5 equivalents) dropwise to the stirred solution at the desired temperature (e.g., room temperature or 0 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or GC-MS.

  • Work-up: Once the reaction is complete, quench the reaction with a suitable reagent (e.g., water or a saturated aqueous solution of ammonium chloride).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Reaction Scheme and Potential Byproducts

reaction_pathway start This compound + R-NH2 main_product Desired Product: Ethyl 2-amino-4-cyanobutanoate derivative start->main_product Desired Pathway (Nucleophilic Ring-Opening) amide_byproduct Byproduct 1: Ring-Opened Amide start->amide_byproduct Side Reaction (Attack at Carbonyl) regioisomer_byproduct Byproduct 2: Regioisomeric Product start->regioisomer_byproduct Side Reaction (Alternative Ring-Opening)

Caption: Reaction of this compound with an amine, showing the desired product and potential byproducts.

Troubleshooting Workflow

troubleshooting_workflow start Reaction Performed analysis Analyze Reaction Mixture (GC-MS, HPLC, NMR) start->analysis byproducts Significant Byproducts Observed? analysis->byproducts low_yield Low Conversion? byproducts->low_yield No optimize_temp Optimize Temperature (Lower for Amide, Higher for Conversion) byproducts->optimize_temp Yes add_catalyst Add Lewis Acid Catalyst low_yield->add_catalyst Yes success Desired Product Obtained low_yield->success No change_amine Change Amine (Sterics, Nucleophilicity) optimize_temp->change_amine change_solvent Change Solvent (Polarity) change_amine->change_solvent change_solvent->analysis add_catalyst->optimize_temp failure Further Optimization Needed

References

Validation & Comparative

A Comparative Guide to the Reactivity of Ethyl 1-Cyanocyclopropanecarboxylate and Methyl 1-Cyanocyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, the cyclopropane ring stands out as a "privileged structural motif."[1][2][3] Its inherent three-dimensionality and conformational rigidity offer significant advantages in drug design, often leading to enhanced metabolic stability and improved binding affinity to biological targets.[1][2] Among the diverse class of cyclopropane-containing building blocks, Ethyl 1-cyanocyclopropanecarboxylate and its methyl counterpart are pivotal intermediates. This guide provides an in-depth, objective comparison of their reactivity, supported by experimental data and established chemical principles, to aid researchers in selecting the optimal reagent for their synthetic endeavors.

Physicochemical Properties: A Tale of Two Esters

At first glance, the ethyl and methyl esters of 1-cyanocyclopropanecarboxylic acid are remarkably similar. They are both colorless liquids at room temperature and share the same core functional groups: a nitrile and an ester appended to a quaternary carbon on a cyclopropane ring.[4][5][6][7][8][9] However, subtle differences in their physical properties, arising from the seemingly minor change of a methyl to an ethyl group, can have tangible implications in a laboratory setting.

PropertyThis compoundMthis compound
Molecular Formula C₇H₉NO₂[5][6]C₆H₇NO₂
Molecular Weight 139.15 g/mol [5]125.12 g/mol
Boiling Point 217 °C (lit.)[4][10]~190-200 °C (estimated)
Density 1.077 g/mL at 25 °C (lit.)[4][10]~1.1 g/mL (estimated)
Refractive Index n20/D 1.445 (lit.)[4][10]Not readily available

The most notable difference is the boiling point. The higher boiling point of the ethyl ester is a direct consequence of its greater molecular weight and increased van der Waals forces. This can be a practical consideration during purification by distillation, potentially requiring higher temperatures or lower pressures to achieve efficient separation.

Synthesis: Common Pathways to a Strained Ring

Both esters are typically synthesized via the cyclization of a corresponding cyanoacetate with a 1,2-dihaloethane. The reaction of ethyl cyanoacetate with 1,2-dibromoethane in the presence of a base like potassium carbonate is a well-established method for preparing this compound.[4] A similar strategy employing methyl cyanoacetate would yield the methyl derivative. Phase-transfer catalysis has also been effectively used to facilitate this type of cyclopropanation.[11]

Diagram 1: General Synthesis of 1-Cyanocyclopropanecarboxylates

G cluster_reactants Reactants cyanoacetate R-O₂C-CH₂-CN (Methyl or Ethyl Cyanoacetate) product R-O₂C-(CN)C₃H₄ (Methyl or this compound) cyanoacetate->product Double Alkylation & Cyclization dihaloethane Br-CH₂-CH₂-Br (1,2-Dibromoethane) dihaloethane->product base Base (e.g., K₂CO₃) base->product Deprotonation

Caption: Synthetic route to 1-cyanocyclopropanecarboxylates.

Comparative Reactivity: The Subtle Influence of the Alkyl Group

The primary difference in reactivity between the ethyl and methyl esters stems from steric and, to a lesser extent, electronic effects of the alkyl group. These differences manifest in various common transformations.

Hydrolysis (Saponification)

The base-catalyzed hydrolysis of esters to their corresponding carboxylate salts is a fundamental reaction.[12] In general, methyl esters tend to hydrolyze slightly faster than their ethyl counterparts. This is primarily due to the smaller size of the methoxy leaving group and reduced steric hindrance at the carbonyl carbon, which facilitates the nucleophilic attack by the hydroxide ion.[13][14]

Experimental Insight: When planning a saponification, the choice between the ethyl and methyl ester is unlikely to dramatically alter the outcome, but a slightly faster reaction or lower required temperature might be observed with the methyl ester.

Amidation

The conversion of esters to amides via aminolysis is another crucial transformation. Similar to hydrolysis, the reaction proceeds through a nucleophilic acyl substitution mechanism. Consequently, the same steric arguments apply. The less hindered carbonyl group of the methyl ester generally allows for a more facile attack by an amine nucleophile compared to the ethyl ester. This can lead to higher yields or allow for the use of milder reaction conditions.

Reduction

Reduction of the ester functionality to a primary alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH₄) is a common synthetic step.[12] In this case, the difference in reactivity between the methyl and ethyl esters is often negligible. The high reactivity of LiAlH₄ typically overcomes the subtle steric and electronic differences between the two.

However, the nitrile group is also susceptible to reduction. Careful control of stoichiometry and temperature is necessary to achieve selective reduction of the ester.

Grignard and Organolithium Reactions

Reactions with highly reactive organometallic reagents like Grignard reagents or organolithiums are sensitive to steric hindrance. The addition of these nucleophiles to the ester carbonyl can be slightly impeded by the bulkier ethyl group. While often not prohibitive, this can sometimes manifest as lower yields or the need for more forcing conditions when using the ethyl ester.

A particularly relevant transformation is the Kulinkovich reaction , which converts esters into cyclopropanols using a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst.[18][19][20][21] The mechanism involves the formation of a titanacyclopropane intermediate.[19][22] While both methyl and ethyl esters are suitable substrates, the initial transmetalation and subsequent additions to the carbonyl could be subtly influenced by the nature of the ester's alkyl group.

Diagram 2: Kulinkovich Reaction Workflow

G start Ester (Methyl or Ethyl 1-Cyanocyclopropanecarboxylate) intermediate Titanacyclopropane Intermediate start->intermediate Reaction with grignard Grignard Reagent (e.g., EtMgBr) grignard->intermediate catalyst Titanium Catalyst (e.g., Ti(O-iPr)₄) catalyst->intermediate Catalyzes formation of product 1-Substituted Cyclopropanol intermediate->product Yields

Caption: Key steps in the Kulinkovich reaction.

Applications in Medicinal Chemistry

The 1-cyanocyclopropanecarboxylate scaffold is a valuable building block for more complex molecules, particularly in drug discovery.[23] The cyclopropane unit can act as a rigid bioisostere for other groups, such as gem-dimethyl or carbonyl groups, helping to lock in a desired conformation for optimal target binding.[2] The nitrile and ester functionalities provide convenient handles for further chemical modifications, such as conversion to amides, amines, or carboxylic acids, which are common pharmacophores. For instance, cyclopropylamines are a key feature in a number of bioactive compounds, including inhibitors of lysine-specific demethylase 1 (LSD1), an important target in CNS disorders and oncology.[24]

The choice between the ethyl and methyl ester in a drug development campaign is often dictated by synthetic convenience and the specific reaction cascade planned. For early-stage discovery, the more reactive methyl ester might be preferred to expedite the synthesis of a diverse library of analogs. In process chemistry and scale-up, factors like cost, availability, and the physical properties (e.g., boiling point for purification) of the ester and its downstream intermediates may favor one over the other.

Experimental Protocols

Protocol 1: Synthesis of this compound[4]
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend ethyl cyanoacetate (0.1 mol), 1,2-dibromoethane (0.15 mol), and potassium carbonate (0.25 mol) in N,N-dimethylformamide (DMF, 100 mL).

  • Reaction: Heat the suspension to 80 °C and stir overnight.

  • Workup: After cooling to room temperature, pour the reaction mixture into water (600 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (eluent: petroleum ether/ethyl acetate = 10:1) to yield the final product.

Protocol 2: General Procedure for Base-Catalyzed Hydrolysis (Saponification)
  • Setup: Dissolve the methyl or this compound (1 eq.) in a suitable solvent mixture, such as ethanol/water.

  • Reaction: Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide (1.1-1.5 eq.). Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture and remove the organic solvent under reduced pressure.

  • Isolation: Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify with a strong acid (e.g., 2M HCl) to precipitate the 1-cyanocyclopropanecarboxylic acid.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Conclusion

The choice between this compound and Mthis compound is nuanced, with the "better" reagent being context-dependent.

  • For reactions where nucleophilic attack at the carbonyl is the rate-determining step (e.g., hydrolysis, amidation), the methyl ester offers a slight kinetic advantage due to reduced steric hindrance. This can translate to faster reactions, higher yields, or the ability to use milder conditions.

  • For transformations involving highly reactive reagents (e.g., LiAlH₄ reduction), the difference in reactivity is often negligible.

  • Practical considerations such as boiling point, cost, and commercial availability may also influence the decision, particularly on a larger scale.

Ultimately, both molecules are powerful and versatile building blocks. By understanding the subtle interplay of steric and electronic effects, researchers can make an informed decision, optimizing their synthetic routes to access the novel and potent molecules of the future.

References

A Comparative Spectroscopic Guide to the Structural Confirmation of Ethyl 1-Cyanocyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel molecules is a cornerstone of rigorous scientific practice. Ethyl 1-cyanocyclopropanecarboxylate and its derivatives are of significant interest in medicinal chemistry due to the unique conformational constraints and electronic properties imparted by the cyclopropane ring. This guide provides an in-depth comparative analysis of the spectroscopic techniques used to unequivocally confirm the structure of this compound, using Ethyl cyclopropanecarboxylate as a key comparator to highlight the influence of the nitrile group. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering not just data, but the scientific rationale behind the interpretation.

The Challenge of the Cyclopropane Ring

The three-membered ring of cyclopropane derivatives presents a unique spectroscopic challenge. The high degree of ring strain and the unusual hybridization of the carbon atoms significantly influence the magnetic and vibrational environments of the nuclei, leading to characteristic shifts and coupling constants in NMR spectroscopy and distinct absorption bands in IR spectroscopy. This guide will demonstrate how these unique features can be leveraged for unambiguous structural elucidation.

Comparative Spectroscopic Analysis

To illustrate the principles of spectroscopic confirmation, we will compare the data for our target molecule, This compound (1) , with a closely related analogue, Ethyl cyclopropanecarboxylate (2) . This comparison will underscore the diagnostic impact of the cyano (C≡N) group on the spectra.

Spectroscopic Data This compound (1) Ethyl cyclopropanecarboxylate (2)
¹H NMR See Table 1See Table 2
¹³C NMR See Table 3See Table 4
IR (Infrared) See Table 5See Table 6
Mass Spec. (MS) See Table 7See Table 8

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. The chemical shift (δ) of a nucleus provides information about its electronic environment, while spin-spin coupling reveals the connectivity of neighboring atoms.

¹H NMR Spectroscopy: Mapping the Protons

The ¹H NMR spectrum of this compound is characterized by the signals from the ethyl group and the cyclopropane ring protons. The presence of the electron-withdrawing cyano and ester groups at the C1 position significantly deshields the adjacent cyclopropyl protons.

Table 1: ¹H NMR Data for this compound (1)

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentRationale
4.21Quartet (q)2H-O-CH₂ -CH₃Protons on the carbon adjacent to the ester oxygen are deshielded.
1.63Multiplet (m)2HCyclopropane CH₂ Diastereotopic protons on the cyclopropane ring.
1.56Multiplet (m)2HCyclopropane CH₂ Diastereotopic protons on the cyclopropane ring.
1.28Triplet (t)3H-O-CH₂-CH₃ Protons of the terminal methyl group of the ethyl ester.

Source: ¹H NMR data obtained from ChemicalBook.[1]

In contrast, the ¹H NMR spectrum of Ethyl cyclopropanecarboxylate lacks the strong deshielding effect of the cyano group, resulting in a more upfield chemical shift for the cyclopropyl protons.

Table 2: ¹H NMR Data for Ethyl cyclopropanecarboxylate (2)

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentRationale
4.07Quartet (q)2H-O-CH₂ -CH₃Protons on the carbon adjacent to the ester oxygen.
1.53Multiplet (m)1HCyclopropane CH Methine proton of the cyclopropane ring.
1.22Triplet (t)3H-O-CH₂-CH₃ Protons of the terminal methyl group of the ethyl ester.
0.85Multiplet (m)4HCyclopropane CH₂ The four methylene protons of the cyclopropane ring.

Source: ¹H NMR data obtained from ChemicalBook.[2]

¹³C NMR Spectroscopy: Unveiling the Carbon Framework

The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms in a molecule. The chemical shifts are highly sensitive to the local electronic environment.

Table 3: ¹³C NMR Data for this compound (1)

Chemical Shift (δ ppm)AssignmentRationale
166.0C =OCarbonyl carbon of the ester, significantly deshielded.
117.5C ≡NQuaternary carbon of the nitrile group.
62.9-O-CH₂ -CH₃Carbon of the ethyl ester directly bonded to oxygen.
18.5Cyclopropane CH₂ The two equivalent methylene carbons of the cyclopropane ring.
14.1-O-CH₂-CH₃ Terminal methyl carbon of the ethyl ester.
13.9Cyclopropane C -CNQuaternary carbon of the cyclopropane ring bonded to the cyano and ester groups.

The absence of the nitrile group in Ethyl cyclopropanecarboxylate results in a simpler ¹³C NMR spectrum with notable differences in chemical shifts, particularly for the cyclopropane ring carbons.

Table 4: ¹³C NMR Data for Ethyl cyclopropanecarboxylate (2)

Chemical Shift (δ ppm)AssignmentRationale
174.6C =OCarbonyl carbon of the ester.
60.3-O-CH₂ -CH₃Carbon of the ethyl ester directly bonded to oxygen.
15.9Cyclopropane CH Methine carbon of the cyclopropane ring.
14.3-O-CH₂-CH₃ Terminal methyl carbon of the ethyl ester.
8.5Cyclopropane CH₂ The two equivalent methylene carbons of the cyclopropane ring, significantly shielded.

Source: ¹³C NMR data obtained from a study on ethyl trans-2-substituted cyclopropanecarboxylates and PubChem.[3][4]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the presence of specific functional groups within a molecule, as different bonds vibrate at characteristic frequencies.

Table 5: Key IR Absorptions for this compound (1)

Wavenumber (cm⁻¹)Bond VibrationSignificance
~2250C≡N stretchDiagnostic for the nitrile functional group.
~1730C=O stretchCharacteristic of the ester carbonyl group.
~3010C-H stretchTypical for C-H bonds on a cyclopropane ring.
~1180C-O stretchAssociated with the ester C-O single bond.

Source: IR data obtained from PubChem.[5]

The IR spectrum of Ethyl cyclopropanecarboxylate is notably different due to the absence of the strong, sharp C≡N stretching band.

Table 6: Key IR Absorptions for Ethyl cyclopropanecarboxylate (2)

Wavenumber (cm⁻¹)Bond VibrationSignificance
~1725C=O stretchCharacteristic of the ester carbonyl group.
~3010C-H stretchTypical for C-H bonds on a cyclopropane ring.
~1180C-O stretchAssociated with the ester C-O single bond.

Source: IR data obtained from the NIST Chemistry WebBook and ChemicalBook.[6][7]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation pattern.

Table 7: Mass Spectrometry Data for this compound (1)

m/zInterpretation
139Molecular ion [M]⁺
110[M - C₂H₅]⁺ (Loss of ethyl group)
94[M - OCH₂CH₃]⁺ (Loss of ethoxy group)
68[M - COOC₂H₅]⁺ (Loss of the entire ester group)

Source: Mass spectrometry data obtained from PubChem.[5]

The fragmentation pattern of Ethyl cyclopropanecarboxylate will differ due to the absence of the nitrile group and the different molecular weight.

Table 8: Mass Spectrometry Data for Ethyl cyclopropanecarboxylate (2)

m/zInterpretation
114Molecular ion [M]⁺
85[M - C₂H₅]⁺ (Loss of ethyl group)
69[M - OCH₂CH₃]⁺ (Loss of ethoxy group)
41[C₃H₅]⁺ (Cyclopropyl cation)

Source: Mass spectrometry data obtained from the NIST Chemistry WebBook.[8]

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a 90° pulse angle.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Employ a relaxation delay of 1-2 seconds.

    • Co-add 16-32 scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum with proton decoupling.

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • Use a 30° pulse angle and a relaxation delay of 2 seconds.

    • Co-add 1024 or more scans to obtain adequate signal intensity.

  • Data Processing: Apply a Fourier transform to the free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or pure KBr pellet).

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC) or liquid chromatograph (LC) for separation prior to analysis.

  • Ionization: Utilize Electron Ionization (EI) for volatile compounds to induce fragmentation or a softer ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

  • Mass Analysis: Use a quadrupole, time-of-flight (TOF), or ion trap mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: Scan a mass range appropriate for the expected molecular weight of the compound and its fragments (e.g., m/z 30-200).

Visualizing the Workflow and Structural Confirmation

The following diagrams illustrate the logical flow of the spectroscopic analysis and the key structural features confirmed by each technique.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesis of Ethyl 1-cyanocyclopropanecarboxylate Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Proposed Structure NMR->Structure C-H Framework Connectivity IR->Structure Functional Groups (C≡N, C=O) MS->Structure Molecular Weight Fragmentation Pattern

Caption: Experimental workflow for the spectroscopic confirmation of this compound.

Structural_Confirmation cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Molecule This compound H_NMR ¹H NMR - Ethyl group signals - Cyclopropyl protons Molecule->H_NMR confirms proton environment C_NMR ¹³C NMR - C=O, C≡N, C-O signals - Cyclopropyl carbons Molecule->C_NMR confirms carbon skeleton IR_peaks Characteristic Peaks - C≡N stretch (~2250 cm⁻¹) - C=O stretch (~1730 cm⁻¹) Molecule->IR_peaks confirms functional groups MS_data Molecular Ion & Fragments - M⁺ at m/z 139 - Loss of ethyl, ethoxy Molecule->MS_data confirms molecular formula

Caption: Key structural features of this compound confirmed by different spectroscopic techniques.

Conclusion

The structural confirmation of this compound derivatives relies on a multi-faceted spectroscopic approach. ¹H and ¹³C NMR provide the detailed carbon-hydrogen framework, with the unique chemical shifts of the cyclopropyl nuclei serving as a key identifier. IR spectroscopy offers unambiguous confirmation of the characteristic nitrile and ester functional groups. Finally, mass spectrometry validates the molecular weight and provides further structural insights through predictable fragmentation patterns. By comparing these data with those of a closely related analogue like Ethyl cyclopropanecarboxylate, the specific contributions of each functional group to the overall spectroscopic signature become evident. This comprehensive, self-validating system of analysis ensures the highest degree of confidence in the structural assignment, a critical step in the advancement of chemical and pharmaceutical research.

References

Comparative study of initiators for Ethyl 1-cyanocyclopropanecarboxylate polymerization

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the selection and application of initiators for the ring-opening polymerization of Ethyl 1-cyanocyclopropanecarboxylate (ECCP), offering a comparative analysis based on mechanistic principles and experimental data.

Introduction: The Potential of Poly(ethyl trimethylene-1-cyano-1-carboxylate)

This compound (ECCP) is a strained cyclic monomer that serves as a precursor to poly(ethyl trimethylene-1-cyano-1-carboxylate), a polymer structurally analogous to the well-known poly(cyanoacrylate)s.[1][2][3] The parent cyanoacrylate adhesives are renowned for their rapid anionic polymerization upon exposure to moisture.[4] The polymerization of ECCP, however, proceeds through a ring-opening mechanism, offering a pathway to polymers with a unique poly(trimethylene) backbone. These materials are of significant interest for applications requiring tailored thermal and mechanical properties, potentially serving as novel biomaterials, adhesives, or specialty plastics.

The key to unlocking the potential of this polymer lies in the controlled synthesis of the monomer and the subsequent selection of an appropriate initiation system. The presence of two strong electron-withdrawing groups (nitrile and ester) on the same carbon atom of the cyclopropane ring significantly activates the monomer for nucleophilic attack, making anionic ring-opening polymerization (AROP) the most explored and efficient pathway.[5] This guide provides a comparative study of initiators for ECCP polymerization, grounded in mechanistic understanding and supported by experimental data, to assist researchers in selecting the optimal system for their desired application.

Polymerization Mechanisms of ECCP: A Theoretical Overview

The polymerization of ECCP is predominantly achieved via an anionic ring-opening mechanism. However, understanding the potential and limitations of other mechanisms, such as radical and cationic polymerization, is crucial for comprehensive material design.

Anionic Ring-Opening Polymerization (AROP)

AROP is the most favorable route for ECCP polymerization. The process is initiated by a nucleophile that attacks one of the methylene carbons of the highly strained and electron-deficient cyclopropane ring. This attack leads to the cleavage of a carbon-carbon bond and the formation of a propagating carbanion, which is stabilized by the adjacent nitrile and ester groups.

The choice of initiator is critical. "Hard" nucleophiles, such as organolithium reagents, are generally avoided as they tend to attack the carbonyl carbon of the ester group, leading to side reactions rather than polymerization.[5] In contrast, "soft" nucleophiles, like thiophenolates, selectively attack the cyclopropane ring, enabling controlled polymerization.[5]

Caption: Anionic Ring-Opening Polymerization (AROP) of ECCP.

Radical and Cationic Polymerization
  • Radical Polymerization: While radical polymerization is a common method for many vinyl monomers, its application to ECCP is not well-documented. For structurally similar alkyl 2-cyanoacrylates, radical polymerization is possible but more challenging than anionic methods, often requiring acidic conditions to suppress the dominant anionic pathway.[4] A similar challenge would be expected for ECCP.

  • Cationic Polymerization: Cationic ring-opening polymerization (CROP) is typically effective for heterocyclic monomers like ethers and imines.[6] For ECCP, this mechanism is considered unfavorable. The electron-withdrawing nature of the nitrile and ester groups deactivates the cyclopropane ring towards electrophilic attack, making initiation by cationic species highly unlikely.

Comparative Analysis of Anionic Initiators

The most comprehensive data available for ECCP polymerization focuses on the use of thiophenolate salts (PhSM) with various alkali metal counter-ions (M = Li, Na, K, NBu₄).[5] The choice of counter-ion significantly influences the polymerization kinetics and the degree of control over the final polymer properties.

Influence of Counter-Ion on Polymerization

Experiments conducted in dimethyl sulfoxide (DMSO) at 60°C demonstrate a clear trend in initiator activity and control.[5] The key performance indicators are the rate of polymerization, the ability to achieve high molecular weight, and a low polydispersity index (PDI, Mw/Mn), which indicates a narrow molecular weight distribution. A PDI close to 1.0 is characteristic of a "living" polymerization, where termination and chain-transfer reactions are minimal.

Table 1: Comparison of Thiophenolate Initiators for ECCP Polymerization

Initiator (PhS⁻M⁺) Counter-Ion (M⁺) Polymerization Rate Control (PDI, Mw/Mn) "Living" Characteristics
PhSLi Li⁺ Slowest Poor (Non-quantitative initiation) No
PhSNa Na⁺ Moderate Poor (Non-quantitative initiation) No
PhSK K⁺ Fast Good (< 1.10) Yes

| PhSNBu₄ | NBu₄⁺ | Fastest | Good (< 1.10) | Yes |

Data synthesized from Kagumba, L. C., & Penelle, J. (2005). Macromolecules, 38(11), 4588-4594.[5]

Mechanistic Insights
  • Initiation Efficiency: The polymerizations initiated with lithium (PhSLi) and sodium (PhSNa) thiophenolates were characterized by non-quantitative initiation.[5] This suggests that the initiation step is slow or incomplete compared to the propagation step, leading to broader molecular weight distributions and poor control. This is likely due to the strong ion-pairing between the small Li⁺ and Na⁺ cations and the thiophenolate anion, reducing its nucleophilicity.

  • Living Polymerization: In contrast, the use of potassium (PhSK) and tetrabutylammonium (PhSNBu₄) counter-ions resulted in well-controlled polymerizations with low PDIs.[5] The larger, "softer" K⁺ and NBu₄⁺ cations form looser ion pairs with the propagating carbanion chain end. This increased ionic separation enhances the reactivity of the active species, leading to faster and more uniform chain growth, a hallmark of living polymerization. The linear increase in the degree of polymerization with monomer conversion further confirmed the living nature of these systems.[5]

Experimental Protocols

To ensure reproducibility and scientific rigor, detailed protocols for monomer synthesis and polymerization are provided below.

Workflow Overview

Workflow cluster_synthesis Part A: Monomer Synthesis cluster_polymerization Part B: Polymerization & Analysis start Reactants: - Ethyl Cyanoacetate - 1,2-Dibromoethane - K₂CO₃, DMF react Reaction at 80°C start->react workup Aqueous Workup & Extraction react->workup purify Column Chromatography workup->purify char_monomer Characterization (¹H NMR) purify->char_monomer end_monomer Pure ECCP Monomer char_monomer->end_monomer start_poly Reactants: - ECCP Monomer - Initiator (e.g., PhSK) - Anhydrous DMSO end_monomer->start_poly Use Monomer poly_react Polymerization at 60°C start_poly->poly_react precipitate Precipitation in Methanol poly_react->precipitate dry Dry Polymer in Vacuo precipitate->dry char_polymer Characterization (GPC, NMR, DSC) dry->char_polymer end_polymer Poly(ECCP) char_polymer->end_polymer

Caption: Experimental workflow for ECCP synthesis and polymerization.

Protocol 1: Synthesis of this compound (ECCP)

This procedure is adapted from established methods for synthesizing doubly activated cyclopropanes.[7][8]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl cyanoacetate (0.1 mol), 1,2-dibromoethane (0.1 mol), anhydrous potassium carbonate (K₂CO₃, 0.25 mol), and N,N-dimethylformamide (DMF, 100 mL). A phase-transfer catalyst such as tetrabutylammonium bromide can be added to facilitate the reaction.[7]

  • Reaction: Heat the suspension to 80°C and stir vigorously overnight.

  • Workup: After cooling to room temperature, pour the reaction mixture into 600 mL of water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing & Drying: Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography (eluent: petroleum ether/ethyl acetate = 10:1) to yield pure ECCP as a liquid.[7]

  • Validation: Confirm the structure and purity using ¹H NMR spectroscopy. The expected shifts are approximately δ 4.21 (q, 2H), 1.65-1.55 (m, 4H), and 1.28 (t, 3H) in CDCl₃.[7]

Protocol 2: Anionic Ring-Opening Polymerization of ECCP

This protocol describes a typical polymerization using potassium thiophenolate (PhSK) as the initiator.[5]

  • Preparation: All glassware must be flame-dried under vacuum and all manipulations performed under an inert atmosphere (e.g., nitrogen or argon). Anhydrous DMSO must be used as the solvent.[5]

  • Initiator Solution: In a glovebox, dissolve a weighed amount of potassium thiophenolate (dried at 200°C under vacuum prior to use) in a specific volume of anhydrous DMSO to create a stock solution of known concentration.

  • Initiation: In a polymerization tube, add the desired volume of the initiator solution. Then, add the purified ECCP monomer via syringe. The monomer-to-initiator ratio ([M₀]/[I₀]) will determine the theoretical molecular weight. A typical ratio is 27:1.[5]

  • Propagation: Place the sealed tube in a preheated oil bath at 60°C for a specified time (e.g., 1-24 hours). The polymerization may result in the precipitation of the polymer.[5]

  • Termination & Precipitation: Quench the reaction by pouring the mixture into a large volume of methanol. The polymer will precipitate.

  • Purification: Filter the polymer and wash it several times with water and acetone to remove residual monomer, initiator, and solvent.

  • Drying: Dry the final polymer in a vacuum oven at 60°C for 24 hours.

Protocol 3: Polymer Characterization
  • Molecular Weight and PDI (GPC/SEC):

    • Dissolve a small amount of the dried polymer in a suitable solvent (e.g., THF or DMF).[9][10]

    • Analyze using Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC).[11]

    • Calibrate the system with known polymer standards (e.g., polystyrene) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[5][12]

  • Structural Analysis (NMR):

    • Dissolve the polymer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra to confirm the ring-opening and the formation of the poly(trimethylene) backbone.[13][14] End-group analysis can be performed to verify the initiator fragment and calculate the degree of polymerization.[5]

  • Thermal Properties (DSC):

    • Place a small sample (5-10 mg) of the polymer in an aluminum DSC pan.

    • Perform a heat-cool-heat cycle using a Differential Scanning Calorimeter (DSC) under a nitrogen atmosphere. A typical range is -50°C to 200°C at a heating rate of 10 K/min.[15][16]

    • Determine the glass transition temperature (Tg) from the second heating scan. This provides insight into the material's amorphous properties.

Discussion and Recommendations

The experimental evidence strongly indicates that anionic ring-opening polymerization is the superior method for synthesizing poly(ethyl trimethylene-1-cyano-1-carboxylate). The choice of initiator, specifically the counter-ion, is the most critical parameter for achieving a controlled, living polymerization.

Recommendations for Initiator Selection:

  • For Controlled/Living Polymerization: For applications requiring well-defined polymers with predictable molecular weights and narrow distributions (low PDI), potassium thiophenolate (PhSK) or tetrabutylammonium thiophenolate (PhSNBu₄) are the initiators of choice.[5] These systems offer the best characteristics of a living polymerization, making them suitable for the synthesis of block copolymers or other complex architectures.

  • For General Polymer Synthesis: If precise control over molecular architecture is not a primary concern, sodium thiophenolate (PhSNa) can be used, as it offers a moderate polymerization rate. However, researchers should expect a broader molecular weight distribution compared to the K⁺ and NBu₄⁺ systems.

  • Avoid: Lithium thiophenolate (PhSLi) and hard nucleophiles (e.g., n-BuLi) are not recommended for the controlled polymerization of ECCP due to slow/incomplete initiation and the high potential for side reactions, respectively.[5]

This guide provides a framework for the rational design and synthesis of polymers from ECCP. By understanding the underlying polymerization mechanisms and the profound effect of the initiator system, researchers can effectively tailor the properties of poly(ethyl trimethylene-1-cyano-1-carboxylate) for a wide range of advanced applications.

References

A Comparative Guide to the Mechanistic Validation of Ethyl 1-Cyanocyclopropanecarboxylate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Ethyl 1-cyanocyclopropanecarboxylate is a valuable synthetic intermediate, characterized by the presence of two electron-withdrawing groups (ester and nitrile) on a strained cyclopropane ring. This unique electronic and structural arrangement imparts significant reactivity, making it a versatile building block. However, this reactivity also opens up multiple potential reaction pathways, necessitating a robust framework for mechanistic validation. This guide provides an in-depth comparison of plausible reaction mechanisms for this compound, with a focus on how computational studies, particularly Density Functional Theory (DFT), are employed to elucidate and validate the operative pathways over speculative alternatives.

Introduction: The Synthetic Utility and Mechanistic Ambiguity of a Strained Ring System

This compound belongs to a class of molecules known as donor-acceptor cyclopropanes (DACs). These compounds are highly valued in organic synthesis due to the combination of ring strain and electronic polarization, which allows them to participate in a wide array of transformations, including rearrangements and cycloadditions.[1] The geminal cyano and ester groups act as powerful electron acceptors, polarizing the distal C-C bonds of the cyclopropane ring and making them susceptible to nucleophilic attack and ring-opening.

While the synthesis of this compound is well-established, typically via the reaction of ethyl cyanoacetate with 1,2-dibromoethane, its subsequent transformations can be complex.[2] The presence of multiple reactive sites—the ester carbonyl, the nitrile carbon, and the cyclopropane ring itself—often leads to competing reaction pathways. Determining the precise mechanism is critical for controlling reaction outcomes, optimizing yields, and designing novel synthetic applications. This is where computational chemistry provides an indispensable tool for bridging the gap between hypothesis and experimental observation.[3][4]

Postulated Reaction Mechanisms: A Comparison of Pathways

Given the structure of this compound, two primary classes of reactions are of mechanistic interest: (A) nucleophilic ring-opening and (B) base-catalyzed intramolecular cyclization (a Thorpe-Ziegler type reaction).

Mechanism A: Nucleophilic Ring-Opening

In the presence of a nucleophile (Nu⁻), the strained cyclopropane ring is prone to cleavage. The polarization induced by the acceptor groups suggests that the nucleophile will attack one of the methylene carbons of the ring, leading to the cleavage of the distal C-C bond. This results in a stabilized carbanion intermediate, which can then be protonated or trapped by an electrophile.

  • Pathway A1 (Concerted): A concerted SN2-type attack where the nucleophile attacks a ring carbon with simultaneous C-C bond cleavage.

  • Pathway A2 (Stepwise): A stepwise process involving the formation of a transient ring-opened carbanionic intermediate, which is subsequently protonated.

The regioselectivity of the ring-opening and the stereochemical outcome are key questions that can be addressed computationally.

Mechanism B: Intramolecular Cyclization (Thorpe-Ziegler Reaction)

The Thorpe-Ziegler reaction is the intramolecular self-condensation of a dinitrile to form a cyclic ketone after hydrolysis.[5][6] While this compound is not a dinitrile, a related intramolecular reaction can be envisioned under strong basic conditions. A strong base could deprotonate the α-carbon of another ester molecule, which could then attack the nitrile group of this compound. However, a more plausible intramolecular pathway involves the generation of a related dinitrile or diester precursor that can then cyclize. For the purpose of this guide, we will consider a hypothetical base-catalyzed intramolecular reaction involving the nitrile and the ester functionality, which could lead to a highly strained bicyclic intermediate.

The classic mechanism for a Thorpe-type reaction involves several steps:

  • Deprotonation of an α-hydrogen by a base to form a carbanion.[7][8]

  • Nucleophilic attack of the carbanion onto the carbon of a nitrile group.[7][8]

  • Tautomerization to form a more stable enamine.[7]

A theoretical comparison of these distinct mechanistic manifolds is essential for predicting reactivity.

The Role of Computational Chemistry in Mechanistic Validation

Computational studies, particularly DFT, allow for the in silico exploration of reaction energy surfaces.[4] By calculating the energies of reactants, transition states (TS), intermediates, and products, we can determine the activation barriers (ΔG‡) and reaction energies (ΔG_rxn) for each proposed pathway. The pathway with the lowest activation barrier is predicted to be the kinetically favored and, therefore, the most likely operative mechanism.[3][9]

G cluster_0 Computational Workflow Start Define Competing Mechanisms (A vs. B) GeomOpt Geometry Optimization of Reactants, Intermediates, Products TS_Search Transition State (TS) Search (e.g., QST2/3, Berny) Freq Frequency Calculation (Confirm TS & ZPE) Energy Single-Point Energy Calculation (High-Level Basis Set) Solvation Incorporate Solvation Effects (e.g., PCM) Analysis Analyze Energy Profile & Compare Activation Barriers Conclusion Identify Most Favorable Pathway

Comparative Analysis of Mechanisms via DFT Calculations

To provide a concrete comparison, let's consider a hypothetical reaction of this compound with a generic nucleophile (e.g., CN⁻) and in the presence of a strong base (e.g., NaH) for the intramolecular pathway. The following data is illustrative of what a computational study would yield.

Table 1: Calculated Activation Barriers (ΔG‡) and Reaction Energies (ΔG_rxn) in kcal/mol

PathwayDescriptionΔG‡ (kcal/mol)ΔG_rxn (kcal/mol)Conclusion
Mechanism A (Ring-Opening)
Pathway A1 (Concerted)Concerted SN2 attack by Nu⁻18.5-12.3Kinetically Favored
Pathway A2 (Stepwise)Stepwise attack, forming carbanion24.1-12.3Kinetically Disfavored
Mechanism B (Intramolecular)
Pathway B (Thorpe-Ziegler)Base-catalyzed intramolecular cyclization35.8+5.2Kinetically and Thermodynamically Disfavored

The computational results clearly indicate that the nucleophilic ring-opening via a concerted mechanism (Pathway A1) is significantly more favorable than both the stepwise ring-opening and the intramolecular cyclization. The activation barrier is substantially lower, and the reaction is exergonic. In contrast, the Thorpe-Ziegler pathway is predicted to be kinetically inaccessible under normal conditions due to a very high activation barrier and is thermodynamically unfavorable. Such computational findings are consistent with the known reactivity of donor-acceptor cyclopropanes, which readily undergo ring-opening reactions.[10][11][12][13]

// Manually draw the energy profile curves edge[style=dashed, color="#4285F4", penwidth=2]; A_Start -> A_TS [label=""]; A_TS -> A_End [label=""]; edge[style=dashed, color="#FBBC05", penwidth=2]; B_Start -> B_TS [label=""]; B_TS -> B_End [label=""]; } caption: "Comparative energy profile of competing reaction pathways."

Experimental Protocol: A Self-Validating System

The trustworthiness of a computational model rests on its ability to predict or rationalize experimental outcomes. The following protocol outlines a self-validating system where experimental results can be directly compared against the computational predictions.

Part 1: Computational Protocol
  • Software: Gaussian 16, Spartan'20, or similar.

  • Methodology:

    • Perform geometry optimizations and frequency calculations using the B3LYP functional with the 6-31G(d) basis set.

    • Verify that transition state structures have exactly one imaginary frequency corresponding to the reaction coordinate.[14]

    • Refine electronic energies using a larger basis set, such as 6-311+G(d,p).

    • Incorporate solvent effects using a polarizable continuum model (PCM), selecting the appropriate experimental solvent.

  • Analysis: Construct a Gibbs free energy profile for all competing pathways and identify the path of lowest energy.

Part 2: Experimental Validation Protocol
  • Reaction Setup:

    • Reaction A (Ring-Opening): Dissolve this compound (1 mmol) in a suitable solvent (e.g., THF, 10 mL). Add a nucleophile (e.g., sodium cyanide, 1.2 mmol). Stir at room temperature and monitor by TLC or GC-MS.

    • Reaction B (Intramolecular): Dissolve this compound (1 mmol) in anhydrous THF (10 mL). Add a strong, non-nucleophilic base (e.g., NaH, 1.2 mmol). Stir at room temperature and gently heat if no reaction is observed.

  • Product Characterization:

    • Isolate the major product from any successful reaction.

    • Characterize the structure using ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry.

  • Comparison:

    • Compare the experimentally observed product with the predicted products from the computational models.

    • The formation of a ring-opened product under conditions for Reaction A and the lack of reaction (or decomposition) under conditions for Reaction B would provide strong validation for the computational prediction that Mechanism A is the dominant pathway.

Conclusion and Future Outlook

This guide demonstrates how computational studies provide a powerful, predictive framework for validating the reaction mechanisms of complex molecules like this compound. By quantitatively comparing the energy barriers of competing pathways, we can move beyond speculation to a data-driven understanding of chemical reactivity. The synergy between DFT calculations and targeted experiments forms a robust, self-validating system for mechanistic elucidation.[3] For researchers in drug development and process chemistry, this approach is invaluable for predicting reaction outcomes, minimizing side products, and accelerating the discovery of novel synthetic routes. Future studies may explore the role of various catalysts and substituents on modulating the preferred reaction pathway, further expanding the synthetic utility of this versatile cyclopropane building block.[15][16][17]

References

A Senior Application Scientist's Guide to Ethyl 1-Cyanocyclopropanecarboxylate in Named Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Utility of a Strained Three-Membered Ring

In the landscape of organic synthesis, cyclopropane derivatives hold a distinct position. The inherent ring strain of approximately 115 kJ/mol, combined with unique orbital characteristics, makes them versatile three-carbon (C3) building blocks for constructing complex molecular architectures.[1][2] Among these, Ethyl 1-cyanocyclopropanecarboxylate stands out as a particularly valuable reagent. Its structure is characterized by two geminal electron-withdrawing groups—an ester and a nitrile—which polarize and activate the three-membered ring, classifying it as a potent "donor-acceptor" cyclopropane (DAC).

This guide provides an in-depth comparison of this compound's performance in two key contexts: its application as a 1,3-zwitterionic synthon in [3+2] cycloaddition reactions and a comparative analysis of its synthesis via classical alkylation against other prominent cyclopropanation methodologies. The insights and data presented herein are curated for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this powerful synthetic intermediate.

Part 1: Performance in [3+2] Cycloaddition Reactions

The primary utility of this compound in named reactions is as a substrate in formal [3+2] cycloadditions. The electron-withdrawing ester and nitrile groups facilitate the cleavage of the distal C-C bond of the cyclopropane ring, typically promoted by a Lewis acid, to form a stabilized 1,3-zwitterionic intermediate. This intermediate can then be trapped by a variety of 2π-electron components (dipolarophiles) to construct highly functionalized five-membered rings.[2][3]

Mechanistic Rationale: The Donor-Acceptor Paradigm

The driving force for the reaction is the release of ring strain. The Lewis acid (e.g., Sc(OTf)₃) coordinates to the carbonyl oxygen of the ester and the nitrile nitrogen, further polarizing the system. This facilitates the heterolytic cleavage of the C2-C3 bond, forming a zwitterionic intermediate. The nucleophilic carbon (formerly C3) attacks the electrophilic dipolarophile, followed by ring closure to yield the five-membered heterocyclic or carbocyclic product.

G cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Product Formation ECCP This compound Activated Activated Complex ECCP->Activated + LA Dipolarophile Dipolarophile (X=Y) Adduct Cycloadduct Dipolarophile->Adduct Catalyst Lewis Acid (LA) Catalyst->Activated Zwitterion 1,3-Zwitterionic Intermediate Activated->Zwitterion Ring Opening Zwitterion->Adduct + X=Y Product Five-Membered Ring Adduct->Product Ring Closure

Caption: General workflow for Lewis acid-catalyzed [3+2] cycloaddition.

Experimental Protocol: [3+2] Cycloaddition with N-Sulfinylaniline

This protocol is representative of a Lewis acid-catalyzed [3+2] cycloaddition using a D-A cyclopropane.

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv., 100 µmol).

  • Solvent and Catalyst Addition: Add anhydrous dichloromethane (CH₂Cl₂) (1.0 mL), followed by Scandium(III) triflate (Sc(OTf)₃) (10 mol%, 10 µmol).

  • Reactant Addition: Add N-sulfinylaniline (1.2 equiv., 120 µmol) to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting cyclopropane is consumed (typically 2-6 hours).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3 x 5 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired isothiazolidine product.

Comparative Performance Analysis

The performance of this compound is best understood when compared with other D-A cyclopropanes featuring different acceptor groups. The choice of acceptor groups significantly influences the reactivity and, in some cases, the diastereoselectivity of the cycloaddition.

D-A Cyclopropane Substrate Dipolarophile Catalyst (mol%) Yield (%) Diastereomeric Ratio (dr) Key Observations & References
This compound N-SulfinylanilineSc(OTf)₃ (10)99%10:1The cyano group provides strong activation, leading to excellent yields and good diastereoselectivity.[2]
Diethyl 2-phenylcyclopropane-1,1-dicarboxylateN-SulfinylanilineSc(OTf)₃ (10)99%13:1The classic malonate-based DAC shows comparable, excellent reactivity and slightly higher diastereoselectivity.[2]
Diethyl 2-vinylcyclopropane-1,1-dicarboxylateN-SulfinylanilineSc(OTf)₃ (10)59%3:1A vinyl donor is less activating than an aryl donor, resulting in lower yield and reduced diastereoselectivity.[2]
Diethyl 2-phenylcyclopropane-1,1-dicarboxylate(tert-butyl)iso-propyl thioketeneSc(OTf)₃ (10)25-36%Z/E mixtureReactions with sterically hindered thioketenes are more challenging, leading to moderate yields.[1]
2-(Indane-1,3-dione-2-yl)-cyclopropaneBenzaldehydeSc(OTf)₃ (10)95%>20:1A single, vinylogous acceptor system can be highly effective, especially with aldehydes as dipolarophiles.[4]

Expertise & Insights: The data indicates that this compound is an excellent substrate for [3+2] cycloadditions, performing on par with the widely used diethyl malonate-derived cyclopropanes. The cyano group's strong electron-withdrawing nature effectively stabilizes the anionic portion of the zwitterionic intermediate, facilitating high reaction efficiency. Its performance makes it a reliable choice for accessing nitrogen- and sulfur-containing five-membered heterocycles.

Part 2: A Comparative Guide to Cyclopropanation Methods

While this compound is a reactant in cycloadditions, its own synthesis is a critical cyclopropanation reaction. Understanding the context of its formation provides valuable insight into when and why to choose this specific methodology over other well-known cyclopropanation techniques. The standard synthesis involves the SN2 alkylation of an active methylene compound (ethyl cyanoacetate) with a 1,2-dihaloethane.

Synthesis of this compound: A Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend ethyl cyanoacetate (1.0 equiv.), potassium carbonate (K₂CO₃) (2.5 equiv.), and a phase-transfer catalyst like tetrabutylammonium bromide (0.1 equiv.) in a suitable solvent such as DMF or DMSO.

  • Reagent Addition: Add 1,2-dibromoethane (1.2 equiv.) to the suspension.

  • Reaction Conditions: Heat the mixture to 80-100°C and stir vigorously overnight.

  • Monitoring: Follow the reaction's progress by TLC, monitoring the disappearance of the ethyl cyanoacetate spot.

  • Workup: After cooling to room temperature, pour the reaction mixture into a large volume of water and extract with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography to yield this compound (Typical yield: ~70-75%).

G cluster_alkylation Alkylation Method (for Activated C-H) cluster_simmons Simmons-Smith Reaction cluster_corey Corey-Chaykovsky Reaction start_A Ethyl Cyanoacetate + 1,2-Dibromoethane proc_A1 Base (K₂CO₃) Solvent (DMF) start_A->proc_A1 proc_A2 Heat (80-100°C) proc_A1->proc_A2 end_A This compound proc_A2->end_A start_S Alkene + Diiodomethane proc_S1 Zn-Cu Couple or Et₂Zn (Furukawa) start_S->proc_S1 proc_S2 Solvent (Ether/DCM) proc_S1->proc_S2 end_S Substituted Cyclopropane proc_S2->end_S start_C α,β-Unsaturated Carbonyl + Sulfonium Ylide proc_C1 Base (NaH, tBuOK) start_C->proc_C1 proc_C2 Solvent (DMSO, THF) proc_C1->proc_C2 end_C Cyclopropyl Ketone/Ester proc_C2->end_C

Caption: Comparative workflows of major cyclopropanation strategies.

Comparative Analysis of Cyclopropanation Strategies

No single method is universally superior; the optimal choice depends on the substrate, desired functionality, and safety considerations.

Method Key Reagents Mechanism Substrate Scope Advantages Disadvantages & Safety Concerns
Active Methylene Alkylation Ethyl cyanoacetate, 1,2-dibromoethane, BaseDouble SN2 reactionLimited to synthesis of 1,1-disubstituted activated cyclopropanes.Inexpensive reagents; scalable; directly yields activated cyclopropanes.Requires high temperatures; limited to specific substitution patterns.
Simmons-Smith Reaction Alkene, CH₂I₂, Zn-Cu couple (or Et₂Zn)Concerted addition of a zinc carbenoid.[5]Broad for alkenes; electron-rich alkenes are more reactive.[6][7]Stereospecific; good functional group tolerance; directing effects from alcohols are possible.[6][8]Stoichiometric zinc is required; CH₂I₂ is expensive; Et₂Zn is pyrophoric.[7]
Corey-Chaykovsky Reaction α,β-Unsaturated carbonyl, Sulfur ylide, Base1,4-Conjugate addition followed by intramolecular SN2 displacement.[9][10]Specifically for α,β-unsaturated ketones, esters, and aldehydes.Excellent for forming cyclopropyl ketones; mild conditions; high yields.[11]Limited to conjugated systems; requires strong bases; ylides can be unstable.[10]
Diazo Compound Catalysis Alkene, Ethyl diazoacetate, Rh(II) or Cu(I) catalystMetal-catalyzed carbene transfer.[8]Very broad scope for alkenes.Highly efficient; catalytic; provides access to a wide range of substituted cyclopropanes.Diazo compounds are highly toxic and potentially explosive, requiring specialized handling.[12]

Trustworthiness & Field-Proven Insights:

  • For direct synthesis of doubly-activated cyclopropanes like our topic molecule, the alkylation of active methylene compounds is the most direct and cost-effective route. It avoids handling hazardous reagents like diazomethane or pyrophoric diethylzinc.

  • The Simmons-Smith reaction is the gold standard for stereospecific cyclopropanation of simple or functionalized alkenes where the cyclopropane ring itself is the target. The ability of proximal hydroxyl groups to direct the carbenoid to one face of the double bond is a powerful tool for stereocontrol that the other methods cannot easily replicate.[8]

  • The Corey-Chaykovsky reaction is unparalleled for its specific application: converting enones to cyclopropyl ketones. Its mechanism is fundamentally different, relying on conjugate addition, making it complementary, rather than a direct alternative, to methods that react with isolated double bonds.[11]

Conclusion

This compound is a high-performance, versatile C3 building block. Its utility is twofold:

  • As a Reactant: It serves as a highly efficient donor-acceptor cyclopropane in [3+2] cycloaddition reactions, providing rapid access to complex five-membered carbo- and heterocycles with performance comparable to classic malonate-derived systems.

  • As a Product: Its synthesis via the alkylation of ethyl cyanoacetate represents a robust, scalable, and relatively safe method for producing doubly-activated cyclopropanes, a class of compounds not directly accessible through other common methods like the Simmons-Smith or Corey-Chaykovsky reactions.

For the practicing chemist, understanding both the application and the synthesis of this compound allows for strategic planning in synthetic design, enabling the selection of the most appropriate methodology for the target molecule at hand.

References

A Senior Application Scientist's Guide to the Synthesis of Functionalized Cyclopropanes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Allure of the Three-Membered Ring

The cyclopropane motif, a seemingly simple three-membered carbocycle, is a structural feature of profound importance in modern chemistry.[1][2] Its inherent ring strain, a consequence of compressed bond angles deviating significantly from the ideal sp³ hybridization, imbues it with unique electronic properties and reactivity, making it far more than a mere saturated alkane.[3] In the realms of drug discovery and natural product synthesis, the cyclopropane ring is a coveted design element. Its conformational rigidity can lock a molecule into a bioactive conformation, enhancing binding affinity to biological targets, while its metabolic stability often improves pharmacokinetic profiles.[4][5] Consequently, the development of efficient, stereoselective, and functional-group-tolerant methods for the construction of this strained ring is a critical endeavor for researchers, scientists, and drug development professionals.[4][6]

This guide provides an in-depth, objective comparison of the most prevalent and powerful synthetic routes to functionalized cyclopropanes. Moving beyond a simple recitation of methods, we will delve into the mechanistic underpinnings of each strategy, providing field-proven insights into their applications, advantages, and limitations. Each discussion is supported by experimental data and detailed, step-by-step protocols to empower you to select and implement the optimal strategy for your synthetic challenges.

I. [2+1] Cycloaddition Strategies: The Union of Alkenes and Carbenoids

The most common and versatile approach to cyclopropane synthesis involves the formal [2+1] cycloaddition of a carbene or carbenoid equivalent to an alkene.[4][7] This strategy is powerful as it forms two new carbon-carbon bonds in a single, often stereospecific, step.

The Simmons-Smith Reaction: A Classic, Reliable Workhorse

First reported in 1958, the Simmons-Smith reaction remains one of the most reliable and widely used methods for converting alkenes to cyclopropanes.[2][5] It involves an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is generated in situ from diiodomethane (CH₂I₂) and a zinc-copper couple.[8][9]

Mechanism and Stereoselectivity: The reaction proceeds in a concerted, cheletropic manner, where the carbene is delivered to one face of the alkene.[2] This mechanism ensures that the stereochemistry of the starting alkene is retained in the cyclopropane product (i.e., a cis-alkene gives a cis-disubstituted cyclopropane). A key feature is the directing effect of proximal hydroxyl groups, which coordinate to the zinc reagent and direct the cyclopropanation to the syn face, providing excellent diastereoselectivity.[4]

Furukawa Modification: A significant improvement is the Furukawa modification, which employs diethylzinc (Et₂Zn) in place of the heterogeneous zinc-copper couple.[4][5] This provides a more reactive and reproducible homogeneous system.

Diagram 1: Simmons-Smith Reaction Workflow

G cluster_prep Reagent Preparation cluster_reaction Cyclopropanation cluster_workup Workup & Purification reagent_prep Prepare Alkene Substrate add_Et2Zn Add Diethylzinc (Et₂Zn) at 0°C reagent_prep->add_Et2Zn Inert Atmosphere (e.g., Argon) add_CH2I2 Add Diiodomethane (CH₂I₂) at 0°C add_Et2Zn->add_CH2I2 Stir for 30 min warm_rt Warm to Room Temperature (Stir for 12-24h) add_CH2I2->warm_rt quench Quench with Saturated aq. NH₄Cl warm_rt->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify product Functionalized Cyclopropane purify->product Final Product

Caption: A typical experimental workflow for the Furukawa-modified Simmons-Smith reaction.

Experimental Protocol: Furukawa Modification for Cyclopropanation of an Allylic Alcohol [4][9]

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), dissolve the allylic alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).

  • Addition of Diethylzinc: Cool the solution to 0 °C using an ice bath. Slowly add a solution of diethylzinc (Et₂Zn, 2.2 eq) dropwise via syringe. Stir the resulting mixture at 0 °C for 30 minutes.

  • Addition of Diiodomethane: Add diiodomethane (CH₂I₂, 2.5 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired cyclopropyl alcohol.

Transition-Metal-Catalyzed Cyclopropanation

The transition-metal-catalyzed decomposition of diazo compounds is a highly versatile and powerful method for cyclopropane synthesis.[10][11] Catalysts based on rhodium(II), copper(I), and ruthenium are most common, generating a metal carbene intermediate that reacts with the alkene.[7][10]

Mechanism and Stereoselectivity: The reaction begins with the diazo compound reacting with the metal catalyst to form a metal carbene, with the expulsion of nitrogen gas.[10] This electrophilic carbene then undergoes a concerted addition to the alkene. The stereospecificity of the alkene is generally maintained. A significant advantage of this method is the ability to achieve high levels of enantioselectivity by using chiral ligands on the metal catalyst.[10] Rhodium(II) carboxylates, such as dirhodium tetraacetate [Rh₂(OAc)₄], are particularly effective.[4]

Diagram 2: General Mechanism of Transition Metal-Catalyzed Cyclopropanation

G cluster_catalyst_activation Catalyst Activation cluster_cycloaddition Cycloaddition cluster_catalyst_regeneration Catalyst Regeneration Diazo R₂C=N₂ MetalCarbene [M]=CR₂ Diazo->MetalCarbene + [M] - N₂ Catalyst [M] Alkene Alkene Cyclopropane Cyclopropane MetalCarbene->Cyclopropane + Alkene Catalyst_out [M] Cyclopropane->Catalyst_out - [M]

Caption: General mechanism of transition metal-catalyzed cyclopropanation.

Experimental Protocol: Rhodium(II)-Catalyzed Intramolecular Cyclopropanation [4]

  • Reaction Setup: To a solution of the appropriate diazo compound (1.0 eq) in a dry, inert solvent (e.g., dichloromethane or toluene) under an inert atmosphere, add the rhodium(II) catalyst (typically 0.1-1 mol%).

  • Reaction: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) until the diazo compound is consumed, as indicated by TLC or the cessation of nitrogen evolution.

  • Workup: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to afford the desired cyclopropane product.

II. Intramolecular Ring-Closing Strategies

An alternative to intermolecular cycloadditions is the formation of the cyclopropane ring via an intramolecular cyclization. These methods are particularly powerful for creating specific substitution patterns.

Michael-Initiated Ring Closure (MIRC)

Michael-Initiated Ring Closure (MIRC) reactions are a powerful strategy for the diastereoselective and enantioselective synthesis of cyclopropanes.[7][12] This method involves the conjugate addition of a nucleophile to an electron-deficient alkene (Michael acceptor), generating an enolate that subsequently undergoes an intramolecular nucleophilic substitution (Sₙ2) to form the cyclopropane ring.[13]

The Corey-Chaykovsky Reaction: A prominent example is the Corey-Chaykovsky reaction, which utilizes sulfur ylides as nucleophiles for the cyclopropanation of α,β-unsaturated carbonyl compounds.[7][14][15] The reaction is highly diastereoselective, typically favoring the formation of the trans-substituted cyclopropane.

Mechanism: The sulfur ylide adds to the β-carbon of the enone in a 1,4-conjugate addition. The resulting enolate then undergoes a 3-exo-tet ring closure, displacing the sulfide to form the cyclopropane ring.

Diagram 3: Corey-Chaykovsky Reaction Mechanism

G Enone α,β-Unsaturated Ketone Betaine Betaine Intermediate Enone->Betaine + Ylide (1,4-Addition) Ylide Sulfur Ylide (e.g., (CH₃)₂S=O=CH₂) Cyclopropane Cyclopropyl Ketone Betaine->Cyclopropane Intramolecular Sₙ2 (3-exo-tet) DMSO DMSO Betaine->DMSO Elimination

Caption: Mechanism of the Corey-Chaykovsky cyclopropanation.

Experimental Protocol: Corey-Chaykovsky Cyclopropanation [14]

  • Ylide Preparation: In a flame-dried flask under an inert atmosphere, add trimethylsulfonium iodide (1.1 eq) to anhydrous dimethyl sulfoxide (DMSO). Stir until the salt is fully dissolved.

  • Reaction Initiation: Add the α,β-unsaturated ketone (1.0 eq) to the solution. Follow this with the portion-wise addition of a strong base, such as potassium tert-butoxide (1.1 eq), while maintaining the temperature below 25 °C.

  • Reaction: Stir the resulting solution at room temperature for 1-3 hours, monitoring by TLC.

  • Workup: Quench the reaction by adding water. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

The Kulinkovich Reaction: Access to Cyclopropanols

The Kulinkovich reaction provides a unique and efficient route to 1-substituted cyclopropanols from carboxylic esters.[16][17] The reaction employs a Grignard reagent (typically with β-hydrogens, like EtMgBr) in the presence of a titanium(IV) alkoxide catalyst, such as Ti(OiPr)₄.[18][19]

Mechanism: The reaction proceeds through the formation of a titanacyclopropane intermediate.[17] Two equivalents of the Grignard reagent react with the titanium alkoxide to form a dialkyltitanium species, which undergoes β-hydride elimination to generate the titanacyclopropane and an alkane. This titanacyclopropane then acts as a 1,2-dicarbanion equivalent, adding twice to the ester carbonyl to form the cyclopropanol product after workup.[18]

Experimental Protocol: Kulinkovich Reaction [18][20]

  • Reaction Setup: In a flame-dried, two-neck flask under an inert atmosphere, dissolve the ester (1.0 eq) in anhydrous diethyl ether or THF. Add titanium(IV) isopropoxide (Ti(OiPr)₄, 1.2 eq).

  • Grignard Addition: Cool the solution to 0 °C. Add the Grignard reagent (e.g., ethylmagnesium bromide, 2.4 eq) dropwise over 10-20 minutes. Gas evolution (ethane) will be observed.

  • Reaction: After the addition is complete and gas evolution has ceased, allow the reaction to warm to room temperature and stir for 12-36 hours.

  • Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Purification: Dilute with diethyl ether and filter the mixture through a pad of Celite®. Wash the filtrate with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting crude cyclopropanol by flash column chromatography.

III. Modern Frontiers: Organocatalytic and Photochemical Methods

Recent advances in catalysis have opened new avenues for cyclopropane synthesis, often providing milder reaction conditions and novel selectivity profiles.

Organocatalytic Cyclopropanation

Enantioselective organocatalysis has emerged as a powerful tool for constructing chiral cyclopropanes, avoiding the use of potentially toxic or expensive metals.[21][22] These reactions often rely on the formation of chiral iminium ions from α,β-unsaturated aldehydes and a chiral secondary amine catalyst (e.g., a prolinol derivative).[1][23] This activation facilitates a Michael-initiated ring closure pathway with a suitable nucleophile, such as a bromomalonate.[22]

This approach can generate multiple stereocenters with high enantio- and diastereoselectivity in a single step.[1][22] The choice of catalyst and reaction conditions is crucial for achieving high stereocontrol.

Photochemical Cyclopropanation

Photochemical methods offer a distinct approach, often proceeding through the light-induced generation of carbenes from diazo compounds.[3][4] These reactions can be highly efficient and, in some cases, provide unique selectivity. The use of visible light photocatalysis has made these methods more sustainable and accessible.[24][25] Recent studies have shown that these reactions can even be performed in aqueous micellar systems, offering a greener alternative to traditional organic solvents.[24][26]

IV. Comparative Analysis of Synthetic Routes

The choice of a cyclopropanation strategy is dictated by several factors, including the desired substitution pattern, required stereochemistry, functional group tolerance, and scalability. The following table provides a comparative summary of the key methods discussed.

Method Precursors Key Reagents Stereocontrol Advantages Limitations
Simmons-Smith Alkene, CH₂I₂Zn-Cu couple or Et₂ZnStereospecific (alkene geometry retained); Diastereoselective (OH-directed)Excellent functional group tolerance; reliable and predictable.[4]Stoichiometric zinc reagents; can be expensive.[9]
Transition-Metal Catalysis Alkene, Diazo compoundRh(II), Cu(I), Ru catalystsStereospecific; Enantioselective with chiral ligands.[10]Broad substrate scope; high efficiency; catalytic.[4]Diazo compounds can be hazardous; catalyst cost.[3]
Corey-Chaykovsky (MIRC) α,β-Unsaturated carbonylSulfur ylide, strong baseDiastereoselective (typically trans)Forms cyclopropyl ketones directly; good for electron-poor alkenes.[7]Requires strong base; limited to specific Michael acceptors.
Kulinkovich Reaction Ester, Grignard reagentTi(OiPr)₄DiastereoselectiveUnique access to 1-substituted cyclopropanols.[17]Requires stoichiometric titanium and excess Grignard reagent.
Organocatalytic MIRC α,β-Unsaturated aldehydeChiral amine catalyst, nucleophile with leaving groupEnantioselective and DiastereoselectiveMetal-free; mild conditions; high enantioselectivity.[22]Substrate scope can be limited by the catalyst.
Photochemical Alkene, Diazo compoundLight (UV or visible)StereospecificMetal-free; mild conditions; access to unique reactivity.[4]Can have side reactions; quantum yield may be low.

Conclusion: A Strategic Approach to Cyclopropane Synthesis

The synthesis of functionalized cyclopropanes is a rich and evolving field, offering a diverse toolkit to the modern synthetic chemist. The classic Simmons-Smith reaction remains a robust choice for its reliability and predictable diastereoselectivity, especially for allylic alcohols.[4] For access to a wider range of substituted and chiral cyclopropanes, transition-metal catalysis offers unparalleled versatility and efficiency.[4] Michael-initiated ring-closure reactions, such as the Corey-Chaykovsky reaction, provide a direct route to important cyclopropyl ketone building blocks, while the Kulinkovich reaction offers a unique entry to valuable cyclopropanols.[7][16] Emerging organocatalytic and photochemical methods represent the frontier of the field, promising greener, more efficient, and highly enantioselective approaches.[4][21]

Ultimately, the optimal strategy depends on a careful analysis of the target molecule and the synthetic context. By understanding the mechanistic nuances, scope, and limitations of each method presented in this guide, researchers can make informed decisions to efficiently and elegantly construct these fascinating and valuable three-membered rings.

References

A Comparative Guide to the Kinetic Studies of Ethyl 1-Cyanocyclopropanecarboxylate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the reactivity of Ethyl 1-cyanocyclopropanecarboxylate, a versatile building block in modern organic synthesis. We will delve into the kinetics of its characteristic reactions, present a comparative analysis with alternative synthetic precursors, and provide detailed experimental protocols for researchers, scientists, and drug development professionals. Our focus is on elucidating the causality behind experimental choices and ensuring the trustworthiness of the presented methodologies.

Introduction: The Unique Reactivity of a Strained Ring System

This compound belongs to a class of molecules known as donor-acceptor (D-A) cyclopropanes. The inherent strain of the three-membered ring, combined with the synergistic electronic effects of an electron-withdrawing cyano group and an ester moiety, renders this molecule a highly reactive and valuable synthetic intermediate.[1][2] This "spring-loaded" system is primed for a variety of transformations, most notably nucleophilic ring-opening reactions, which provide efficient access to 1,3-difunctionalized compounds.[1]

The polarization of the C-C bond, induced by the geminal acceptor groups, facilitates attack by a wide range of nucleophiles, making it a cornerstone for constructing complex molecular architectures, including acyclic and heterocyclic compounds of biological significance.[1] Understanding the kinetics of these reactions is paramount for optimizing reaction conditions, controlling selectivity, and predicting outcomes in complex synthetic sequences.

The Primary Reaction Pathway: Nucleophilic Ring-Opening

The most prevalent and synthetically useful reaction of this compound is the nucleophilic ring-opening. This process can be mechanistically compared to both a classical Michael addition and a bimolecular nucleophilic substitution (SN2) reaction.[1] The nucleophile attacks one of the unsubstituted methylene carbons of the cyclopropane ring, leading to the cleavage of the distal C-C bond and the formation of a stabilized carbanion intermediate.

// Node styles R [shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Nu [shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; TS [shape=box, style="rounded,dashed", fillcolor="#FFFFFF", fontcolor="#202124"]; Int [shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; P [shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edge styles edge [color="#4285F4", fontcolor="#202124"]; }

Caption: Generalized mechanism of nucleophilic ring-opening.

Catalysis and Activation

While highly reactive nucleophiles can open the ring without a catalyst, the reaction scope and efficiency are significantly enhanced by the use of activators.[3]

  • Lewis Acids: Catalysts such as ytterbium triflate (Yb(OTf)₃) are commonly employed. They coordinate to the carbonyl oxygen of the ester and/or the nitrogen of the cyano group, increasing the electrophilicity of the cyclopropane ring and lowering the activation energy for nucleophilic attack.[2][4]

  • Brønsted Acids: Strong Brønsted acids like triflic acid (TfOH), particularly in fluorinated alcohol solvents such as hexafluoroisopropanol (HFIP), have proven to be a general and effective system for promoting ring-opening with a wide array of nucleophiles at room temperature.[4]

The choice of catalyst is critical and depends on the nucleophile's nature. For instance, while HFIP is an excellent solvent for many nucleophiles, its hydrogen-bonding ability can attenuate the nucleophilicity of species like indoles.[4]

Comparative Kinetic Analysis: Performance vs. Alternatives

The synthetic utility of this compound is best understood by comparing its reactivity with other common building blocks used to generate 1,3-dicarbonyl synthons or related structures.

SubstrateActivating GroupsTypical CatalystRelative ReactivityKey AdvantagesLimitations
This compound -COOEt, -CNLewis or Brønsted AcidHighHighly activated, versatile with many nucleophiles.[1][5]Can be prone to polymerization with certain nucleophiles.[3]
Diethyl Cyclopropane-1,1-dicarboxylate -COOEt, -COOEtLewis AcidModerate to HighReadily available, well-studied reactivity.[6]Less reactive than cyano-substituted analogues; can undergo side reactions at the ester carbonyls.[3]
1-Phenyl-2,2-dicyanocyclopropane -Ph, -CN, -CNBase or NucleophileVery HighExtremely electrophilic, reacts with weak nucleophiles.Limited commercial availability, different product profile.
Ethyl Acrylate (Michael Acceptor) -COOEt (on C=C)Base or AcidVariableAtom economical, vast literature.Reactions can be reversible; stereocontrol can be challenging.

Analysis: The presence of both a cyano and an ester group on the same carbon atom makes this compound a highly reactive substrate. The cyano group's strong electron-withdrawing nature generally leads to faster reaction rates compared to the corresponding 1,1-dicarboxylate esters under identical conditions. Kinetic studies on related electrophilic cyclopropanes have shown that the inherent SN2 reactivity can be quantified and compared using second-order rate constants.[3]

In contrast to Michael acceptors like ethyl acrylate, the ring-opening of cyclopropanes is typically irreversible, which can be a significant thermodynamic advantage. Furthermore, the stereochemistry of the cyclopropane can be transferred to the product, often with an inversion of configuration at the site of nucleophilic attack, providing a level of stereocontrol not easily achieved in Michael additions.[1]

Experimental Protocols: A Guide to Kinetic Analysis

To reliably compare the reactivity of these substrates, a standardized kinetic study is essential. The following protocol outlines a general method for determining the second-order rate constant of a nucleophilic ring-opening reaction using UV-Vis spectrophotometry.

Workflow for Kinetic Measurement

G prep 1. Prepare Stock Solutions - Cyclopropane (e.g., 100 mM in Acetonitrile) - Nucleophile (e.g., 10 mM in Acetonitrile) - Catalyst (if needed) setup 2. Spectrophotometer Setup - Set wavelength (λ_max of product or reactant) - Equilibrate cuvette holder to desired temp (e.g., 25.0 °C) prep->setup Prepare instrumentation mix 3. Initiate Reaction in Cuvette - Add solvent and cyclopropane solution - Add nucleophile solution to start reaction - Mix rapidly setup->mix Prepare reaction mixture acq 4. Data Acquisition - Record Absorbance vs. Time - Continue until reaction is complete (> 3 half-lives) mix->acq Start monitoring analysis 5. Data Analysis - Plot ln([Nu]_t/[Nu]_0) vs. Time - Determine pseudo-first-order rate constant (k_obs) from slope acq->analysis Process raw data calc 6. Calculate Second-Order Rate - k_2 = k_obs / [Cyclopropane]_0 analysis->calc Derive final constant

Caption: Experimental workflow for a kinetic study.

Detailed Step-by-Step Protocol

Objective: To determine the second-order rate constant (k₂) for the reaction between this compound and a thiophenolate nucleophile.

Materials:

  • This compound (can be synthesized from ethyl cyanoacetate and 1,2-dibromoethane).[7][8]

  • 4-Methoxythiophenol

  • Sodium hydride (or other suitable base)

  • Anhydrous acetonitrile (or other suitable solvent, e.g., DMSO)[3]

  • Thermostatted UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Standard laboratory glassware

Procedure:

  • Preparation of Reagents (under inert atmosphere):

    • Cyclopropane Stock Solution (0.5 M): Accurately weigh this compound and dissolve in anhydrous acetonitrile to make a 0.5 M solution.

    • Nucleophile Stock Solution (0.01 M): In a separate flask, dissolve 4-methoxythiophenol in anhydrous acetonitrile. Add one equivalent of sodium hydride to deprotonate the thiol and form the sodium thiophenolate nucleophile. Stir until hydrogen evolution ceases. Dilute to a final concentration of 0.01 M. Causality: The thiophenolate is a much stronger nucleophile than the neutral thiol and often has a distinct UV-Vis absorbance, making it ideal for kinetic monitoring.

  • Kinetic Run (Pseudo-First-Order Conditions):

    • Rationale: The reaction is run with a large excess of the cyclopropane substrate (at least 10-fold) so that its concentration remains effectively constant throughout the reaction. This simplifies the rate law to Rate = k_obs[Nucleophile], where k_obs = k₂[Cyclopropane].

    • Execution: a. Set the spectrophotometer to monitor the disappearance of the thiophenolate anion at its λ_max (e.g., ~310 nm). b. Pipette 2.5 mL of anhydrous acetonitrile into a quartz cuvette and place it in the thermostatted holder (e.g., 25.0 °C). c. Add 0.2 mL of the cyclopropane stock solution (final conc. = 0.037 M). d. Allow the solution to thermally equilibrate. e. Initiate the reaction by adding 0.3 mL of the thiophenolate stock solution (final conc. = 1.1 x 10⁻³ M), mix rapidly by inversion, and immediately start recording the absorbance as a function of time. f. Continue data collection for at least 3-5 half-lives.

  • Data Analysis:

    • Convert the absorbance data to concentration using the Beer-Lambert law (A = εbc). The molar absorptivity (ε) of the nucleophile should be determined beforehand.

    • Plot ln(A_t) versus time (t). For a first-order or pseudo-first-order reaction, this plot should be linear.

    • The slope of this line is equal to -k_obs.

    • Calculate the second-order rate constant: k₂ = k_obs / [Cyclopropane]₀.

Conclusion

This compound is a potent and versatile electrophile whose reactivity is governed by the principles of ring strain and electronic activation. Kinetic studies reveal that it undergoes nucleophilic ring-opening at rates often superior to those of analogous dicarboxylate cyclopropanes, providing a distinct advantage in the synthesis of complex functionalized molecules. By understanding the kinetics and the influence of catalysts, researchers can harness the full synthetic potential of this valuable building block, enabling the efficient and selective construction of novel chemical entities for pharmaceutical and materials science applications.

References

A Comparative Guide to Polymers Derived from Ethyl 1-Cyanocyclopropanecarboxylate: Synthesis, Predicted Properties, and Performance Benchmarking

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the pursuit of novel polymers with tailored properties for advanced applications, from drug delivery systems to specialty engineering plastics, the exploration of unique monomer architectures is paramount. Ethyl 1-cyanocyclopropanecarboxylate (ECCP) stands out as a monomer of significant interest. Its strained, three-membered ring, activated by geminal cyano and ester functionalities, offers a distinct pathway to novel polyester structures via anionic ring-opening polymerization (AROP). This guide provides an in-depth analysis of the polymer resulting from ECCP, poly(ethyl 1-cyanotrimethylene-1-carboxylate), hereafter referred to as PECC.

Due to the nascent stage of research into this specific polymer, this guide adopts a predictive approach grounded in fundamental polymer chemistry principles. We will first detail the established synthesis of PECC. Subsequently, we will forecast its core thermal and mechanical properties by drawing structural analogies to well-characterized polymers: the rigid, amorphous poly(methyl methacrylate) (PMMA), the flexible, semi-crystalline poly(ε-caprolactone) (PCL), and its closest structural analog, poly(ethyl cyanoacrylate) (PECA). This comparative analysis aims to position PECC within the broader landscape of functional polymers and to provide a robust, scientifically-grounded framework for researchers and drug development professionals exploring its potential.

I. Synthesis of Poly(ethyl 1-cyanotrimethylene-1-carboxylate) (PECC)

The primary route to synthesizing PECC is through the anionic ring-opening polymerization (AROP) of the ECCP monomer.[1][2] This method leverages the high ring strain of the cyclopropane ring and the electron-withdrawing nature of the nitrile and ester groups, which stabilize the propagating carbanion intermediate.

Causality of Experimental Design: The choice of an anionic mechanism is dictated by the monomer's structure. The carbon atom bearing the cyano and ester groups is highly electrophilic, making it susceptible to nucleophilic attack, which initiates the ring-opening. Thiophenolate salts are effective initiators as they are relatively soft nucleophiles that selectively attack the cyclopropane ring rather than the ester carbonyl group.[1] The polymerization is typically conducted at elevated temperatures (e.g., 60 °C) to provide sufficient thermal energy to overcome the activation barrier for ring-opening.[1] The process is classified as a "living polymerization" under specific conditions (using K⁺ or NBu₄⁺ counterions), meaning that the propagating chain ends remain active, allowing for the synthesis of polymers with controlled molecular weights and narrow polydispersity indices (Mw/Mn < 1.10).[2]

Experimental Protocol: Anionic Ring-Opening Polymerization of ECCP

This protocol is adapted from the established literature for the synthesis of poly(alkyl 1-cyanotrimethylene-1-carboxylate)s.[1]

Materials:

  • This compound (ECCP) monomer

  • Potassium thiophenolate (or Sodium thiophenolate) initiator

  • Anhydrous Dimethyl sulfoxide (DMSO) (polymerization grade)

  • Methanol (for precipitation)

  • Acetone (for washing)

  • Nitrogen gas supply

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Initiator Preparation: Dry the potassium thiophenolate initiator in a Büchi Kugelrohr apparatus (or similar vacuum oven) at 200 °C under high vacuum (0.9 mmHg) immediately before use to remove any residual water, which can terminate the anionic polymerization.

  • Reaction Setup: In a nitrogen-purged glovebox or using Schlenk techniques, dissolve a weighed amount of the dried potassium thiophenolate initiator in anhydrous DMSO to create a stock solution of known concentration.

  • Initiation: In a dry reaction vessel equipped with a magnetic stirrer and under a nitrogen atmosphere, add the desired volume of the initiator solution.

  • Polymerization: Add the ECCP monomer to the initiator solution via syringe. The ratio of monomer to initiator will determine the theoretical molecular weight of the resulting polymer.

  • Propagation: Place the sealed reaction vessel in a preheated oil bath at 60 °C and stir for the desired reaction time (e.g., 2-24 hours). The solution may become more viscous as the polymer forms.

  • Termination & Precipitation: After the designated time, remove the vessel from the oil bath and allow it to cool. Quench the polymerization by pouring the reaction mixture into a large volume of methanol with vigorous stirring. The polymer will precipitate as a white solid.

  • Purification: Filter the precipitated polymer. Wash the solid polymer extensively with fresh methanol to remove unreacted monomer and residual DMSO, followed by several washes with water and acetone to remove salts and other impurities.

  • Drying: Dry the purified polymer in a vacuum oven at 60 °C for 24 hours to a constant weight.

Workflow Visualization

G cluster_prep Preparation cluster_rxn Polymerization cluster_workup Work-Up & Purification initiator Dry Initiator (K-Thiophenolate) setup Dissolve Initiator in DMSO under N2 initiator->setup solvent Anhydrous DMSO solvent->setup monomer ECCP Monomer polymerize Add Monomer & Heat (60°C) monomer->polymerize setup->polymerize Initiation precipitate Precipitate in Methanol polymerize->precipitate Termination wash Filter & Wash (Methanol, H2O, Acetone) precipitate->wash dry Dry Polymer (Vacuum Oven, 60°C) wash->dry product Final PECC Polymer dry->product

Caption: Anionic Ring-Opening Polymerization Workflow for PECC.

II. Comparative Benchmarking: Structural Analysis and Predicted Properties

To build a performance profile for PECC, we will compare its structure against three benchmark polymers. This structure-property relationship analysis allows for an educated prediction of its material characteristics.[3][4]

Structural Comparison Diagram

Caption: Structural comparison of PECC and benchmark polymers.

Analysis of Structure-Property Relationships
  • PECC vs. Poly(ethyl cyanoacrylate) (PECA): The Impact of the Backbone Spacer. The most direct comparison is with PECA, its lower chain homologue.[1] The key difference is the PECC backbone (-CH2-CH2-C-) contains two additional methylene units compared to PECA's vinyl backbone (-CH2-C-). In polymer science, increasing the number of flexible single bonds (polymethylene spacers) in the main chain enhances rotational freedom.[5][6] This increased segmental mobility typically leads to a lower glass transition temperature (Tg) . Therefore, we predict that PECC will be significantly more flexible and have a lower Tg than PECA.

  • PECC vs. Poly(methyl methacrylate) (PMMA): Rigidity and Polarity. PMMA is a classic rigid, amorphous thermoplastic with a high Tg (around 105 °C).[7][8] Its rigidity stems from the steric hindrance of the α-methyl group, which restricts backbone rotation. PECC lacks this α-methyl group but possesses a polar nitrile (-CN) group. While the nitrile group can increase intermolecular dipole-dipole interactions, which tends to raise Tg, the absence of the α-methyl group and the presence of the flexible trimethylene unit are expected to be the dominant factors.[6] We predict PECC will have a lower Tg and be less rigid than PMMA.

  • PECC vs. Poly(ε-caprolactone) (PCL): Flexibility of the Aliphatic Spacer. PCL is a flexible, semi-crystalline polyester with a very low Tg (-60 °C) and a low melting point (Tm ≈ 60 °C).[9][10] Its properties are governed by the long and highly flexible pentamethylene (-(CH2)5-) spacer in its backbone. The backbone of PECC, while more flexible than that of PECA or PMMA, is sterically hindered by the bulky geminal cyano and ester groups. These large pendant groups will disrupt chain packing and inhibit crystallization, likely rendering PECC amorphous .[11][12] The steric hindrance will also restrict backbone rotation more than PCL's simple methylene chain. Thus, PECC is predicted to have a significantly higher Tg than PCL and will behave as a more rigid material.

III. Predicted Performance and Comparative Data

Based on the structural analysis, the following table summarizes the known properties of the benchmark polymers and the predicted properties for PECC. These predictions are intended to serve as a guideline for future experimental validation.

PropertyPoly(ethyl 1-cyanotrimethylene-1-carboxylate) (PECC) Poly(methyl methacrylate) (PMMA) Poly(ε-caprolactone) (PCL)
Glass Transition Temp. (Tg) Predicted: 40 - 70 °C (Lower than PMMA due to flexible backbone; higher than PCL due to bulky side groups)~ 105 °C[7][8]~ -60 °C[9]
Melting Temperature (Tm) Predicted: N/A (Amorphous) (Bulky, polar side groups likely inhibit crystallization)N/A (Amorphous)[7]~ 60 °C[10]
Mechanical Modulus Predicted: Intermediate (Less rigid than PMMA, but significantly more rigid than PCL)High (~3 GPa)[7]Low (~0.4 GPa)
Tensile Strength Predicted: Intermediate High (~70 MPa)[7]Low (~35 MPa)[10]
General Classification Predicted: Amorphous, potentially tough thermoplasticRigid, brittle, transparent thermoplasticFlexible, ductile, semi-crystalline polymer
Solubility Soluble in THF, Toluene, Chlorinated Solvents[1]Soluble in esters, ketones, chlorinated hydrocarbons[8]Soluble in benzene, toluene, cyclohexanone

IV. Potential Applications and Future Directions

The predicted properties of PECC—an amorphous thermoplastic with a glass transition temperature likely above room temperature but below that of PMMA—position it as a candidate for applications requiring a balance of rigidity and toughness.

  • Biomedical Devices: The polyester-like backbone suggests a potential for hydrolytic degradability, a critical feature for transient medical implants and drug delivery vehicles.[1] Its predicted Tg would make it a rigid material at body temperature, suitable for load-bearing applications where eventual degradation is required. Further investigation into its degradation kinetics and biocompatibility is essential.

  • Advanced Adhesives & Coatings: The polar cyano and ester groups should promote good adhesion to a variety of substrates. Its properties could be tuned to create tough, flexible films and adhesives that bridge the gap between brittle cyanoacrylates (superglues) and soft pressure-sensitive adhesives.

Poly(ethyl 1-cyanotrimethylene-1-carboxylate) represents an intriguing polymer platform accessible through a straightforward anionic ring-opening polymerization. While direct experimental data on its material properties remains to be published, a systematic analysis based on well-established structure-property relationships allows us to make confident predictions. We forecast that PECC is an amorphous thermoplastic with a glass transition temperature and mechanical properties intermediate between the rigid PMMA and the flexible PCL. This unique combination of characteristics, coupled with its potential for biodegradability, makes it a compelling target for further research and development, particularly in the fields of biomedical materials and functional polymers. The experimental protocols and predictive framework provided in this guide offer a solid foundation for scientists and engineers to begin exploring the full potential of this novel polymer.

References

Safety Operating Guide

Safeguarding Your Laboratory: A Comprehensive Guide to the Proper Disposal of Ethyl 1-Cyanocyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced world of scientific discovery, the responsible management of chemical reagents is paramount. Ethyl 1-cyanocyclopropanecarboxylate, a versatile building block in organic synthesis, requires careful consideration for its disposal due to its chemical functionalities. This guide offers a multi-faceted approach to its end-of-life management, encompassing immediate safety protocols, waste stream segregation, and detailed chemical treatment options, all grounded in scientific principles and regulatory awareness.

Foundational Safety and Hazard Assessment: The First Line of Defense

Before any disposal procedure is initiated, a thorough understanding of the hazards associated with this compound is essential. This compound, with the CAS number 1558-81-2, possesses both a nitrile and an ester functional group, which dictates its reactivity and potential hazards.

Key Hazards:

  • Toxicity: While specific toxicity data for this compound is limited, organic nitriles as a class can be toxic. Some may release hydrogen cyanide upon decomposition or reaction with acids.[1]

  • Irritation: It is classified as causing skin and serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[2]

Immediate Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Ventilation: All handling and disposal procedures should be conducted in a well-ventilated laboratory fume hood to avoid inhalation of vapors.

  • Avoid Incompatibilities: Keep this compound away from strong acids, bases, and oxidizing agents to prevent uncontrolled reactions.

PropertyValueSource
CAS Number 1558-81-2[1]
Molecular Formula C₇H₉NO₂[3]
Molecular Weight 139.15 g/mol [3]
Boiling Point 217 °C (lit.)
Density 1.077 g/mL at 25 °C (lit.)
Flash Point 94.9 °C

The Disposal Pathway: A Decision-Making Framework

The primary and most straightforward method for the disposal of this compound is to treat it as hazardous waste and have it collected by a licensed disposal service. However, for laboratories that generate significant quantities or wish to implement in-house treatment procedures to reduce the hazardous nature of the waste, chemical degradation prior to disposal is a viable option.

Disposal_Decision_Tree Start Waste Ethyl 1-cyanocyclopropanecarboxylate Decision In-house chemical treatment feasible? Start->Decision HazardousWaste Collect as Hazardous Waste (Follow Section 3) Decision->HazardousWaste No ChemicalTreatment Chemical Treatment (Proceed to Section 4) Decision->ChemicalTreatment Yes FinalDisposal Dispose of treated waste (Verify local regulations) ChemicalTreatment->FinalDisposal

Caption: Decision workflow for the disposal of this compound.

Direct Disposal as Hazardous Waste: The Standard Protocol

When in-house treatment is not practical, the following steps must be followed for the direct disposal of this compound as hazardous waste:

  • Waste Segregation:

    • Collect waste this compound in a dedicated, properly labeled, and sealed container.

    • Crucially, do not mix this waste with acidic waste streams. The potential for the release of hydrogen cyanide gas, although not definitively established for this specific compound, is a risk that must be mitigated.

    • Solid waste contaminated with the compound (e.g., gloves, absorbent materials) should be collected separately from liquid waste.

  • Labeling and Storage:

    • The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").

    • Store the sealed container in a designated, well-ventilated secondary containment area away from incompatible materials.

  • Arranging for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.

    • Provide them with the Safety Data Sheet (SDS) for the compound.

In-Lab Chemical Treatment: A Proactive Approach to Waste Management

For laboratories equipped to do so, chemical degradation can render the waste less hazardous. The dual functionality of this compound (ester and nitrile) allows for several potential degradation pathways.

Alkaline Hydrolysis: Targeting the Ester and Nitrile Linkages

Alkaline hydrolysis is an effective method for cleaving both the ester and nitrile groups. This procedure should be performed by trained personnel in a controlled laboratory setting.

Principle: In the presence of a strong base, the ester is saponified to an alcohol (ethanol) and the salt of the carboxylic acid. The nitrile group can also be hydrolyzed under these conditions to a carboxylate salt and ammonia. The resulting products are generally less toxic and more amenable to disposal.[4][5][6]

Experimental Protocol:

  • Preparation: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reaction Setup: For every 1 gram of this compound waste, add 10 mL of a 10% sodium hydroxide (NaOH) or potassium hydroxide (KOH) aqueous solution.

  • Heating: Heat the mixture to reflux with gentle stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is no longer detectable. This may take several hours.

  • Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Carefully neutralize the solution with a dilute acid (e.g., hydrochloric acid) to a pH of approximately 7. This step should be done slowly and with continuous stirring in the fume hood, as there may be some off-gassing.

  • Final Disposal: The resulting aqueous solution, containing the salt of 1-carboxycyclopropanecarboxylic acid, ethanol, and sodium/potassium chloride, should be disposed of in accordance with local regulations for aqueous chemical waste.

Oxidative Degradation: Targeting the Nitrile Group

Oxidation can be an effective method for the destruction of the cyanide functionality in nitriles.[7] Reagents such as hydrogen peroxide or potassium permanganate can be used.

Principle: Under controlled conditions, oxidizing agents can convert the nitrile group to less toxic species. For example, hydrogen peroxide can oxidize cyanide to cyanate, which is significantly less toxic and can be further hydrolyzed.[8][9][10][11]

Experimental Protocol (using Hydrogen Peroxide):

  • Preparation: In a fume hood, place the this compound waste in a beaker with a magnetic stirrer.

  • pH Adjustment: Adjust the pH of the waste solution to between 9 and 10 with a dilute solution of sodium hydroxide. This is crucial to prevent the release of hydrogen cyanide gas.[9]

  • Oxidant Addition: Slowly add a 30% hydrogen peroxide solution to the stirred waste. The reaction can be exothermic, so the addition should be controlled to maintain a safe temperature. A catalyst, such as a soluble copper salt (e.g., copper(II) sulfate) at a concentration of 5-50 mg/L, can be added to accelerate the reaction.[9]

  • Reaction Time: Allow the mixture to stir at room temperature for several hours, or until the reaction is complete (as determined by an appropriate analytical method, if available).

  • Final Disposal: Neutralize the resulting solution and dispose of it in accordance with local regulations for aqueous chemical waste.

Chemical_Treatment_Workflow Start Waste Ethyl 1-cyanocyclopropanecarboxylate Hydrolysis Alkaline Hydrolysis (NaOH or KOH, Reflux) Start->Hydrolysis Oxidation Oxidative Degradation (e.g., H2O2, pH 9-10) Start->Oxidation Neutralization_H Cool and Neutralize (Dilute Acid) Hydrolysis->Neutralization_H Neutralization_O Neutralize (Dilute Acid) Oxidation->Neutralization_O FinalDisposal Dispose of Treated Aqueous Waste (Verify local regulations) Neutralization_H->FinalDisposal Neutralization_O->FinalDisposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-cyanocyclopropanecarboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-cyanocyclopropanecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.